molecular formula C9H9N3 B052862 5-Amino-1-phenylpyrazole CAS No. 826-85-7

5-Amino-1-phenylpyrazole

Cat. No.: B052862
CAS No.: 826-85-7
M. Wt: 159.19 g/mol
InChI Key: ZVNYYNAAEVZNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-phenylpyrazole is a versatile and valuable nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its structure, featuring an electron-donating amino group at the 5-position and an aromatic phenyl ring at the 1-position, makes it a privileged building block for constructing more complex molecular architectures. Researchers primarily utilize this compound as a precursor in the synthesis of a wide array of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are core structures in many investigated pharmacologically active compounds. These derivatives have shown significant research interest due to their potential interactions with various enzymatic targets, including protein kinases, cyclin-dependent kinases (CDKs), and other ATP-binding sites, positioning them as key candidates in the development of potential anticancer and anti-inflammatory agents. Beyond pharmaceutical research, this compound finds application in materials science as a ligand for metal coordination complexes and as a building block for functionalized polymers and agrochemicals. Its well-defined aromatic system and hydrogen-bonding capabilities also make it a subject of study in supramolecular chemistry. This product is provided as a high-purity solid to ensure consistency and reliability in sensitive research applications.

Properties

IUPAC Name

2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYYNAAEVZNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231911
Record name Pyrazole, 5-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-85-7
Record name 1-Phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 5-amino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-phenylpyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole, 5-amino-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-amino-1-phenylpyrazole from ethyl 5-amino-1-phenylpyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-amino-1-phenylpyrazole from ethyl this compound-4-carboxylate. The described methodology involves a two-step process: the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, followed by a decarboxylation reaction to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and workflow to support research and development in medicinal chemistry and drug discovery.

Overview of the Synthetic Pathway

The conversion of ethyl this compound-4-carboxylate to this compound is achieved through two sequential chemical transformations:

  • Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to yield this compound-4-carboxylic acid.

  • Decarboxylation: The resulting carboxylic acid is then heated, typically in a high-boiling point solvent, to induce decarboxylation and afford the desired this compound.

This synthetic route is a common strategy for accessing pyrazole scaffolds that are otherwise challenging to synthesize directly.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl this compound-4-carboxylateC₁₂H₁₃N₃O₂231.25101-103White to off-white solid
This compound-4-carboxylic acidC₁₀H₉N₃O₂203.19187 (dec.)Solid
This compoundC₉H₉N₃159.19Not readily availableLight yellow oil

Table 2: Spectroscopic Data

Compound¹H NMR (Solvent)¹³C NMR (Solvent)
Ethyl this compound-4-carboxylateData not readily available in searched sources.Data not readily available in searched sources.
This compound-4-carboxylic acidData not readily available in searched sources.Data not readily available in searched sources.
This compoundData not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 7.45-7.20 (m, 5H, Ar-H), 5.61 (s, 1H, pyrazole-H), 3.65 (br s, 2H, NH₂), 2.19 (s, 3H, CH₃).Data not readily available in searched sources. A related compound, 5-amino-3-methyl-1-phenylpyrazole, in CDCl₃ shows peaks at δ 150.1, 146.3, 139.8, 129.1, 125.5, 120.9, 97.2, 11.6.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Hydrolysis of Ethyl this compound-4-carboxylate

This procedure outlines the acidic hydrolysis of the starting ethyl ester to form this compound-4-carboxylic acid.

Materials:

  • Ethyl this compound-4-carboxylate

  • Concentrated Hydrochloric Acid (36%)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl this compound-4-carboxylate (1.0 eq).

  • Add a 30-fold molar excess of 36% hydrochloric acid.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for a minimum of 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water.

  • Adjust the pH of the solution to be acidic using additional hydrochloric acid if necessary, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product, this compound-4-carboxylic acid, under vacuum.

A reported synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid indicates a yield of 68% and a melting point of 187 °C (460 K) with decomposition[1].

Step 2: Decarboxylation of this compound-4-carboxylic acid

This procedure describes the thermal decarboxylation of the intermediate carboxylic acid to yield the final product, this compound.

Materials:

  • This compound-4-carboxylic acid

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Round-bottom flask

  • Short path distillation head or air condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sand bath or heating block

  • Apparatus for fractional distillation under reduced pressure (optional, for purification)

Procedure:

  • Place this compound-4-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable high-boiling point solvent to create a slurry.

  • Fit the flask with a short path distillation head or an air condenser to allow for the escape of carbon dioxide.

  • Heat the mixture in a sand bath or heating block to a temperature between 200-250 °C. The exact temperature will depend on the chosen solvent and should be sufficient to induce decarboxylation.

  • Maintain the temperature and stirring, monitoring the evolution of CO₂ gas. The reaction is complete when gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography. The final product is reported to be a light yellow oily substance[2].

A similar synthesis reported a yield of 94% for the final product[2].

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway Start Ethyl this compound-4-carboxylate Intermediate This compound-4-carboxylic acid Start->Intermediate 1. HCl (conc.), Reflux 2. H₂O, ice Product This compound Intermediate->Product Heat (200-250 °C) - CO₂

Caption: Chemical synthesis pathway from the starting material to the final product.

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation H1 Mix Ester and HCl H2 Reflux (12h) H1->H2 H3 Quench in Ice Water H2->H3 H4 Precipitate Product H3->H4 H5 Filter and Dry H4->H5 D1 Heat Carboxylic Acid in Solvent H5->D1 Intermediate Product D2 Maintain High Temperature (200-250°C) D1->D2 D3 Monitor CO₂ Evolution D2->D3 D4 Cool and Purify D3->D4

Caption: Experimental workflow for the two-step synthesis.

Concluding Remarks

This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding ethyl ester. The presented protocols are based on established chemical principles and can be adapted by researchers for their specific laboratory settings. The provided quantitative data, while noting the absence of specific characterization for the final product, offers valuable benchmarks for the synthesis. The visual diagrams of the reaction pathway and experimental workflow serve as clear and concise summaries of the process. This information is intended to facilitate the work of scientists and professionals in the field of drug development and organic synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-amino-1-phenylpyrazole, a key heterocyclic amine used as a building block in the synthesis of a wide range of biologically active compounds. Understanding these properties is critical for its application in medicinal chemistry, agrochemical research, and materials science. This document outlines its key characteristics, provides experimental protocols for their determination, and explores its role in relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to light orange-yellow solid[1]
Melting Point 51 °C[1]
Boiling Point 123-130 °C at 0.2 Torr[1]
Solubility Slightly soluble in chloroform and methanol[1]
logP (predicted) 1.14[2]
pKa (predicted) 3.17 ± 0.10[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug discovery and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid initial determination.

  • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough melting range.

  • For a more accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute, starting from a temperature approximately 10 °C below the previously observed melting point.

  • Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample as the melting point.

Determination of Solubility

Solubility is a critical parameter for drug delivery and formulation. The following protocol describes a general method for determining the solubility of this compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) to generate a calibration curve.

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, chloroform) in a vial.

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the range of the calibration curve.

  • Analyze the diluted samples by HPLC and determine the concentration of this compound from the calibration curve.

  • Calculate the solubility in the test solvent (e.g., in mg/mL or mol/L).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The shake-flask method is the traditional approach.

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • pH meter

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solutions

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Prepare a stock solution of this compound in n-octanol.

  • In a separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the water or buffer solution. The volume ratio is typically 1:1, but can be adjusted based on the expected logP.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Biological Context and Signaling Pathways

This compound and its derivatives are known to interact with various biological targets, making them valuable scaffolds in drug discovery. One notable area of investigation is their role as enzyme inhibitors.

Inhibition of Nicotinamide N-methyltransferase (NNMT)

Derivatives of this compound, such as 5-amino-1MQ, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT).[3][4] NNMT is an enzyme that plays a role in cellular metabolism and energy homeostasis. Its inhibition can lead to an increase in intracellular NAD+ levels, which in turn can activate sirtuins (e.g., SIRT1), a class of proteins involved in regulating cellular processes like metabolism, DNA repair, and inflammation.[3] This pathway is a target for therapeutic interventions in metabolic diseases and age-related disorders.

NNMT_Inhibition_Pathway cluster_NNMT_reaction NNMT Catalyzed Reaction 5-amino-1-phenylpyrazole_derivative This compound Derivative (e.g., 5-amino-1MQ) NNMT NNMT 5-amino-1-phenylpyrazole_derivative->NNMT Inhibition MNA 1-Methylnicotinamide NNMT->MNA NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Modulation SAM SAM SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT NAD NAD+ NAD_Salvage->NAD Increased Levels SIRT1 SIRT1 Activation NAD->SIRT1 Metabolic_Regulation Metabolic Regulation SIRT1->Metabolic_Regulation

Caption: Inhibition of NNMT by a this compound derivative modulates the NAD+ salvage pathway.

Experimental Workflow in Drug Discovery

The synthesis and evaluation of this compound derivatives as potential therapeutic agents follow a structured workflow in drug discovery research. This process typically involves chemical synthesis, purification, characterization, and subsequent biological screening.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation Start Starting Materials (e.g., Phenylhydrazine, β-ketonitrile) Reaction Cyclocondensation Reaction Start->Reaction Crude Crude this compound Derivative Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity Pure_Compound Pure Compound Purity->Pure_Compound Target_Assay In vitro Target-Based Assay (e.g., Enzyme Inhibition) Pure_Compound->Target_Assay Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) Target_Assay->Cell_Assay ADME In vitro ADME Profiling (Solubility, Permeability, Stability) Cell_Assay->ADME Lead_ID Lead Identification ADME->Lead_ID

Caption: A general experimental workflow for the synthesis and evaluation of this compound derivatives.

This guide provides foundational knowledge on the physicochemical properties of this compound. The presented data and protocols are intended to support researchers in their efforts to design and develop novel molecules with enhanced efficacy and desirable drug-like properties. Further experimental investigation is encouraged to expand upon the predicted values and to explore the full potential of this versatile chemical scaffold.

References

A Technical Guide to 5-Amino-1-Phenylpyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-amino-1-phenylpyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[1][3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][5] Derivatives of the 5-aminopyrazole core have been successfully developed to target a wide range of kinases, including c-Jun N-terminal Kinase (JNK), p38 MAP Kinase, Fibroblast Growth Factor Receptors (FGFRs), and Bruton's Tyrosine Kinase (BTK), demonstrating the scaffold's versatility and therapeutic potential.[5]

This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the 5-aminopyrazole core is well-established, with the most common methods involving the cyclocondensation of a hydrazine derivative with a compound containing a 1,3-dielectrophilic system.

Common Synthetic Routes:

  • Reaction with β-Ketonitriles: The most prevalent method involves the reaction of substituted phenylhydrazines with various β-ketonitriles. This reaction is a direct and efficient way to construct the substituted 5-aminopyrazole ring system.[6]

  • Reaction with Malononitrile Derivatives: Alkylidenemalononitriles and other malononitrile derivatives serve as effective precursors, reacting with hydrazines to yield 5-amino-4-cyanopyrazoles.[6][7]

  • Multicomponent Reactions: One-pot, three-component reactions combining a benzaldehyde, malononitrile, and a phenylhydrazine in the presence of a suitable catalyst offer an efficient and eco-friendly route to highly substituted this compound derivatives.[7]

  • From Hydrazonoyl Halides: Substituted 5-aminopyrazoles can also be synthesized by treating active methylene compounds like malononitrile or ethyl cyanoacetate with hydrazonoyl halides in the presence of a base.[6]

The general workflow for the most common synthesis is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Phenylhydrazine Substituted Phenylhydrazine Reaction Cyclocondensation (e.g., in Ethanol, Acid/Base catalyst) Phenylhydrazine->Reaction Ketonitrile β-Ketonitrile (or equivalent) Ketonitrile->Reaction Product This compound Derivative Reaction->Product

Caption: General synthesis workflow for this compound.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound predominantly function as ATP-competitive inhibitors .[4] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.[3][8]

The binding is typically characterized by:

  • Hydrogen Bonding: The pyrazole core, particularly the amino group, often forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine base of ATP.[8]

  • Hydrophobic Interactions: The N1-phenyl ring and other substituents on the scaffold occupy hydrophobic pockets within the active site. The specific nature of these substituents is a key determinant of both potency and selectivity.[8][9]

The planar nature of the pyrazole and the N-linked phenyl ring system allows for effective occupation of the typically smaller active site of kinases like JNK3 compared to the larger active site of p38, which can be exploited to achieve selectivity.[10]

G cluster_pathway Signaling Pathway cluster_inhibition Inhibition Upstream Upstream Signal (e.g., Growth Factor) Kinase_inactive Kinase (Inactive) Upstream->Kinase_inactive Activates Kinase_active Kinase (Active) Kinase_inactive->Kinase_active Substrate_P Phosphorylated Substrate Kinase_active->Substrate_P Phosphorylates Blocked No Phosphorylation Kinase_active->Blocked ATP ATP ATP->Kinase_active Substrate Substrate Protein Substrate->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor This compound Inhibitor Inhibitor->Kinase_active Binds to ATP Pocket

Caption: Mechanism of ATP-competitive kinase inhibition.

Structure-Activity Relationships (SAR)

The potency and selectivity of this compound inhibitors are highly dependent on the nature and position of substituents around the core scaffold.

  • N1-Phenyl Group: Substituents on this ring are critical for occupying hydrophobic pockets and can significantly influence selectivity. For example, in the development of JNK3 inhibitors, modifications to this ring were crucial for achieving selectivity over the closely related p38 kinase.[9]

  • C5-Amino Group: This group is often a key hydrogen bond donor to the kinase hinge region. Acylation or substitution of this amine with groups that can occupy additional pockets can enhance potency. A urea linkage at this position has been used to connect to other aryl rings, maintaining a planar arrangement that is favorable for binding.[9]

  • C4 Position: Substitution at C4, often with carboxamide or cyano groups, provides another vector for modification to improve properties like solubility, cell permeability, and potency.[11][12]

  • C3 Position: Modifications at the C3 position can also be used to tune the inhibitor's properties and target specific interactions within the ATP-binding site.

G cluster_mods Structural Modifications cluster_outcomes Impact on Properties Core This compound Core N1_Sub N1-Phenyl Substituents Core->N1_Sub C5_Sub C5-Amino Substituents (e.g., Urea) Core->C5_Sub C4_Sub C4-Position (e.g., Carboxamide) Core->C4_Sub C3_Sub C3-Position Substituents Core->C3_Sub Potency Potency (IC50/Ki) N1_Sub->Potency Major Impact Selectivity Kinase Selectivity (e.g., JNK vs p38) N1_Sub->Selectivity Major Impact C5_Sub->Potency Major Impact C5_Sub->Selectivity Major Impact C4_Sub->Potency Modulates Properties Drug-like Properties (Solubility, Permeability) C4_Sub->Properties Modulates C3_Sub->Potency Modulates C3_Sub->Properties Modulates

Caption: Logical relationships in SAR for 5-aminopyrazole inhibitors.

Quantitative Data: Inhibitory Activity

The inhibitory activities of various this compound derivatives against different kinases are summarized below.

Table 1: Inhibitory Activity against JNK and p38 Kinases [9]

CompoundJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
SR-35767>20,000>2800
SR-3451101,100110
SR-37371230.25
SR-4186100>20,000>200
*Note: SR-3737 and SR-4186 are indazole-based but were part of the comparative study that led to the aminopyrazole series.

Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs) [12]

CompoundTargetIC50 (nM)
10hFGFR146
10hFGFR241
10hFGFR399
10hFGFR2 V564F Mutant62

Table 3: Inhibitory Activity against Other Cancer-Related Kinases [1]

CompoundTarget KinaseIC50 (nM)Target Cancer Cell LineAntiproliferative IC50 (µM)
2Akt11.3HCT116 (Colon)0.95
8Aurora A35HCT116 (Colon)0.34
8Aurora B75SW620 (Colon)0.35
25CDK11520HepG2 (Liver)0.028

Experimental Protocols

General Protocol for Synthesis of this compound-4-carbonitrile

This protocol is a generalized procedure based on the common cyclocondensation method.[7]

  • Materials:

    • Substituted benzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Substituted phenylhydrazine (1.0 mmol)

    • Solvent (e.g., Ethanol/Water mixture)

    • Catalyst (e.g., DABCO, as described in some green chemistry approaches) (catalytic amount)

  • Procedure:

    • To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), substituted phenylhydrazine (1.0 mmol), and the catalyst in the chosen solvent system.

    • Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required time (e.g., 15-30 minutes).[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.

    • The crude product can be purified further by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound-4-carbonitrile derivative.

    • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor using an ADP-Glo™ Kinase Assay or a similar luminescence-based system that quantifies kinase activity by measuring ADP production.[13]

  • Materials:

    • Purified kinase of interest

    • Specific kinase substrate peptide

    • ATP (at or near the Km value for the kinase)

    • Test inhibitor (e.g., this compound derivative) dissolved in DMSO

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection

  • Procedure Workflow:

G start Start prep_inhibitor 1. Prepare serial dilutions of inhibitor in DMSO. start->prep_inhibitor add_inhibitor 2. Add inhibitor dilutions and DMSO controls to wells. prep_inhibitor->add_inhibitor add_kinase 3. Add kinase solution to each well. Incubate for 10 min at RT. add_inhibitor->add_kinase start_reaction 4. Initiate reaction by adding Substrate/ATP mixture. add_kinase->start_reaction incubate_reaction 5. Incubate plate at 30°C for 60 minutes. start_reaction->incubate_reaction stop_reaction 6. Add ADP-Glo™ Reagent to stop reaction and deplete excess ATP. Incubate 40 min at RT. incubate_reaction->stop_reaction detect_adp 7. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. Incubate 30 min at RT. stop_reaction->detect_adp read_plate 8. Measure luminescence using a plate reader. detect_adp->read_plate analyze 9. Plot luminescence vs. log[inhibitor]. Fit curve to determine IC50. read_plate->analyze end End analyze->end

Caption: Experimental workflow for a luminescence-based kinase assay.

Conclusion

The this compound scaffold is a remarkably versatile and effective core for the design of potent and selective kinase inhibitors. Through systematic modifications guided by structure-activity relationship studies and structure-based design, this class of compounds has yielded inhibitors for a multitude of clinically relevant kinases. The straightforward synthesis and the potential for fine-tuning pharmacological profiles ensure that this compound derivatives will continue to be a significant area of focus for researchers and drug development professionals in the ongoing quest for novel targeted therapies.

References

The Versatile Scaffold: A Technical Guide to the Biological and Medicinal Properties of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse array of biologically active compounds. Its inherent structural features, including multiple points for substitution and the presence of hydrogen bond donors and acceptors, allow for the fine-tuning of physicochemical properties and target-specific interactions. This technical guide provides an in-depth overview of the significant biological and medicinal properties of 5-aminopyrazole derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to support further research and drug development efforts in this promising area.

Biological and Medicinal Properties

5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. Their versatility stems from the ability to readily modify the pyrazole core and the 5-amino group, leading to compounds with tailored biological profiles.

Anticancer Activity

A significant area of investigation for 5-aminopyrazole derivatives is in oncology. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Kinase Inhibition

One of the most prominent roles of 5-aminopyrazoles is as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases. Specific kinases targeted by 5-aminopyrazole derivatives include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): These kinases are involved in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory disorders and certain cancers.

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.

  • Cyclin-Dependent Kinases (CDKs): These enzymes control the progression of the cell cycle, and their inhibition is a well-established anticancer strategy. Notably, 5-aminopyrazole-based compounds have been developed as potent CDK9 inhibitors.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 5-Aminopyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of representative 5-aminopyrazole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 5-Aminopyrazole Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HepG2 (Liver)Reference
Aryl azo imidazo[1,2-b]pyrazole 26a6.1 ± 0.4---[1]
Aryl azo imidazo[1,2-b]pyrazole 26b8.0 ± 0.5---[1]
Aryl azo imidazo[1,2-b]pyrazole 26c7.4 ± 0.3---[1]
Compound 1 22.40.34--[2]
Compound 2 -0.34--[2]
Pyrazoline 5 ----[3]
3,5-diaminopyrazole-1-carboxamide XIII7.979.54-6.57[4]

Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives (IC50 values in nM)

Compound/Derivativep38α MAPKBTKCDK1CDK9Reference
Imidazo[1,2-b]pyrazol-3-one 19 ----[1]
Imidazo[1,2-b]pyrazol-3-one 20 ----[1]
Compound 24 --2380-[5]
Compound 25 --1520-[5]
3,5-diaminopyrazole-1-carboxamide XIII---160[4]

Table 3: Antimicrobial Activity of 5-Aminopyrazole Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusE. coliP. aeruginosaM. tuberculosisReference
Imidazo[1,2-b]pyrazole 22 -0.030.49-[1]
Imidazo[1,2-b]pyrazole 23 --0.98-[1]
Compound 3c 32-64--Moderate Activity[6]
Compound 4b 32-64---[6]
Compound 4a ---Moderate Activity (MDR)[6]
Schiff base 6b 1.95-15.621.95-15.621.95-15.62-[7]
Schiff base 7b 1.95-15.621.95-15.621.95-15.62-[7]
Schiff base 7c 1.95-15.621.95-15.621.95-15.62-[7]
Schiff base 8a 1.95-15.621.95-15.621.95-15.62-[7]
Schiff base 8d 1.95-15.621.95-15.621.95-15.62-[7]
Schiff base 9b 1.95-15.621.95-15.621.95-15.62-[7]
Indazole 2 ----[8]
Indazole 3 ----[8]
Indazole 5 64-128---[8]
Pyrazoline 9 4---[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 5-aminopyrazole derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole test compounds in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of the 5-aminopyrazole test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of the test compound with the DPPH solution. A typical ratio is 1:1 (v/v). Include a blank containing the solvent and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Kinase Inhibition Assay (General Protocol)

Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol:

  • Reagents: Recombinant active kinase, specific substrate (peptide or protein), ATP, kinase assay buffer, and the 5-aminopyrazole test compound.

  • Reaction Setup: In a suitable microplate (e.g., 384-well), add the kinase, substrate, and varying concentrations of the test compound diluted in kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used:

    • Radiometric Assay: Utilizes [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence/FRET-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

    • ELISA: Uses a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by 5-aminopyrazole derivatives and a typical experimental workflow.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation

Caption: Simplified p38 MAPK signaling cascade.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activation PIP2 PIP2 Lyn_Syk->PIP2 BTK BTK Lyn_Syk->BTK phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PIP3->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG_IP3 DAG & IP3 PLCG2->DAG_IP3 hydrolyzes PIP2 to Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Key components of the BTK signaling pathway.

CDK9-Mediated Transcriptional Regulation

CDK9_Transcription_Pathway CDK9 in Transcriptional Regulation PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAP II) PTEFb->RNAPII phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates RNAPII->DSIF_NELF pausing by Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->Transcription_Elongation inhibition Gene_Expression Gene Expression (e.g., c-Myc, Mcl-1) Transcription_Elongation->Gene_Expression

Caption: Role of CDK9 in overcoming transcriptional pausing.

Experimental Workflow for In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow Workflow for Anticancer Drug Screening Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation 4. Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay 5. Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

References

The Versatility of the 5-Aminopyrazole Scaffold: A Technical Guide for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in both the pharmaceutical and agrochemical industries. Its inherent structural features, including multiple sites for substitution and the ability to engage in a variety of chemical reactions, make it a versatile building block for the synthesis of diverse and biologically active molecules.[1][2][3] This technical guide provides an in-depth overview of the synthesis, applications, and biological activities of 5-aminopyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmaceutical Applications: A Scaffold for Diverse Therapeutic Agents

5-Aminopyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as valuable leads in drug discovery.[1][4] Their ability to serve as precursors for fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, further expands their chemical space and therapeutic potential.[5][6]

Anticancer Activity

A significant area of research has focused on the development of 5-aminopyrazole-based anticancer agents. These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer progression.

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives (IC50 values)

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidinyl amideVarious cancer cell linesVaries[6]
5-Aminopyrazole-4-carboxamide-based BKICryptosporidium parvumVaries[7]
3,5-diaminopyrazole-1-carboxamide XIIIHePG26.57[8]
3,5-diaminopyrazole-1-carboxamide XIIIHCT-1169.54[8]
3,5-diaminopyrazole-1-carboxamide XIIIMCF-77.97[8]
Pyrazole derivative 5bVarious tumor cellsVaries[9]
Imidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleMSSA and MRSA3.12 - 4.61 (µg/mL)[10]
Anti-inflammatory and Kinase Inhibitory Activity

5-Aminopyrazole derivatives have been investigated as potent inhibitors of various kinases, including p38 mitogen-activated protein kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in inflammatory diseases and cancer.[2][11]

Table 2: Anti-inflammatory and Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives

Compound/DerivativeTargetIC50/EC50Reference
N-pyrazole, N'-aryl ureasp38 MAP kinaseVaries
5-amino-pyrazole scaffold (2j)p38α MAP kinasePotent inhibition[11]
1-(1H-benzimidazol-5-yl)-5-aminopyrazolesFGFR1 over FGFR4>80-fold selectivity[2]
Aminopyrazole based FGFR inhibitorsWild-type and mutant FGFRExcellent activity[12]
Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

p38 MAP Kinase Signaling Pathway:

Certain 5-aminopyrazole derivatives function as allosteric inhibitors of p38 MAP kinase, a key regulator of proinflammatory cytokine production.[13] They bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase.

p38_MAPK_Pathway Stress Environmental Stress/ Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF-2) p38->Downstream phosphorylates Inflammation Inflammation, Apoptosis Downstream->Inflammation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 allosteric inhibition FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds PLCg PLCγ FGFR->PLCg RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR inhibits Fipronil_MoA Fipronil Fipronil (5-Aminopyrazole derivative) GABA_R GABA Receptor Fipronil->GABA_R blocks GluCl Glutamate-gated Chloride (GluCl) Channel Fipronil->GluCl blocks Cl_channel Chloride Ion Channel GABA_R->Cl_channel opens GluCl->Cl_channel opens Hyperexcitation CNS Hyperexcitation Cl_channel->Hyperexcitation influx inhibited Paralysis Paralysis & Death Hyperexcitation->Paralysis Drug_Discovery_Workflow Discovery Target Identification & Validation Screening High-Throughput Screening (HTS) Discovery->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical FDA FDA Review & Approval Clinical->FDA Post_Market Post-Market Surveillance (Phase IV) FDA->Post_Market Agrochemical_Discovery_Workflow Target_ID Target Site Identification Screening Primary Screening (In vitro) Target_ID->Screening Lead_Gen Lead Generation & Synthesis Screening->Lead_Gen Greenhouse Greenhouse/ Growth Chamber Testing Lead_Gen->Greenhouse Field Field Trials Greenhouse->Field Tox Toxicology & Environmental Fate Field->Tox Registration Regulatory Registration Tox->Registration Product_Dev Product Formulation & Development Registration->Product_Dev

References

Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical reactivity. This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing derivatives of this important heterocyclic system. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction workflows are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction to the 5-Amino-1H-pyrazole-4-carbonitrile Scaffold

5-Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of applications, including as anti-inflammatory agents, kinase inhibitors, and agrochemicals. The presence of multiple reactive sites—the amino group, the nitrile function, and the pyrazole ring nitrogens—makes them valuable intermediates for the synthesis of more complex fused heterocyclic systems. This guide focuses on the construction of the core 5-amino-1H-pyrazole-4-carbonitrile moiety, a common precursor to a multitude of functionalized molecules.

General Synthetic Strategies

The most prevalent and efficient methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic component possessing two nitrile groups or a nitrile and a leaving group. Variations in starting materials, catalysts, and reaction conditions have been explored to optimize yields, reduce reaction times, and promote greener chemical processes.

Methodology 1: Michael Addition-Cyclization of Aryl Hydrazines and (Ethoxymethylene)malononitrile

A straightforward and highly regioselective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol

To a solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere and with magnetic stirring, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The resulting mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]

Quantitative Data
EntryAryl Hydrazine DerivativeSolventReaction Time (h)Yield (%)Reference
1PhenylhydrazineEthanol485[1]
24-FluorophenylhydrazineEthanol488[1]
32,4-DifluorophenylhydrazineEthanol490[1]
4PerfluorophenylhydrazineEthanol475[1]
52,6-Dichloro-4-(trifluoromethyl)phenylhydrazineEthanol482[1]

Reaction Workflow

G Michael Addition-Cyclization Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification ArylHydrazine Aryl Hydrazine Mixing Mix in Ethanol ArylHydrazine->Mixing EMM (Ethoxymethylene)malononitrile EMM->Mixing Reflux Reflux (4h) Mixing->Reflux Dilution Dilute with EtOAc Reflux->Dilution Wash Wash with Water Dilution->Wash Dry Dry & Evaporate Wash->Dry Purify Purification Dry->Purify Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Purify->Product

Caption: Workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Methodology 2: Three-Component Reaction using a Heterogeneous Catalyst

A green and efficient approach for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a recyclable catalyst. This methodology avoids the pre-synthesis of intermediates and often proceeds under milder conditions.

Experimental Protocol

A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of Fe3O4@SiO2@Tannic acid (0.1 g) is stirred at room temperature for the specified time.[2][3] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the catalyst is magnetically separated, and the product is isolated by recrystallization from a suitable solvent like ethanol.

Quantitative Data
EntryAldehyde DerivativeHydrazine DerivativeCatalystTime (min)Yield (%)Reference
15-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazineFe3O4@SiO2@Tannic acid2095[2][3]
25-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazineFe3O4@SiO2@Tannic acid2592[2][3]
32-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehydePhenylhydrazineFe3O4@SiO2@Tannic acid2094[2][3]
45-((4-bromophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazineFe3O4@SiO2@Tannic acid2593[2][3]
55-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydep-TolylhydrazineFe3O4@SiO2@Tannic acid2096[2][3]
Proposed Reaction Mechanism

The reaction is proposed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine to the resulting arylidene malononitrile intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 5-aminopyrazole product.

G Three-Component Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Michael Michael Adduct Hydrazine->Michael Catalyst Catalyst Catalyst->Knoevenagel Activation Knoevenagel->Michael Product 5-Aminopyrazole Derivative Michael->Product Cyclization & Tautomerization

Caption: Proposed mechanism for the three-component synthesis.

Methodology 3: Synthesis from N-Tosylhydrazones

A more recent development involves the synthesis of 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones and malononitrile. This method offers a palladium-free route to these valuable intermediates.

Experimental Protocol

A mixture of N-tosylhydrazone (0.2 mmol) and malononitrile (0.3 mmol) in a suitable solvent such as HFIP (0.1 mL) is stirred under basic conditions. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method has been successfully applied in the total synthesis of the drug Ibrutinib.[4]

Quantitative Data
EntryN-Tosylhydrazone DerivativeSolventBaseTime (h)Yield (%)Reference
14-Phenoxybenzaldehyde N-tosylhydrazoneHFIP-2476[4]
2Benzaldehyde N-tosylhydrazoneHFIP-2485[4]
34-Methoxybenzaldehyde N-tosylhydrazoneHFIP-2482[4]
44-Chlorobenzaldehyde N-tosylhydrazoneHFIP-2478[4]

Synthetic Application Workflow

G Synthesis of Ibrutinib Intermediate Start 4-Phenoxybenzaldehyde Tosylhydrazone N-Tosylhydrazone Formation Start->Tosylhydrazone PyrazoleSynth Pyrazole Synthesis (with Malononitrile) Tosylhydrazone->PyrazoleSynth Intermediate 5-Amino-1-(4-phenoxyphenyl)-1H- pyrazole-4-carbonitrile PyrazoleSynth->Intermediate Cyclization Cyclization with Formamide Intermediate->Cyclization PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Core Cyclization->PyrazoloPyrimidine FinalSteps Further Functionalization PyrazoloPyrimidine->FinalSteps Ibrutinib Ibrutinib FinalSteps->Ibrutinib

Caption: Application in the synthesis of a key intermediate for Ibrutinib.

Conclusion

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives can be achieved through several efficient and robust methodologies. The choice of a specific synthetic route will depend on the desired substitution pattern, availability of starting materials, and the scale of the reaction. The classic Michael addition-cyclization offers high yields and regioselectivity for N-aryl derivatives. Modern three-component reactions, often employing recyclable catalysts, provide a greener and more atom-economical alternative. Furthermore, novel methods utilizing N-tosylhydrazones are expanding the scope of accessible derivatives and have proven valuable in the synthesis of complex pharmaceutical agents. This guide provides the foundational knowledge and practical details for researchers to successfully synthesize and explore the potential of this versatile class of compounds.

References

5-Aminopyrazole Derivatives: A Versatile Scaffold for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of bioactive compounds. Its unique chemical properties, including the presence of multiple nucleophilic sites, allow for the construction of diverse heterocyclic systems with significant therapeutic potential. This technical guide provides a comprehensive overview of the utility of 5-aminopyrazole derivatives in drug discovery, detailing their synthesis, biological activities, and the signaling pathways they modulate.

Introduction to 5-Aminopyrazole Derivatives

5-Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino group at the C5 position. This arrangement of atoms confers a unique reactivity, making them ideal precursors for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[1][2] These fused systems are often isosteres of endogenous purines, allowing them to interact with a variety of biological targets.

The biological activities of compounds derived from 5-aminopyrazoles are broad and include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The adaptability of the 5-aminopyrazole core allows for fine-tuning of steric and electronic properties through substitution, enabling the optimization of potency and selectivity for specific biological targets.

Synthesis of Bioactive Compounds from 5-Aminopyrazole Derivatives

The general strategy for the synthesis of bioactive compounds from 5-aminopyrazoles involves the condensation of the 5-aminopyrazole core with a suitable biselectrophilic reagent. The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring act as nucleophiles, attacking the electrophilic centers of the reagent to form a new fused ring system.

A common and versatile reaction is the synthesis of pyrazolo[1,5-a]pyrimidines through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[6][7] This reaction can be catalyzed by either acid or base and often proceeds with high regioselectivity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-Aminopyrazole Derivative Reaction Cyclocondensation Start->Reaction Reagent Biselectrophilic Reagent (e.g., β-Dicarbonyl) Reagent->Reaction Product Bioactive Compound (e.g., Pyrazolo[1,5-a]pyrimidine) Reaction->Product Assay Biological Assays (e.g., Kinase Assay, MTT Assay) Product->Assay Data Activity Data (IC50, MIC) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Optimization SAR->Lead

Figure 1: General experimental workflow for the synthesis and evaluation of bioactive compounds from 5-aminopyrazole derivatives.

Quantitative Data on Bioactive Derivatives

The following tables summarize the biological activities of various compounds derived from 5-aminopyrazole precursors.

Anticancer Activity

Many 5-aminopyrazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. The data is often presented as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeTarget/Cell LineIC50Reference
Pyrazolo[1,5-a]pyrimidines
Compound 10h FGFR146 nM[8]
FGFR241 nM[8]
FGFR399 nM[8]
FGFR2 V564F62 nM[8]
NCI-H520 (Lung Cancer)19 nM[8]
SNU-16 (Gastric Cancer)59 nM[8]
KATO III (Gastric Cancer)73 nM[8]
3,5-diaminopyrazole-1-carboxamide XIII HePG2 (Liver Cancer)6.57 µM[9]
HCT-116 (Colon Cancer)9.54 µM[9]
MCF-7 (Breast Cancer)7.97 µM[9]
CDK-90.16 µM[9]
5-Aminopyrazole Derivative 7j MCF-7 (Breast Cancer)16.36 µg/ml[10]
Antimicrobial Activity

5-Aminopyrazole derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- |[11] | | Imidazo[1,2-b]pyrazole 22 | Escherichia coli | 0.03 |[11] | | | Pseudomonas aeruginosa | 0.49 |[11] | | Imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 |[11] | | | Pseudomonas aeruginosa | 0.98 |[11] | | Pyrazolo[5,1-c][1][4][12]triazine 92a | Staphylococcus aureus | Moderate Activity |[11] | | | Pseudomonas aeruginosa | Moderate Activity |[11] | | | Klebsiella pneumoniae | Moderate Activity |[11] | | 5-Pyrazolyl-urea 3c | Multidrug-resistant Staphylococcus | 32-64 |[13] | | 5-Pyrazolyl-urea 4b | Multidrug-resistant Staphylococcus | 32-64 |[13] | | 5-Pyrazolyl-urea 3c | Mycobacterium tuberculosis | Moderate Activity |[13] | | 5-Pyrazolyl-urea 4a | Mycobacterium tuberculosis | Moderate Activity |[13] |

Signaling Pathways Modulated by 5-Aminopyrazole Derivatives

The therapeutic effects of 5-aminopyrazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines.[2][3] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain 5-aminopyrazole derivatives have been developed as potent inhibitors of p38α MAPK.[14]

p38_MAPK_pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Figure 2: The p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant activation of this pathway is a known driver of various cancers. Covalent inhibitors based on the 5-aminopyrazole scaffold have been designed to target both wild-type and mutant forms of FGFRs.[8]

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Effects (Proliferation, Angiogenesis) Downstream->Response

Figure 3: The FGFR signaling pathway, a target for 5-aminopyrazole-based inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12][15] 5-Aminopyrazole derivatives have been developed as inhibitors of various CDKs, thereby halting uncontrolled cell proliferation.

CDK_pathway Cyclin Cyclin Complex Cyclin-CDK Complex Cyclin->Complex CDK CDK CDK->Complex Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->CDK Phosphorylation Substrate Phosphorylation (e.g., Rb) Complex->Phosphorylation Progression Cell Cycle Progression Phosphorylation->Progression

Figure 4: The CDK signaling pathway and its inhibition by 5-aminopyrazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-aminopyrazole derivatives.

General Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol describes a three-component, one-pot synthesis of a 5-aminopyrazole derivative.[16]

Materials:

  • Phenyl hydrazine

  • Benzaldehyde derivative

  • Malononitrile

  • LDH@PTRMS@DCMBA@CuI catalyst

  • Ethanol

  • Water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a test tube, add phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add a 1:1 mixture of water and ethanol (1 mL total) to the test tube.

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 n-hexane:ethyl acetate.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Isolate the product by filtration and wash with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent if necessary.

Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol outlines the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[17]

Step 1: Synthesis of β-enaminones

  • In a microwave reactor vial, combine the appropriate methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Irradiate the mixture in the microwave at 160 °C for 15 minutes.

  • After cooling, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone.

Step 2: Cyclocondensation

  • In a suitable reaction vessel, dissolve the crude β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid.

  • Reflux the mixture for the time required to complete the reaction (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization.

MTT Assay for Anticancer Activity

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 5-aminopyrazole derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 5-aminopyrazole derivative in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

5-Aminopyrazole derivatives represent a highly valuable and versatile class of compounds in the field of drug discovery. Their synthetic accessibility and the wide range of biological activities exhibited by their derivatives make them an attractive starting point for the development of novel therapeutics. The ability to systematically modify the 5-aminopyrazole scaffold allows for the optimization of pharmacological properties, leading to the identification of potent and selective agents against various diseases, particularly cancer and infectious diseases. Further exploration of this privileged scaffold is likely to yield new and improved drug candidates in the future.

References

A Technical Guide to the Chemical Properties and Structure of 5-Amino-1-Phenylpyrazole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Amino-1-phenylpyrazole is a key heterocyclic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry. Its unique structure, characterized by a phenyl group at the N1 position and a reactive amino group at C5, makes it a versatile building block for the synthesis of a wide range of bioactive molecules and fused heterocyclic systems. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthetic routes, and reactivity. Furthermore, it explores its critical role in drug development as a scaffold for potent enzyme inhibitors, with a focus on its application in targeting key signaling pathways such as the p38α MAP kinase and Fibroblast Growth Factor Receptor (FGFR) pathways, which are implicated in inflammatory diseases and oncology.

Core Structure and Chemical Identity

This compound is an aromatic heterocyclic amine. The core structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position and an amino group at the C5 position. This arrangement of functional groups provides multiple sites for chemical modification, making it a valuable precursor in synthetic chemistry.

Identifier Value
IUPAC Name 1-Phenyl-1H-pyrazol-5-amine[1][2]
CAS Number 826-85-7[1][3][4][5]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol
InChI InChI=1S/C9H9N3/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,10H2[2]
InChIKey ZVNYYNAAEVZNDW-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)N2C(=CC=N2)N[6]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its common derivatives are crucial for their application in synthesis and drug design. The following table summarizes key quantitative data.

Property This compound 5-Amino-3-methyl-1-phenylpyrazole
CAS Number 826-85-7[1][3][4][5]1131-18-6[7][8][9]
Molecular Formula C₉H₉N₃[1]C₁₀H₁₁N₃[7][8][10][11]
Molecular Weight 159.19 g/mol 173.22 g/mol [11]
Appearance -Off-white to light brown powder[11]
Melting Point 51°C[3]114-117 °C[8][9]
Boiling Point 123-130 °C (at 0.2 Torr)[3]-
Solubility Slightly soluble in Chloroform and Methanol[3]-

Synthesis and Reactivity

The synthesis of 5-aminopyrazoles is well-established, with common routes involving the cyclization of hydrazines with β-functionalized nitriles.[12]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazol-5-amine (F1) This protocol is adapted from a procedure for the synthesis of the target compound from an ethoxy-substituted precursor.[13]

  • Reaction Setup: Dissolve 5-Amino-4-ethoxy-1-phenylpyrazole (1 equivalent) in 36% hydrochloric acid solution (30 equivalents).

  • Reflux: Stir the reaction mixture under reflux conditions overnight. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the cooled mixture into ice water and adjust the pH to basic using an ammonia solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[13]

Protocol 2: General Method for Multi-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives This one-pot method is a modern, efficient approach to synthesizing highly substituted aminopyrazoles.[14][15]

  • Reaction Mixture: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[14][15]

  • Solvent and Conditions: Add H₂O/EtOH (1:1, 1 mL) as the solvent and stir the mixture at 55 °C.[14]

  • Monitoring: Track the progress of the reaction using TLC (n-hexane/ethyl acetate, 1:1).

  • Isolation: Upon completion, cool the mixture to room temperature. Add hot ethanol or chloroform to dissolve the product and separate the catalyst via centrifugation.

  • Purification: Evaporate the solvent from the supernatant and recrystallize the solid residue from ethanol to yield the pure product.[14]

Synthetic and Reactivity Workflows

The 5-aminopyrazole scaffold is a versatile building block, primarily due to the presence of multiple nucleophilic sites (N1-H, C5-NH₂, and C4-H), which allows for diverse derivatization.[16]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Phenylhydrazine Catalyst Catalyst (e.g., LDH-CuI) R1->Catalyst R2 Benzaldehyde Derivative R2->Catalyst R3 Malononitrile R3->Catalyst Product 5-Amino-1,3-diphenyl-1H- pyrazole-4-carbonitrile Catalyst->Product One-Pot Reaction Conditions H₂O/EtOH, 55°C Conditions->Catalyst

Workflow for the multi-component synthesis of substituted 5-aminopyrazoles.[14]

The reactivity of the core scaffold allows for the synthesis of various fused heterocyclic systems with significant biological activities.

G cluster_products Fused Heterocyclic Products Start This compound P1 Pyrazolo[3,4-b]pyridines Start->P1 + α,β-Unsaturated Ketone P2 Pyrazolo[1,5-a]pyrimidines Start->P2 + β-Diketone P3 Pyrazolo[3,4-d]pyrimidines Start->P3 + Carbonyl Compound P4 Imidazo[1,2-b]pyrazoles Start->P4 + α-Haloketone

Reactivity of 5-aminopyrazole leading to diverse fused heterocyclic systems.[16]

Applications in Drug Development and Signaling Pathways

The 5-aminopyrazole scaffold is instrumental in the design of targeted therapies due to its ability to form key interactions within the active sites of enzymes, particularly kinases.

Inhibition of p38α MAP Kinase

The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[17][18] This enzyme is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα).[19] Inhibitors based on this scaffold have shown excellent cellular potency and in vivo efficacy in preclinical models of inflammation.[17]

G Stimulus Pro-inflammatory Cytokines / Stress MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK activates p38 p38α MAP Kinase MKK->p38 phosphorylates Substrates Downstream Transcription Factors (e.g., ATF2) p38->Substrates phosphorylates TNFa TNFα Production & Inflammatory Response Substrates->TNFa induces Inhibitor 5-Aminopyrazole-based Inhibitor Inhibitor->p38 inhibits

Inhibition of the p38α MAP kinase signaling pathway by 5-aminopyrazole derivatives.[17]
Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) family is a known driver in various cancers.[20] A significant challenge in FGFR inhibitor therapy is the emergence of drug resistance, often through "gatekeeper" mutations in the kinase domain. Derivatives of 5-aminopyrazole have been designed as covalent inhibitors that can potently target both wild-type and gatekeeper mutant forms of FGFRs.[21][22][23] These compounds form an irreversible bond with a cysteine residue in the P-loop of the kinase, providing sustained inhibition.[23]

G FGF FGF Ligand FGFR FGFR (Wild-type or Mutant) FGF->FGFR binds Dimer Dimerization & Autophosphorylation FGFR->Dimer induces Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream activates Response Tumor Proliferation, Survival, & Angiogenesis Downstream->Response promotes Inhibitor 5-Aminopyrazole-based Covalent Inhibitor Inhibitor->FGFR covalently binds & inhibits

Covalent inhibition of the FGFR signaling pathway in cancer cells.[21][23]
Other Applications

This compound also serves as a reagent for synthesizing derivatives that act as inhibitors for other important enzyme families, such as the cytochrome P450 2C subfamily (CYP2C).[13] The pyrazole scaffold is known to interact with the heme iron of P450 enzymes, and modifications on this core can modulate the selectivity and potency of inhibition.[24]

Conclusion

This compound is a foundational scaffold in medicinal chemistry and drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its structural features are well-suited for targeting the active sites of critical enzymes. Its demonstrated success in developing potent inhibitors for pathways involved in inflammation and cancer underscores its continued importance for researchers, scientists, and drug development professionals seeking to create novel and effective therapeutics.

References

The Rising Prominence of Pyrazole Derivatives in Oncology: A Technical Guide to their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold in the design of next-generation cancer therapeutics. This technical guide delves into the core aspects of pyrazole derivatives' anticancer potential, offering a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[1][2][3] This has resulted in the development of a multitude of pyrazole-containing compounds with potent and selective anticancer activities.[4][5] Many of these derivatives have demonstrated the ability to modulate key signaling pathways implicated in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis.[2][3][6]

Mechanisms of Action: Targeting the Pillars of Cancer Proliferation

The anticancer activity of pyrazole derivatives is multifaceted, with various compounds exerting their effects through distinct molecular mechanisms. A significant body of research has focused on their ability to act as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[7][8][9]

Kinase Inhibition: A Primary Anticancer Strategy

Protein kinases represent a major class of targets for pyrazole-based drug discovery.[7][8] The pyrazole scaffold has proven to be a "privileged structure" in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[7]

Key kinases targeted by pyrazole derivatives include:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy to simultaneously curb tumor growth and angiogenesis. Several novel fused pyrazole derivatives have been synthesized and identified as potent dual inhibitors of these receptor tyrosine kinases.[10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.[2][11]

  • Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis. Overexpression of Aurora kinases is linked to tumorigenesis, and pyrazole-based inhibitors like Barasertib (AZD1152) have shown high selectivity for Aurora B kinase.[9]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyrazole derivatives have been explored as BTK inhibitors.[2]

The following diagram illustrates the general mechanism of pyrazole derivatives as ATP-competitive kinase inhibitors.

G General Mechanism of Kinase Inhibition by Pyrazole Derivatives cluster_kinase Kinase Active Site cluster_inhibition Inhibition cluster_output Cellular Response ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylates No_Phosphorylation No Substrate Phosphorylation Pyrazole Pyrazole Derivative Pyrazole->Kinase Competes with ATP for binding Cell_Proliferation Cell Proliferation, Survival Phosphorylated_Substrate->Cell_Proliferation Leads to Apoptosis Apoptosis, Cell Cycle Arrest No_Phosphorylation->Apoptosis Leads to

Caption: Pyrazole derivatives often act as competitive inhibitors at the ATP-binding site of kinases.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, pyrazole derivatives can trigger programmed cell death (apoptosis) and halt the cell division cycle through various mechanisms.[2][12] Studies have shown that certain pyrazole compounds can:

  • Modulate Apoptotic Proteins: Upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[2]

  • Activate Caspases: Trigger the activation of caspase cascades, which are central executioners of apoptosis.[11]

  • Induce Cell Cycle Arrest: Cause cell cycle arrest at different phases, most commonly at the G2/M phase, preventing cancer cells from completing mitosis.[12][13]

The signaling pathway below depicts a simplified model of apoptosis induction by pyrazole derivatives.

G Apoptosis Induction by Pyrazole Derivatives Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazole->Bax Activates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Pyrazole derivatives can induce apoptosis by modulating Bcl-2 family proteins.

Disruption of Microtubule Dynamics

The cytoskeleton, particularly microtubules, is a well-established target for anticancer drugs. Some pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.[12][14] This mechanism is similar to that of classic chemotherapy agents like taxanes and vinca alkaloids.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrazole derivatives is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of selected pyrazole derivatives against various human cancer cell lines, as reported in the literature.

Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole Chalcone (111c)MCF-7 (Breast)Not specified, but highest inhibition[14]
Pyrazole Chalcone (111c)HeLa (Cervical)Not specified, but highest inhibition[14]
4-chlorobenzyl substituted pyrazoleHeLa (Cervical)4.94[14]
Pyrazole derivative with 4-bromophenyl groupA549 (Lung)8.0[15]
Pyrazole derivative with 4-bromophenyl groupHeLa (Cervical)9.8[15]
Pyrazole derivative with 4-bromophenyl groupMCF-7 (Breast)5.8[15]
Compound 37 (Isolongifolanone derivative)MCF-7 (Breast)5.21[2][5]
Compound 27 (Pyrazolone-pyrazole derivative)MCF-7 (Breast)16.50[2]
Compound 48 (Pyrazolo[4,3-f]quinoline derivative)HCT116 (Colon)1.7[2]
Compound 48 (Pyrazolo[4,3-f]quinoline derivative)HeLa (Cervical)3.6[2]
Compound 25 (Pyrazole benzothiazole hybrid)HT29 (Colon)3.17 - 6.77[5]
Compound 25 (Pyrazole benzothiazole hybrid)PC3 (Prostate)3.17 - 6.77[5]
Compound 25 (Pyrazole benzothiazole hybrid)A549 (Lung)3.17 - 6.77[5]
Compound 25 (Pyrazole benzothiazole hybrid)U87MG (Glioblastoma)3.17 - 6.77[5]
Compound 35HepG2 (Liver)3.53[5]
Compound 35MCF-7 (Breast)6.71[5]
Compound 35HeLa (Cervical)5.16[5]
Compounds 53 and 54 (selanyl-1H-pyrazole derivatives)HepG2 (Liver)15.98 and 13.85[5]
Fused Pyrazole Derivative 4HEPG2 (Liver)0.31[10]
Fused Pyrazole Derivative 11HEPG2 (Liver)0.63[10]
Fused Pyrazole Derivative 12HEPG2 (Liver)0.71[10]
Diphenyl pyrazole–chalcone (6b)HNO-97 (Head and Neck)10.5[16]
Diphenyl pyrazole–chalcone (6d)HNO-97 (Head and Neck)10[16][17]
Pyrazole-thiazol-4-one hybrid (9g)T-47D (Breast)3.14 - 4.92 (range for 9a-p)[18]
Pyrazole-thiazol-4-one hybrid (9k)MDA-MB-231 (Breast)0.62 - 58.01 (range for 9a-p)[18]
Pyrazole–indole hybrid (7a)HepG2 (Liver)6.1[11]
Pyrazole–indole hybrid (7b)HepG2 (Liver)7.9[11]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile (13)IGROVI (Ovarian)0.04[19]
Ferrocene-pyrazole hybrid (47c)HCT-116 (Colon)3.12[20]
Ferrocene-pyrazole hybrid (47c)HL60 (Leukemia)6.81[20]
Pyrazolo[1,5-a]pyrimidine (34d)HeLa (Cervical)10.41[20]
Pyrazolo[1,5-a]pyrimidine (34d)DU-145 (Prostate)10.77[20]
Pyrano[2,3-c]pyrazole (50h)786-0 (Renal)9.9 µg/mL[20]
Pyrano[2,3-c]pyrazole (50h)MCF-7 (Breast)31.87 µg/mL[20]
Pyrazole hydrazide derivative (33)B16-F10 (Melanoma)0.49[21]
Pyrazole hydrazide derivative (33)MCF-7 (Breast)0.57[21]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7[22]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 27VEGFR-2828.23[2]
Fused Pyrazole Derivative 3EGFR60[10]
Fused Pyrazole Derivative 9VEGFR-2220[10]
Afuresertib (GSK2110183)Akt10.08 (Ki)[9]
Compound 2Akt11.3[9]
Barasertib (AZD1152)Aurora BNot specified, but highly selective[9]
Compound 6Aurora A160[9]
Pyrazole-thiazol-4-one hybrid (9g)EGFR267[18]
Pyrazole-thiazol-4-one hybrid (9k)EGFR395[18]
Compound 49EGFR260[21]
Compound 49HER-2200[21]

Experimental Protocols: Methodologies for Evaluation

The assessment of the anticancer potential of pyrazole derivatives involves a series of in vitro and in vivo experiments. Below are generalized methodologies for key assays commonly cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivative (and a vehicle control, typically DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

The following workflow diagram illustrates the key steps of the MTT assay.

G Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight for cell adherence Seed_Cells->Incubate_1 Treat_Cells Treat with pyrazole derivatives and control Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for formazan formation Add_MTT->Incubate_3 Solubilize Solubilize formazan crystals Incubate_3->Solubilize Read_Absorbance Measure absorbance with plate reader Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds.

Kinase Inhibition Assay

Enzymatic assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

General Protocol:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Addition: The pyrazole derivative is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set period at a specific temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate and to assess the effect of a compound on protein expression levels.

General Protocol:

  • Cell Lysis: Cells treated with the pyrazole derivative are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion and Future Directions

Pyrazole derivatives represent a highly promising and versatile class of compounds in the field of anticancer drug discovery.[1][4] Their ability to target a wide range of key oncogenic pathways, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel therapeutics.[2][3] The extensive research into their structure-activity relationships continues to guide the design of more potent and selective agents.[1][18] Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel pyrazole-based hybrids, and advancing the most promising candidates into clinical trials.[4][23] The continued exploration of this chemical space holds significant promise for the future of cancer treatment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfaphenazole Derivatives Using 5-Amino-1-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of sulfaphenazole and its derivatives, utilizing 5-amino-1-phenylpyrazole as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Sulfaphenazole is a sulfonamide antibacterial agent that has gained significant attention as a potent and selective inhibitor of the human cytochrome P450 enzyme, CYP2C9.[1][2][3] This characteristic makes it a valuable tool in drug metabolism studies and a critical compound for understanding drug-drug interactions.[1] The synthesis of sulfaphenazole derivatives is a key area of research for developing more selective or potent CYP450 inhibitors, as well as for exploring other potential therapeutic applications.[4] The core structure of these derivatives is typically formed by the reaction of an appropriately substituted sulfonyl chloride with an aminopyrazole. This document focuses on the synthesis of N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide derivatives, a class of compounds to which sulfaphenazole belongs.

General Synthetic Approach

The synthesis of sulfaphenazole derivatives from this compound generally involves the sulfonylation of the amino group on the pyrazole ring with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A general reaction scheme is presented below:

Scheme 1: General Synthesis of Sulfaphenazole Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, Acetonitrile) Room Temperature or Reflux A->C + B Substituted Benzenesulfonyl Chloride B->C + D Sulfaphenazole Derivative C->D E HCl C->E

Caption: General reaction for the synthesis of sulfaphenazole derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of sulfaphenazole derivatives.

Protocol 1: Synthesis of N-(1-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

This protocol is adapted from a general method for the N-sulfonylation of aminopyrazoles.

Materials:

  • This compound

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add triethylamine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(1-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide.

Protocol 2: Microwave-Assisted Synthesis of N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Appropriately substituted benzenesulfonyl chloride

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired benzenesulfonyl chloride (1.1 mmol), and ethanol (5 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each specific derivative.

  • After cooling, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of sulfaphenazole derivatives.

Derivative R Group on Sulfonyl Chloride Method Reaction Time Yield (%) Melting Point (°C) References
1 4-MethylConventional6 hNot specifiedNot specified[5]
2 HMicrowave10 min>85 (expected)Not specified[6]

Visualization of the Mechanism of Action

Sulfaphenazole and its derivatives are known to be potent inhibitors of Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism.[1][3]

G cluster_pathway CYP2C9 Inhibition Pathway A Sulfaphenazole Derivative E Inhibition A->E B CYP2C9 Enzyme D Metabolite B->D Metabolizes F Blocked Metabolism B->F C CYP2C9 Substrate (e.g., Warfarin, Tolbutamide) C->B Binds to E->B Inhibits

Caption: Inhibition of CYP2C9 by a sulfaphenazole derivative.

Experimental Workflow

The general workflow for the synthesis and purification of sulfaphenazole derivatives is depicted below.

G A Dissolve this compound and Base in Solvent B Add Substituted Benzenesulfonyl Chloride A->B C Reaction Stirring (Conventional or Microwave) B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Washing with NaHCO3 and Brine) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, MP) G->H

Caption: Experimental workflow for sulfaphenazole derivative synthesis.

Conclusion

The protocols and information provided in these application notes offer a detailed guide for the synthesis of sulfaphenazole derivatives using this compound. By following these methodologies, researchers can effectively synthesize and purify these compounds for further investigation into their biological activities and potential therapeutic applications. The use of microwave-assisted synthesis presents a modern, efficient alternative to conventional heating methods.

References

Application of 5-Aminopyrazoles in Developing Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design and development of novel anticancer agents. Its inherent drug-like properties and versatile synthetic accessibility have led to the discovery of numerous potent and selective inhibitors of various protein kinases implicated in cancer progression. This document provides detailed application notes on the utility of 5-aminopyrazole derivatives as anticancer agents, summarizes key quantitative data, and offers comprehensive protocols for their experimental evaluation.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

5-Aminopyrazole derivatives predominantly exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and metastasis. Key kinase targets include p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. In many cancers, this pathway is aberrantly activated, promoting cell survival and drug resistance. 5-Aminopyrazole-based inhibitors can block the p38 MAPK pathway, leading to the induction of apoptosis and cell cycle arrest.

p38_MAPK_pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor map3k MAP3K (e.g., ASK1, TAK1) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Effectors (e.g., MK2, ATF2, p53) p38->downstream inhibitor 5-Aminopyrazole Inhibitor inhibitor->p38 apoptosis Apoptosis downstream->apoptosis cell_cycle Cell Cycle Arrest downstream->cell_cycle

p38 MAPK signaling pathway inhibition.
CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. 5-Aminopyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK5, thereby inducing cell cycle arrest, primarily at the G1/S or G2/M phase.[1][2]

CDK_pathway growth_factors Growth Factors cyclinD_cdk46 Cyclin D / CDK4/6 growth_factors->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb e2f E2F rb->e2f cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 s_phase S-Phase Entry cyclinE_cdk2->s_phase g1_arrest G1/S Arrest inhibitor 5-Aminopyrazole Inhibitor inhibitor->cyclinE_cdk2 inhibitor->g1_arrest

CDK2 signaling pathway inhibition.
BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various hematological cancers.[3] Pirtobrutinib, a 5-aminopyrazole-based non-covalent BTK inhibitor, has been approved for the treatment of mantle cell lymphoma, highlighting the clinical significance of this target.[4]

BTK_pathway bcr B-Cell Receptor (BCR) lyn_syk LYN / SYK bcr->lyn_syk btk BTK lyn_syk->btk plcg2 PLCγ2 btk->plcg2 inhibitor 5-Aminopyrazole Inhibitor (e.g., Pirtobrutinib) inhibitor->btk apoptosis Apoptosis inhibitor->apoptosis downstream Downstream Signaling (NF-κB, PI3K/AKT) plcg2->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation

BTK signaling pathway inhibition.

Data Presentation: Anticancer Activity of 5-Aminopyrazole Derivatives

The following tables summarize the in vitro anticancer activity of representative 5-aminopyrazole derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: In Vitro Cytotoxicity of 5-Aminopyrazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
BC-7 HeLa (Cervical)65.58 ± 8.40[5]
Compound 1g SK-BR3 (Breast)14.4 ± 0.3[6]
Compound 21 MCF7 (Breast)0.15[7]
MIAPaCa (Pancreatic)0.34[7]
HeLa (Cervical)0.73[7]
Compound 22 MiaPaCa2 (Pancreatic)0.247[7]
AsPC1 (Pancreatic)0.315[7]
BxPC3 (Pancreatic)0.924[7]
Compound 25 HepG2 (Liver)0.028[7]
HCT116 (Colon)0.035[7]
Compound 7f A549 (Lung)0.90 ± 0.09[8]
KB (Epidermoid)1.99 ± 0.22[8]

Table 2: Kinase Inhibitory Activity of 5-Aminopyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Barasertib (AZD1152) Aurora B0.37[7]
Compound 24 CDK12380[7]
Compound 25 CDK11520[7]
cis-N-acetyl CDK5/p259[8]
Pirtobrutinib BTKClinically Approved[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of 5-aminopyrazole derivatives.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening synthesis->in_vitro mtt Cytotoxicity Assay (MTT) in_vitro->mtt kinase Kinase Inhibition Assay in_vitro->kinase mechanism Mechanism of Action Studies mtt->mechanism kinase->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo lead Lead Optimization in_vivo->lead

Workflow for anticancer drug evaluation.
Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of 5-aminopyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 5-aminopyrazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of 5-aminopyrazole derivatives against a specific protein kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (at Km concentration for the kinase)

  • Kinase reaction buffer

  • 5-aminopyrazole compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 5-aminopyrazole inhibitor in the appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of 5-aminopyrazole derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • 5-aminopyrazole compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 5-aminopyrazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection and quantification of apoptosis induced by 5-aminopyrazole derivatives.

Materials:

  • Cancer cells

  • 6-well plates

  • 5-aminopyrazole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 5-aminopyrazole compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

5-Aminopyrazole derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to potently and selectively inhibit key protein kinases involved in cancer progression provides a strong rationale for their continued investigation. The data and protocols presented in this document offer a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the evaluation and advancement of new 5-aminopyrazole-based therapeutics.

References

Application Note: One-Pot, Three-Component Synthesis of Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of N-heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrazole-4-carbonitrile scaffold, in particular, is a key building block for various pharmaceutically active molecules.[3] Traditional multi-step syntheses for these compounds can be time-consuming and inefficient. The one-pot, three-component reaction (3CR) has emerged as a powerful and eco-friendly strategy, offering high yields, operational simplicity, and reduced reaction times.[3][4][5]

This application note details a robust and versatile one-pot protocol for the synthesis of 5-amino-1-aryl-3-aryl-1H-pyrazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and a hydrazine derivative.

General Reaction Scheme

The synthesis proceeds via a tandem reaction involving three components: an aromatic aldehyde (1), malononitrile (2), and a hydrazine derivative (3), typically phenylhydrazine, to yield the desired pyrazole-4-carbonitrile product (4). Various catalysts can be employed to facilitate the reaction, often under mild or solvent-free conditions.[4][6]

Chemical Equation: Ar-CHO + CH₂(CN)₂ + Ph-NHNH₂ → 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile + 2H₂O

Experimental Data: Reaction Conditions and Yields

The following table summarizes the results of the three-component synthesis of various pyrazole-4-carbonitrile derivatives under different catalytic conditions, demonstrating the versatility of the method.

EntryAldehyde (Ar-CHO)CatalystSolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeNaClWaterRoom Temp.45 min94[3]
24-ChlorobenzaldehydeNaClWaterRoom Temp.35 min96[3]
34-MethoxybenzaldehydeNaClWaterRoom Temp.50 min92[3]
44-NitrobenzaldehydeNaClWaterRoom Temp.30 min98[3]
5BenzaldehydeSPVASolvent-freeRoom Temp.10 min89[5][6]
64-ChlorobenzaldehydeSPVASolvent-freeRoom Temp.12 min94[6]
74-MethylbenzaldehydeSPVA*Solvent-freeRoom Temp.15 min91[6]
84-ChlorobenzaldehydeFe₃O₄@SiO₂@Tannic acidNone (mechanochemical)8010 min96
92-HydroxybenzaldehydeFe₃O₄@SiO₂@Tannic acidNone (mechanochemical)8015 min94[7]
104-ChlorobenzaldehydeCuO/ZrO₂EthanolReflux2.5 h94[8]

*SPVA: Solid-phase vinyl alcohol

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (Table Entry 2).

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Phenylhydrazine (1 mmol, 108.1 mg)

  • Sodium Chloride (NaCl) (10 mol%, 5.8 mg)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Initial Mixture: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water (5 mL).[3]

  • Catalyst Addition: Add NaCl (10 mol%) to the mixture.

  • Knoevenagel Condensation: Stir the suspension vigorously at room temperature. The progress of the initial Knoevenagel condensation can be monitored by TLC. A solid precipitate of the intermediate product may form within 10-15 minutes.[9]

  • Hydrazine Addition: To this reaction mass, add phenylhydrazine (1 mmol) dropwise.[3][9]

  • Cyclization Reaction: Continue stirring the reaction mixture at room temperature for the specified time (approximately 35 minutes). Monitor the reaction completion using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7).

  • Work-up and Isolation: Upon completion, the solid product that has precipitated is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify it by recrystallization from hot ethanol to obtain the final 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a pure solid.[3]

Visualized Workflow and Mechanism

Experimental Workflow

The diagram below illustrates the general laboratory workflow for the one-pot synthesis.

G Experimental Workflow for One-Pot Pyrazole Synthesis cluster_reactants Reactants & Reagents r1 Aromatic Aldehyde s1 1. Mix Aldehyde, Malononitrile, Catalyst, and Solvent r1->s1 r2 Malononitrile r2->s1 r3 Phenylhydrazine s3 3. Add Phenylhydrazine r3->s3 cat Catalyst (e.g., NaCl) cat->s1 sol Solvent (e.g., Water) sol->s1 s2 2. Stir at Room Temperature (Knoevenagel Condensation) s1->s2 s2->s3 s4 4. Stir until Reaction Completion (Cyclization) s3->s4 s5 5. Isolate Product via Filtration (Work-up) s4->s5 s6 6. Purify by Recrystallization s5->s6 prod Pure Pyrazole-4-Carbonitrile s6->prod

Caption: A flowchart of the one-pot, three-component synthesis.

Plausible Reaction Mechanism

The reaction is believed to proceed through a four-step sequence: (A) an initial base-catalyzed Knoevenagel condensation, (B) a subsequent Michael addition of phenylhydrazine, followed by (C) intramolecular cyclization and (D) tautomerization/aromatization to yield the stable pyrazole ring.

G Plausible Reaction Mechanism Pathway start Aldehyde + Malononitrile stepA A. Knoevenagel Condensation start->stepA intermediateA Arylidene Malononitrile stepA->intermediateA stepB B. Michael Addition intermediateA->stepB hydrazine Phenylhydrazine hydrazine->stepB intermediateB Acyclic Adduct stepB->intermediateB stepC C. Intramolecular Cyclization intermediateB->stepC intermediateC Dihydropyrazole Intermediate stepC->intermediateC stepD D. Tautomerization & Aromatization intermediateC->stepD product Final Pyrazole Product stepD->product

Caption: A logical diagram of the proposed reaction mechanism.

The one-pot, three-component synthesis is a highly efficient, atom-economical, and environmentally friendly method for producing a diverse range of pyrazole-4-carbonitrile derivatives.[3] The operational simplicity, mild reaction conditions, and high yields make this protocol particularly attractive for applications in medicinal chemistry and for the generation of compound libraries for drug discovery programs.[10] The use of inexpensive and non-toxic catalysts like NaCl further enhances its "green" credentials.[3]

References

Application Notes & Protocols for the Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives Using Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives utilizing innovative, environmentally friendly catalysts. The following sections detail the experimental procedures, present quantitative data for catalyst performance, and illustrate the general reaction pathway and experimental workflow.

Introduction

5-amino-1H-pyrazole-4-carbonitrile derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery. They serve as crucial building blocks for synthesizing a variety of biologically active molecules with potential therapeutic applications.[1][2] Traditional synthesis methods often involve hazardous solvents and harsh reaction conditions. Recent advancements have focused on the development of green and sustainable synthetic routes employing novel, recyclable catalysts that offer high yields, short reaction times, and operational simplicity.[1][3] This document outlines protocols using two such catalytic systems: a copper-based layered double hydroxide (LDH) catalyst and a magnetic iron oxide nanoparticle-based catalyst.

Featured Novel Catalysts

This report focuses on two exemplary novel catalysts that have demonstrated high efficiency and selectivity in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives:

  • LDH@PTRMS@DCMBA@CuI: A nano-copper catalyst immobilized on a modified layered double hydroxide. This catalyst promotes the reaction in an eco-friendly H₂O/EtOH solvent system.[4][5]

  • Tannic Acid-Functionalized Silica-Coated Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂@Tannic acid): A magnetically separable catalyst that enables environmentally friendly mechanochemical synthesis.[6][7]

These catalysts are particularly advantageous due to their reusability, stability, and ability to facilitate the reaction under mild conditions.[4][8]

Experimental Protocols

General Three-Component Reaction

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[2][4]

G cluster_reactants Reactants Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Hydrazine Phenylhydrazine Hydrazine->Reaction Catalyst Novel Catalyst (e.g., LDH@PTRMS@DCMBA@CuI or Fe₃O₄@SiO₂@Tannic acid) Catalyst->Reaction Catalyzes Solvent Solvent System (e.g., H₂O/EtOH or Solvent-free) Solvent->Reaction Medium Product 5-Amino-1H-pyrazole-4-carbonitrile Derivative Reaction->Product Yields

Caption: Generalized one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Protocol 1: Synthesis using LDH@PTRMS@DCMBA@CuI Catalyst

This protocol is adapted from a method utilizing a novel copper-based layered double hydroxide catalyst.[4]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst.

  • Add a mixture of H₂O/EtOH as the solvent.

  • Stir the reaction mixture at 55 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated through filtration and purified by recrystallization from ethanol.[9]

  • The catalyst can be recovered, washed, dried, and reused for subsequent reactions.

G start Start step1 Combine Reactants: - Aldehyde (1 mmol) - Malononitrile (1 mmol) - Phenylhydrazine (1 mmol) - LDH Catalyst start->step1 step2 Add H₂O/EtOH Solvent step1->step2 step3 Stir at 55 °C step2->step3 step4 Monitor by TLC step3->step4 step5 Isolate Product (Filtration & Recrystallization) step4->step5 step6 Recover and Reuse Catalyst step5->step6 end End step6->end

Caption: Experimental workflow for synthesis using the LDH-based catalyst.

Protocol 2: Mechanochemical Synthesis using Fe₃O₄@SiO₂@Tannic acid Catalyst

This protocol describes a solvent-free, mechanochemical approach using a magnetic nanocatalyst.[6][7]

Materials:

  • Azo-linked aldehyde or other substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol, ~0.065 g)

  • Phenylhydrazine or p-tolylhydrazine (1 mmol)

  • Fe₃O₄@SiO₂@Tannic acid catalyst (~0.1 g)

Procedure:

  • Place the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst in a mortar.[6][7]

  • Grind the mixture at room temperature using a pestle.

  • Monitor the reaction progress with TLC.

  • After the reaction is complete, add ethanol to the mixture.

  • Separate the magnetic catalyst using an external magnet.

  • Isolate the product by filtering the solution and evaporating the solvent. The crude product can be recrystallized.

  • The recovered catalyst can be washed, dried, and reused.[6][7]

Quantitative Data Presentation

The performance of these novel catalysts is summarized in the tables below, showcasing their efficiency across various substrates.

Table 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives using LDH@PTRMS@DCMBA@CuI[4]
EntryAldehyde SubstituentTime (min)Yield (%)
1H1593
24-CH₃1890
34-OCH₃2089
44-Cl1592
54-NO₂2585
62-Cl2288
72-NO₂2786

Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), catalyst, H₂O/EtOH, 55 °C.[4]

Table 2: Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles using Fe₃O₄@SiO₂@Tannic acid[6][7]
EntryAldehydeHydrazineTime (min)Yield (%)
15-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazine1098
25-((2-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazine1296
32-hydroxy-5-(p-tolyldiazenyl)benzaldehydePhenylhydrazine1595
45-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydep-tolylhydrazine1297
52-hydroxy-5-(p-tolyldiazenyl)benzaldehydep-tolylhydrazine1894

Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), hydrazine (1 mmol), catalyst (0.1 g), solvent-free, room temperature.[6][7]

Catalyst Reusability

A key advantage of these novel catalysts is their potential for recovery and reuse without a significant loss of activity.

  • The Fe₃O₄@SiO₂@Tannic acid catalyst was successfully recovered using a magnet and reused for six consecutive cycles with almost consistent activity.[6][7]

  • The LDH@PTRMS@DCMBA@CuI catalyst demonstrated good reusability for at least four cycles without a significant decrease in its catalytic performance.[4]

Conclusion

The use of novel catalysts such as copper-based LDHs and functionalized magnetic nanoparticles provides efficient, environmentally friendly, and high-yield pathways for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. These methods offer significant advantages over traditional synthetic routes, including mild reaction conditions, simple work-up procedures, and catalyst recyclability, making them highly attractive for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the preparation of pyrazolo[3,4-d]pyrimidines, a critical scaffold in medicinal chemistry, from 5-aminopyrazole precursors. The protocols detailed below are based on established and recently developed methods in the scientific literature, offering a range of strategies to access this privileged heterocyclic system. Pyrazolo[3,4-d]pyrimidines are of significant interest due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[1][2][3][4] This has led to their investigation as potent inhibitors of kinases, such as cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR-2), making them promising candidates for anticancer therapies.[5][6][7]

I. Synthetic Strategies Overview

The synthesis of the pyrazolo[3,4-d]pyrimidine core from 5-aminopyrazole derivatives can be broadly categorized into several effective methods. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions (e.g., conventional heating, microwave irradiation).

Key Synthetic Approaches:

  • One-Flask/One-Pot Syntheses: These methods are highly efficient as they involve multiple reaction steps in a single reaction vessel, minimizing the need for purification of intermediates. This approach is advantageous for its green chemistry profile and high atom economy.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through multicomponent reactions.[9][10]

  • Cyclocondensation Reactions: This is a classical and widely used approach where 5-aminopyrazoles are reacted with various one-carbon or three-carbon synthons to construct the pyrimidine ring.[11]

  • Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, offering a rapid and efficient route to diverse pyrazolo[3,4-d]pyrimidine libraries.[12][13][14]

Below is a logical workflow for selecting a synthetic strategy.

G start Start: Desired Pyrazolo[3,4-d]pyrimidine Target sub_pattern Define Substitution Pattern start->sub_pattern cond1 Simple Unsubstituted or Alkyl/Aryl at N-1, C-4? sub_pattern->cond1 method1 One-Flask Synthesis (Vilsmeier-Haack type) cond1->method1 Yes cond2 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones? cond1->cond2 No end Synthesized Target Compound method1->end method2 Microwave-Assisted Three-Component Synthesis cond2->method2 Yes cond3 Complex or Diverse Substitutions Required? cond2->cond3 No method2->end method3 Traditional Cyclocondensation with various C1/C3 synthons cond3->method3 Yes method3->end

Caption: Synthetic Strategy Selection Workflow.

II. Quantitative Data Summary

The following tables summarize quantitative data for different synthetic methods to provide a basis for comparison.

Table 1: One-Flask Synthesis of 1,3-Disubstituted Pyrazolo[3,4-d]pyrimidines [8]

Entry5-Aminopyrazole DerivativeAmideReagentConditionsTime (h)Yield (%)
15-Amino-1,3-diphenylpyrazoleDMFPBr₃, HMDS70-80 °C3-591
25-Amino-1-phenyl-3-methylpyrazoleDMFPBr₃, HMDS70-80 °C3-585
35-Amino-1-phenyl-3-(p-tolyl)pyrazoleDMFPBr₃, HMDS70-80 °C3-591
45-Amino-1-phenyl-3-(p-chlorophenyl)pyrazoleDMFPBr₃, HMDS70-80 °C3-588

DMF: N,N-Dimethylformamide; HMDS: Hexamethyldisilazane

Table 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [9][10]

Entry5-Aminopyrazole-4-carboxylateAmineC1 SourceConditionsTime (min)Yield (%)
1Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateBenzylamineTrimethyl orthoformate160 °C, MW5585
2Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateAnilineTrimethyl orthoformate160 °C, MW5575
3Methyl 5-amino-3-((4-fluorophenyl)amino)-1H-pyrazole-4-carboxylateBenzylamineTrimethyl orthoformate160 °C, MW5582
4Methyl 5-amino-3-((4-chlorophenyl)amino)-1H-pyrazole-4-carboxylate4-MethoxybenzylamineTrimethyl orthoformate160 °C, MW5578

MW: Microwave irradiation

Table 3: Classical Cyclocondensation of 5-Aminopyrazole-4-carbonitrile [15][16]

Entry5-Aminopyrazole DerivativeC1 SourceConditionsTime (h)Yield (%)
15-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormic acidReflux783
25-Amino-1-substituted-1H-pyrazole-4-carbonitrileFormamide190 °C8Not specified
35-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileUreaFusion, 180-190 °C0.570
45-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileThioureaFusion, 180-190 °C0.565

III. Experimental Protocols

Protocol 1: One-Flask Synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine[8][17]

This protocol describes a one-flask synthesis involving a Vilsmeier amidination and subsequent intermolecular heterocyclization.

Materials:

  • 5-Amino-1,3-diphenylpyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous solvents

Procedure:

  • To a solution of 5-amino-1,3-diphenylpyrazole (1.0 mmol) in anhydrous DMF (5 mL), add PBr₃ (3.0 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at 60 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and add HMDS (3.0 mmol).

  • Heat the reaction mixture to reflux at 70-80 °C for 3-5 hours.

  • After completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidine.

G A 5-Amino-1,3-diphenylpyrazole + DMF + PBr3 B Vilsmeier Reaction (60°C, 1-2h) A->B C Intermediate Formamidine B->C D Add HMDS C->D E Heterocyclization (70-80°C, 3-5h) D->E F 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine E->F

Caption: One-Flask Synthesis Workflow.

Protocol 2: Microwave-Assisted Three-Component Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[9][10]

This protocol outlines a rapid, microwave-assisted synthesis.

Materials:

  • Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate

  • Benzylamine

  • Trimethyl orthoformate

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 mmol), benzylamine (1.2 mmol), and trimethyl orthoformate (2.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 55 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether, filter the resulting solid, and wash with diethyl ether to obtain the pure product.

G cluster_0 Microwave Vial A Methyl 5-amino-3-(phenylamino) -1H-pyrazole-4-carboxylate D Microwave Irradiation (160°C, 55 min) A->D B Benzylamine B->D C Trimethyl orthoformate C->D E 5-Benzyl-3-(phenylamino)-1,5-dihydro -4H-pyrazolo[3,4-d]pyrimidin-4-one D->E

Caption: Microwave-Assisted Synthesis Workflow.

IV. Biological Significance and Signaling Pathways

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various protein kinases involved in cell proliferation and angiogenesis, key processes in cancer development.[2][4] For instance, certain derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle, and VEGFR-2, a crucial receptor in angiogenesis.[5][7] The general mechanism involves the pyrazolo[3,4-d]pyrimidine scaffold acting as an ATP-competitive inhibitor at the kinase active site.

Below is a simplified representation of the signaling pathway inhibition.

G cluster_0 Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition Inhibitor->CDK2 Inhibition

Caption: Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines.

This document provides a foundational guide for the synthesis and application of pyrazolo[3,4-d]pyrimidines. Researchers are encouraged to consult the cited literature for more detailed information and a broader scope of these versatile synthetic methodologies.

References

Application Notes and Protocols for Fipronil and Its Derivatives in Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil, a broad-spectrum insecticide belonging to the phenylpyrazole chemical family, has been a cornerstone of pest management since its introduction.[1] Its unique mode of action, targeting the central nervous system of insects, has made it effective against a wide range of agricultural, veterinary, and public health pests.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data on fipronil and its derivatives for use in research and development settings.

Fipronil's primary mechanism of action involves the disruption of the insect central nervous system by blocking γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride (GluCl) channels.[4][5][6] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[7][8] Fipronil exhibits a higher affinity for insect GABA receptors than for mammalian receptors, which contributes to its selective toxicity.[3]

Data Presentation

Quantitative Toxicity Data

The following tables summarize the acute toxicity of fipronil and its major metabolites/derivatives to various target pests and non-target organisms. This data is crucial for assessing efficacy and potential environmental impact.

Table 1: Acute Toxicity of Fipronil and its Derivatives to Target Pests

CompoundPest SpeciesExposure RouteToxicity ValueReference
FipronilMusca domestica (Housefly)TopicalLD50: 0.004 µ g/bee [9]
FipronilBlattella germanica (German Cockroach)TopicalLD50: 0.036 µg/g[10]
FipronilCtenocephalides felis (Cat Flea)TopicalLD50: 0.11-0.40 ng/flea[9]
FipronilLipaphis erysimi (Mustard Aphid)-LC50: 83.6% mortality at 1.0 ml/l[11]
FipronilHaemaphysalis bispinosaAdult ImmersionLC50: 0.53 ppm[12]
Fipronil-desulfinylMusca domestica (Housefly)TopicalLD50: Similar to Fipronil[13]

Table 2: Acute Toxicity of Fipronil to Non-Target Organisms

OrganismSpeciesExposure RouteToxicity ValueReference
HoneybeeApis melliferaContactLD50: 0.004 µ g/bee [9]
Freshwater FishOncorhynchus mykiss (Rainbow Trout)-LC50: 246 µg/L[2]
Freshwater InvertebrateDaphnia magna-LC50: 0.19 mg/L[2]
BirdColinus virginianus (Bobwhite Quail)OralLD50: 11.3 mg/kg[2]
MammalRatOralLD50: 97 mg/kg[12]
MammalMouseOralLD50: 95 mg/kg[12]
Marine InvertebratePalaemonetes pugio (Grass Shrimp)-LC50: 0.32 µg/L[14]

Experimental Protocols

Insecticide Bioassay: Adult Vial Test for Contact Toxicity

This protocol is adapted from established methods for determining the contact toxicity of insecticides to adult insects.[1][15]

Objective: To determine the lethal concentration (LC50) of fipronil or its derivatives for a target insect species.

Materials:

  • Technical grade fipronil or derivative

  • Acetone (analytical grade)

  • 20 ml glass scintillation vials with screw caps

  • Repeating pipette

  • Vial roller or rotator

  • Target insects (e.g., houseflies, cockroaches)

  • Holding cages with food and water

  • Fume hood

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Perform serial dilutions of the stock solution to create a range of at least five concentrations.

    • Include an acetone-only control.

  • Vial Coating:

    • Pipette 0.5 ml of each concentration (and the control) into separate, labeled glass vials.

    • Roll the vials on a vial roller at a slow speed until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. This should be done in a fume hood.

  • Insect Exposure:

    • Introduce a known number of adult insects (e.g., 10-20) into each vial.

    • Secure the cap (ensure adequate ventilation, e.g., with a mesh screen).

  • Observation and Data Collection:

    • Hold the vials at a constant temperature and humidity.

    • Record mortality at predetermined time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence intervals.

Residue Analysis in Soil and Water using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[8][16][17][18]

Objective: To quantify the concentration of fipronil and its metabolites in soil and water samples.

Materials:

  • Soil/water samples

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 ml)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Extraction:

    • Soil: Weigh 10 g of homogenized soil into a 50 ml centrifuge tube. Add 10 ml of acetonitrile.

    • Water: Place 10 ml of the water sample into a 50 ml centrifuge tube. Add 10 ml of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 ml aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 ml microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • Quantify the analytes using a matrix-matched calibration curve.

GABA Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to assess the interaction of fipronil derivatives with the GABA receptor.[5][6][7]

Objective: To determine the binding affinity (e.g., IC50) of test compounds to the insect GABA receptor.

Materials:

  • Insect neural membrane preparation (source of GABA receptors)

  • Radiolabeled ligand (e.g., [³H]EBOB)

  • Test compounds (fipronil derivatives)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filter manifold

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, combine the insect neural membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include a control with no test compound (total binding) and a control with a high concentration of a known GABA receptor blocker (e.g., unlabeled fipronil) to determine non-specific binding.

  • Incubation:

    • Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filter manifold. This separates the bound from the free radioligand.

    • Wash the filters quickly with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

Signaling Pathway of Fipronil Action

Fipronil_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Fipronil Fipronil Fipronil->GABA_Receptor Blocks Insecticide_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_evaluation Pre-development Evaluation cluster_registration Registration A Compound Synthesis (e.g., Fipronil Derivatives) B High-Throughput Screening (In vitro assays, e.g., receptor binding) A->B C Primary Bioassays (Target pest mortality) B->C D Structure-Activity Relationship (SAR) Studies C->D Active Hits D->A Iterative Design E Secondary Bioassays (Spectrum of activity, potency) D->E F Toxicology Studies (Non-target organisms) E->F G Environmental Fate Studies F->G H Field Trials G->H I Regulatory Submission H->I Efficacious & Safe Candidate Fipronil_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome Fipronil Fipronil Application A Target-Site Insensitivity (GABA Receptor Mutation, e.g., A302S) Fipronil->A Selection Pressure B Metabolic Resistance (Enhanced detoxification via P450s, GSTs, etc.) Fipronil->B Selection Pressure C Reduced Efficacy of Fipronil A->C Leads to B->C Leads to

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of these compounds during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pyrazole derivatives.[3][4] This document provides detailed application notes and protocols for the analysis of various pyrazole derivatives using HPLC, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

The most common approach for analyzing pyrazole derivatives is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[5] The retention and separation are primarily driven by the hydrophobic interactions between the analytes and the stationary phase. Mobile phase composition, typically a mixture of water or an aqueous buffer with an organic modifier like acetonitrile or methanol, is a critical parameter that is optimized to achieve the desired separation.[4][5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of pyrazole derivatives using HPLC.

HPLC_Workflow General Workflow for HPLC Analysis of Pyrazole Derivatives cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Start Start StandardPrep Prepare Standard Solutions (Stock and Working) Start->StandardPrep SamplePrep Prepare Sample Solutions (e.g., dissolution, extraction) Start->SamplePrep Filter Filter Samples and Standards (0.45 µm filter) StandardPrep->Filter SamplePrep->Filter HPLC HPLC System (Pump, Injector, Column, Detector) Filter->HPLC Chromatography Chromatographic Separation HPLC->Chromatography DataAcq Data Acquisition (Chromatogram) Chromatography->DataAcq Analysis Data Analysis (Peak Integration, Quantification) DataAcq->Analysis Report Generate Report Analysis->Report

Caption: A generalized workflow for the HPLC analysis of pyrazole derivatives.

Application Notes and Method Development Considerations

Successful HPLC analysis of pyrazole derivatives relies on the careful selection and optimization of several key parameters:

  • Column Selection: A reversed-phase C18 column is the most common choice for separating pyrazole derivatives.[4][5] The specific brand and model can influence selectivity, so screening different C18 columns may be beneficial for challenging separations.

  • Mobile Phase: A mixture of acetonitrile or methanol with water is typically used.[4][5] The organic modifier content is adjusted to control the retention time of the analytes. Using a buffer (e.g., phosphate, acetate) can help to control the pH of the mobile phase and improve peak shape, especially for ionizable pyrazole derivatives. Additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and for mass spectrometry compatibility.[4]

  • Detection Wavelength: The choice of detection wavelength is critical for achieving good sensitivity. A UV-Vis or photodiode array (PDA) detector is commonly used. The optimal wavelength is typically determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.

  • Sample Preparation: The sample preparation method should ensure that the analyte is completely dissolved and free of particulate matter. Common solvents for dissolving pyrazole derivatives include methanol, acetonitrile, or a mixture of the mobile phase.[4] For complex matrices, such as biological fluids or pharmaceutical formulations, a sample extraction step (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary to remove interfering substances.[6]

Experimental Protocols

Below are detailed protocols for the HPLC analysis of specific pyrazole derivatives, which can be adapted for other similar compounds.

Protocol 1: Analysis of Celecoxib in Pharmaceutical Formulations

This protocol is adapted from validated methods for the quality control of Celecoxib in capsule formulations.[4][5]

1. Materials and Reagents

  • Celecoxib reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

2. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Detection Wavelength 220 nm[4]
Column Temperature Ambient

3. Preparation of Solutions

  • Mobile Phase: Mix the components in the specified ratio, filter through a 0.45 µm membrane filter, and degas.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Celecoxib working standard and transfer to a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate to dissolve, and then dilute to volume with the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 14-26 µg/mL).[4]

  • Sample Preparation (Capsules): Weigh the contents of not fewer than 20 capsules and calculate the average weight. Accurately weigh a quantity of the powder equivalent to a certain amount of Celecoxib and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase to achieve a final concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Celecoxib in the sample solution from the calibration curve.

Protocol 2: Analysis of Sildenafil Citrate in Pharmaceutical Dosage Forms

This protocol is based on the USP monograph for Sildenafil Citrate.[7]

1. Materials and Reagents

  • Sildenafil Citrate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Buffer:Methanol:Acetonitrile (58:25:17 v/v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Detection Wavelength 290 nm[7]
Column Temperature 30 °C[7]

3. Preparation of Solutions

  • Buffer: Dilute 7 mL of triethylamine with water to 1 L. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.[7]

  • Mobile Phase: Mix the buffer, methanol, and acetonitrile in the specified ratio.[7]

  • Standard Solution (e.g., 0.7 mg/mL): Prepare a solution of Sildenafil Citrate in the mobile phase.[7]

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of sildenafil citrate and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution multiple times to check for system suitability (e.g., reproducibility of retention time and peak area).

  • Inject the sample solution.

  • Calculate the amount of sildenafil citrate in the sample by comparing the peak area with that of the standard solution.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the HPLC analysis of various pyrazole derivatives.

Table 1: HPLC Method Parameters for Pyrazole Derivatives

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
CelecoxibC18Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1)1.0220[4]
CelecoxibC18Methanol:Water (85:15)-251[5][8]
Sildenafil CitrateC18 (150x4.6 mm, 5 µm)Buffer (pH 3.0):Methanol:Acetonitrile (58:25:17)1.0290[7]
Sildenafil CitrateC18Acetonitrile:Phosphate Buffer (70:30, pH 7.0)0.8-[9]
3-MethylpyrazoleC18 (150 mm x 4.6 mm, 5 µm)Gradient: A: 0.1% Phosphoric acid in Water, B: Acetonitrile1.0220[10]
Pyrazoline DerivativeEclipse XDB C18 (150mm X 4.6mm X 5µm)0.1% TFA in water:Methanol (20:80)1.0206

Table 2: Method Validation Data for HPLC Analysis of Pyrazole Derivatives

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Celecoxib14 - 26---[4]
Sildenafil Citrate0.1 - 300.9990.00170.0054[9]
Pyrazoline Derivative50 - 1500.9995415
5-Hydrazinyl-4-phenyl-1H-pyrazole2.5 - 50> 0.9992.437.38

Signaling Pathways and Logical Relationships

While HPLC analysis itself does not directly elucidate signaling pathways, it is a critical tool in drug discovery and development where pyrazole derivatives often act as inhibitors of specific enzymes or modulators of signaling pathways. For instance, Celecoxib is a selective COX-2 inhibitor, and its quantification by HPLC is essential in pharmacokinetic and pharmacodynamic studies that investigate its effects on downstream signaling.

The logical relationship in the context of HPLC method development follows a systematic approach as depicted in the workflow diagram. The process begins with understanding the physicochemical properties of the pyrazole derivative, leading to the selection of an appropriate column and mobile phase. Method optimization then involves adjusting parameters to achieve the desired separation, followed by validation to ensure the method is accurate, precise, and reliable for its intended purpose.

Conclusion

HPLC is an indispensable analytical technique for the analysis of pyrazole derivatives. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists. By understanding the principles of HPLC and following a systematic approach to method development and validation, robust and reliable analytical methods can be established for the accurate quantification and purity assessment of this important class of compounds. The provided protocols for well-known pyrazole derivatives like Celecoxib and Sildenafil can serve as a starting point for developing methods for new and diverse pyrazole-based molecules.

References

Application Notes and Protocols for Analytical Method Validation of Pyrazole Compounds using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and formulation development. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical technique for the quantitative analysis of pyrazole-based active pharmaceutical ingredients (APIs) and formulations.

This document provides a comprehensive guide to the validation of a UV-Vis spectrophotometric method for the determination of pyrazole compounds, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The protocols and data presented herein are intended to serve as a practical resource for researchers and scientists involved in the development and validation of analytical methods for pyrazole-containing molecules.

Principle of the Method

The quantitative analysis of pyrazole compounds by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. Pyrazole compounds possess chromophoric groups within their structure, which absorb UV radiation at specific wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic feature of a compound under specific solvent conditions and is the most sensitive wavelength for quantitative measurements. For many pyrazole derivatives, the λmax is typically observed in the 200-400 nm range.[3][4][5]

Materials and Methods

Instrumentation

A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes was used for all absorbance measurements.

Reagents and Standards
  • Analyte: A well-characterized reference standard of the pyrazole compound of interest (e.g., Celecoxib, or a representative pyrazole derivative).

  • Solvent/Diluent: Methanol (HPLC grade) was used as the solvent for preparing all solutions. The choice of solvent should be based on the solubility of the pyrazole compound and should not interfere with its absorbance at the analytical wavelength. Other potential solvents include ethanol or 0.1N HCl.

  • Placebo Mixture: A blend of common pharmaceutical excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate) in proportions relevant to the formulation being tested.

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λmax)
  • Preparation of Standard Solution: Accurately weigh 10 mg of the pyrazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solution: From the stock solution, prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with methanol.

  • Spectral Scan: Scan the working standard solution from 400 nm to 200 nm against a methanol blank.

  • λmax Determination: The wavelength at which the maximum absorbance is observed is the λmax. For many pyrazole derivatives like Celecoxib, the λmax is typically found around 253-255 nm.[6][7]

Preparation of Calibration Curve (Linearity)
  • Standard Stock Solution: Prepare a 100 µg/mL standard stock solution of the pyrazole compound in methanol as described in section 4.1.1.

  • Calibration Standards: From the stock solution, prepare a series of at least five concentrations ranging from 2 µg/mL to 20 µg/mL by appropriate dilution with methanol.

  • Absorbance Measurement: Measure the absorbance of each calibration standard at the determined λmax using methanol as a blank.

  • Calibration Plot: Plot a graph of absorbance versus concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

Method Validation Protocols

The developed analytical method must be validated as per ICH guidelines to ensure it is suitable for its intended purpose.[1][2]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare the following solutions:

    • Blank solution (methanol).

    • Placebo solution (prepared by dissolving the placebo mixture in methanol at a concentration comparable to that in the sample solution).

    • Standard solution of the pyrazole compound (e.g., 10 µg/mL).

  • Scan all three solutions from 400 nm to 200 nm.

  • Acceptance Criteria: The placebo and blank solutions should show no significant interference (absorbance < 2% of the standard solution) at the λmax of the pyrazole compound.

Linearity and Range

Linearity demonstrates the proportional relationship between absorbance and concentration over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

Protocol:

  • Follow the procedure for the preparation of the calibration curve as described in section 4.2.

  • Perform a linear regression analysis of the absorbance versus concentration data.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • A random distribution of residuals.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the pyrazole standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Prepare each level in triplicate.

  • Measure the absorbance of each spiked sample.

  • Calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

5.4.1 Repeatability (Intra-day Precision)

Protocol:

  • Prepare six independent sample solutions of the pyrazole compound at 100% of the test concentration (e.g., 10 µg/mL).

  • Measure the absorbance of each solution.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

5.4.2 Intermediate Precision (Inter-day and Inter-analyst)

Protocol:

  • Repeat the repeatability study on a different day with a different analyst.

  • Calculate the %RSD for the combined data from both days/analysts.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the analytical method, such as:

    • Wavelength (± 2 nm).

    • Temperature of the solution (± 5 °C).

  • Prepare and analyze triplicate samples under each varied condition.

  • Calculate the %RSD for the results obtained under the varied conditions.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Optical Characteristics and Linearity Data

ParameterResult
Wavelength of Maximum Absorbance (λmax)254 nm
Linearity Range2 - 20 µg/mL
Regression Equation (y = mx + c)y = 0.045x + 0.002
Correlation Coefficient (r²)0.9995

Table 2: Accuracy (Recovery Study) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% Mean Recovery
80%8.07.9599.3899.75
100%10.010.02100.20
120%12.011.9699.67

Table 3: Precision Data

Precision LevelConcentration (µg/mL)%RSD
Repeatability (Intra-day)100.85
Intermediate Precision (Inter-day)101.12

Table 4: LOD, LOQ, and Robustness Data

ParameterResult
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantitation (LOQ)0.45 µg/mL
Robustness (%RSD for varied conditions)< 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical method validation process for pyrazole compounds using UV-Vis spectrophotometry.

Analytical_Method_Validation_Workflow start Start: Method Development Objective instrument_prep Instrument Preparation (UV-Vis Spectrophotometer) start->instrument_prep lambda_max Determination of λmax instrument_prep->lambda_max linearity Linearity & Range (Calibration Curve) lambda_max->linearity validation_params Method Validation as per ICH Guidelines linearity->validation_params specificity Specificity validation_params->specificity accuracy Accuracy (Recovery Studies) validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness documentation Documentation (Validation Report) specificity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

References

Application Notes and Protocols: 5-Amino-1-Phenylpyrazole as a Potential Inhibitor of Cytochrome P450 2C Subfamily

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2C subfamily (including CYP2C9 and CYP2C19), plays a crucial role in the metabolism of a significant portion of clinically used drugs. Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions or therapeutic failure. Therefore, early identification of the inhibitory potential of new chemical entities (NCEs) is a critical step in drug discovery and development.

Phenylpyrazole derivatives are a class of compounds with diverse biological activities. This document provides a framework for investigating 5-amino-1-phenylpyrazole as a representative member of this class for its potential to inhibit the human CYP2C subfamily. While direct inhibitory data for this compound on CYP2C enzymes is not extensively available in the public domain, the protocols outlined here provide a robust methodology for determining its inhibitory profile. For context, the structurally related phenylpyrazole insecticide, fipronil, is known to be metabolized by CYP3A4 and to a lesser extent by CYP2C19.[1][2] Fipronil and its metabolite, fipronil sulfone, have also been shown to act as competitive inhibitors of CYP2D6.[3] These findings underscore the importance of characterizing the interactions of novel phenylpyrazole compounds with CYP enzymes.

These application notes will guide researchers through the necessary in vitro assays to determine the inhibitory potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent) of this compound and other novel phenylpyrazole compounds against the major CYP2C isoforms.

Data Presentation: Inhibitory Profile of Phenylpyrazole Compounds (Hypothetical Data)

The following tables are presented as a template for summarizing experimental findings. The data provided are hypothetical and for illustrative purposes only, designed to show how results for this compound and related compounds would be structured for comparative analysis.

Table 1: IC50 Values for Inhibition of Human CYP2C Isoforms by Phenylpyrazole Compounds

CompoundCYP2C9 IC50 (µM)CYP2C19 IC50 (µM)
This compound(Experimental Value)(Experimental Value)
Fipronil (for reference)> 50~35
Sulfaphenazole (Positive Control)0.25> 100
Ticlopidine (Positive Control)> 1001.5

Table 2: Kinetic Parameters for Inhibition of CYP2C9 by this compound (Hypothetical)

ParameterValue
Inhibition type(e.g., Competitive)
K_i_ (µM)(Experimental Value)
k_inact_ (min⁻¹)(If applicable)
K_I_ (µM)(If applicable)

Experimental Protocols

Protocol 1: Determination of IC50 for CYP2C Inhibition

This protocol outlines the procedure for determining the concentration of this compound that causes 50% inhibition (IC50) of CYP2C9 and CYP2C19 activity using human liver microsomes.

Materials:

  • This compound (test compound)

  • Human Liver Microsomes (HLM)

  • CYP2C9 Substrate: Diclofenac

  • CYP2C19 Substrate: (S)-Mephenytoin

  • Positive Control Inhibitors: Sulfaphenazole (for CYP2C9), Ticlopidine (for CYP2C19)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound, substrates, and positive controls in potassium phosphate buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Human Liver Microsomes (final concentration, e.g., 0.2 mg/mL)

      • Potassium phosphate buffer (to final volume)

      • A range of concentrations of this compound or the positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the CYP2C9 or CYP2C19 substrate to the wells at a concentration close to its K_m_ value.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a cold stop solution, such as acetonitrile, which may also contain an internal standard for analytical quantification.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite (e.g., 4'-hydroxydiclofenac for CYP2C9, 4'-hydroxy-mephenytoin for CYP2C19) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Mechanism of Inhibition (e.g., K_i_ Determination)

This protocol is designed to elucidate the mechanism of reversible inhibition (e.g., competitive, non-competitive, mixed) and to determine the inhibition constant (K_i_).

Procedure:

  • Experimental Design:

    • A matrix of substrate and inhibitor concentrations is used. Typically, this involves varying the substrate concentration around its K_m_ value in the presence of several fixed concentrations of this compound (including a zero-inhibitor control).

  • Incubation and Analysis:

    • The incubation and sample analysis steps are similar to the IC50 determination protocol.

  • Data Analysis:

    • The reaction velocities are plotted against the substrate concentrations for each inhibitor concentration.

    • The data are fitted to the appropriate enzyme kinetic models (e.g., Michaelis-Menten).

    • The mechanism of inhibition is determined by analyzing the changes in K_m_ and V_max_ in the presence of the inhibitor using graphical methods such as Lineweaver-Burk or Dixon plots.

    • The K_i_ value is then calculated from the secondary plots of the slopes or intercepts of the primary plots versus the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, HLM, Substrates) prep_solutions Prepare Working Solutions prep_reagents->prep_solutions pre_incubation Pre-incubation (HLM + Inhibitor) prep_solutions->pre_incubation reaction_initiation Initiate Reaction (Add Substrate + NADPH) pre_incubation->reaction_initiation incubation Incubation at 37°C reaction_initiation->incubation reaction_termination Terminate Reaction (Add Stop Solution) incubation->reaction_termination sample_processing Sample Processing (Centrifugation) reaction_termination->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis data_interpretation Data Interpretation (IC50 / Ki Determination) lcms_analysis->data_interpretation

Caption: Workflow for in vitro CYP2C inhibition assays.

signaling_pathway cluster_drug Drug Metabolism cluster_cyp CYP2C Enzyme cluster_inhibitor Inhibitor Interaction Drug Drug (Substrate) CYP2C CYP2C Enzyme Drug->CYP2C binds to Metabolite Metabolite CYP2C->Metabolite metabolizes to Inhibited_CYP Inhibited CYP2C Complex Inhibitor This compound (Potential Inhibitor) Inhibitor->CYP2C binds to

Caption: Inhibition of CYP2C-mediated drug metabolism.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-amino-1-phenylpyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-amino-1-phenylpyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound-4-carbonitrile?

A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.[1][2] This reaction is typically carried out in the presence of a catalyst to enhance reaction rates and yields.[1][3][4]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • Phenylhydrazine: Or its derivatives.

  • An aromatic aldehyde: Benzaldehyde is commonly used for the parent compound.

  • Malononitrile: An active methylene compound.

Q3: Why is a catalyst often required for this reaction?

A3: While the reaction can proceed without a catalyst, using one significantly improves the reaction's efficiency. Catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions. A variety of catalysts have been successfully employed, including various nanocomposites and acidic or basic catalysts.[1][2][3][4]

Q4: What solvents are suitable for this synthesis?

A4: A range of solvents can be used, with the choice often impacting the reaction yield. Ethanol, methanol, and water/ethanol mixtures are commonly employed.[3] Green and eco-friendly media, such as water or deep eutectic solvents, are also gaining popularity.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][5] This allows for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have lost its activity. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Incorrect Solvent: The chosen solvent may not be ideal for the specific reactants and catalyst. 4. Degraded Phenylhydrazine: Phenylhydrazine and its derivatives can be sensitive to air and light.[6] 5. Incorrect pH: The reaction can be pH-sensitive.1. Catalyst Activation/Replacement: Use a fresh batch of catalyst or consider an alternative catalyst. 2. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Temperatures around 55-80°C are often effective.[3][4] 3. Solvent Screening: Experiment with different solvents or solvent mixtures, such as ethanol, methanol, or a water/ethanol mixture.[3] 4. Use Pure Reactants: Ensure the purity of phenylhydrazine and handle it under an inert atmosphere if necessary.[6] 5. Adjust pH: A small amount of a weak acid, like acetic acid, can be beneficial.[6]
Formation of Multiple Products (Side Reactions) 1. Formation of Regioisomers: This can occur if an unsymmetrical 1,3-dicarbonyl compound is used.[6] 2. Side reactions involving reactants: Impurities in starting materials can lead to byproducts.1. Purification: Isolate the desired product using column chromatography. 2. Use High-Purity Starting Materials: Ensure the purity of all reactants before starting the reaction.
Product is a different color than expected (e.g., yellow or red) 1. Decomposition of Phenylhydrazine: This can lead to colored impurities.[6] 2. Oxidation of Intermediates: Reaction intermediates may be susceptible to oxidation.1. Purify Reactants: Use freshly distilled or purified phenylhydrazine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Incomplete reaction: The presence of unreacted starting materials can complicate purification. 2. Formation of closely related byproducts: Side products with similar polarity to the desired product can be difficult to separate.1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting materials are fully consumed. 2. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent like ethanol can also be effective.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound-4-carbonitrile

This protocol is a generalized procedure based on commonly cited methods.[3][5]

Materials:

  • Phenylhydrazine (1 mmol)

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[3]

  • Solvent (e.g., Water/Ethanol mixture, 1:1, 1 mL)[3]

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g).

  • Add the solvent (1 mL of a 1:1 water/ethanol mixture).

  • Stir the mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate, 1:1).[3]

  • Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.

  • Isolate the product. This may involve adding a solvent like hot ethanol or chloroform to dissolve the product and then separating the catalyst by centrifugation or filtration.[3]

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]

  • Characterize the purified product using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.[4][5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Synthesis

The following table summarizes the effect of different catalysts and solvents on the yield of a model reaction between phenylhydrazine, 4-chlorobenzaldehyde, and malononitrile.[3]

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1LDHWater/Ethanol556023
2LDH@PTRMSWater/Ethanol556030
3LDH@PTRMS@DCMBA@CuIWater552575
4LDH@PTRMS@DCMBA@CuIEthanol552088
5LDH@PTRMS@DCMBA@CuIMethanol552082
6LDH@PTRMS@DCMBA@CuIWater/Ethanol551593
7LDH@PTRMS@DCMBA@CuINo Solvent554560

Visualizations

Reaction Pathway

Reaction_Pathway Reactants Phenylhydrazine + Benzaldehyde + Malononitrile Intermediate_A Arylidene Malononitrile Reactants->Intermediate_A Knoevenagel Condensation Intermediate_B Intermediate B Intermediate_A->Intermediate_B Michael Addition of Phenylhydrazine Product 5-amino-1-phenyl- pyrazole-4-carbonitrile Intermediate_B->Product Intramolecular Cyclization & Aromatization Catalyst Catalyst Catalyst->Reactants Catalyst->Intermediate_A Catalyst->Intermediate_B

Caption: Proposed reaction mechanism for the synthesis of this compound-4-carbonitrile.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Product Yield Check_Reactants Check Reactant Purity (esp. Phenylhydrazine) Start->Check_Reactants Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Purify_Reactants Purify/Use Fresh Reactants Check_Reactants->Purify_Reactants Replace_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->Replace_Catalyst Optimize_Conditions Optimize Temp, Time, or Solvent Check_Conditions->Optimize_Conditions Re_run Re-run Reaction Purify_Reactants->Re_run Replace_Catalyst->Re_run Optimize_Conditions->Re_run

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

Relationship between Reaction Parameters and Outcome

Parameter_Relationship cluster_params cluster_outcome Parameters Reaction Parameters Catalyst Catalyst Choice & Loading Solvent Solvent System Temperature Reaction Temperature Time Reaction Time Yield Product Yield Catalyst->Yield Purity Product Purity Catalyst->Purity Rate Reaction Rate Catalyst->Rate Solvent->Yield Solvent->Rate Temperature->Yield Temperature->Rate Time->Yield Outcome Reaction Outcome

Caption: Key reaction parameters influencing the outcome of the synthesis.

References

improving the yield of 5-aminopyrazole synthesis under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Aminopyrazole Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-aminopyrazoles. The focus is on improving reaction yields and addressing common challenges, with a specific clarification on the role of basic conditions in directing isomeric outcomes.

Troubleshooting Guide

This guide addresses specific experimental issues that may arise during the synthesis of 5-aminopyrazoles, such as low yields, formation of isomeric mixtures, and incomplete reactions.

Issue 1: Low Yield of the Desired 5-Aminopyrazole and Formation of a Regioisomeric Mixture

A frequent challenge in the synthesis of N-substituted pyrazoles is the formation of a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Root Cause Analysis: The formation of the 5-aminopyrazole isomer is a thermodynamically controlled process, favored by neutral or acidic conditions at elevated temperatures. Conversely, the 3-aminopyrazole isomer is the kinetically favored product, and its formation is promoted by basic conditions at low temperatures.[1][2] Therefore, attempting to synthesize 5-aminopyrazole under basic conditions will likely result in a low yield of the desired product and a higher proportion of the 3-amino isomer.

  • Recommended Solutions:

    • For Selective Synthesis of 5-Aminopyrazole (Thermodynamic Control):

      • Conditions: Use neutral or acidic conditions with elevated temperatures. Refluxing the reactants in ethanol or using a catalytic amount of acetic acid in a solvent like toluene often provides high selectivity for the 5-amino isomer.[1]

      • Microwave-Assisted Synthesis: Microwave heating can be an effective alternative to reduce reaction times without compromising the regiochemical outcome.[1][3]

    • For Selective Synthesis of 3-Aminopyrazole (Kinetic Control):

      • Conditions: Employ basic conditions at low temperatures. A strong base like sodium ethoxide (EtONa) in ethanol at 0°C is a proven method for selectively yielding the 3-aminopyrazole.[1][3]

Logical Workflow for Troubleshooting Regioisomer Formation

G start Low yield of 5-aminopyrazole with regioisomer contamination check_conditions Review Reaction Conditions start->check_conditions basic_cond Basic Conditions Used (e.g., NaOEt, low temp) check_conditions->basic_cond Yes acidic_cond Acidic/Neutral Conditions Used (e.g., AcOH, high temp) check_conditions->acidic_cond No kinetic_product Result: Kinetically Favored 3-Aminopyrazole is the Major Product basic_cond->kinetic_product thermo_product Result: Thermodynamically Favored 5-Aminopyrazole is the Major Product acidic_cond->thermo_product solution1 Solution: Switch to acidic/neutral conditions and higher temperature to favor 5-aminopyrazole. kinetic_product->solution1 solution2 If 5-aminopyrazole yield is still low, investigate other parameters (starting material purity, reaction time). thermo_product->solution2

Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: Reaction is Slow or Does Not Proceed to Completion

In some cases, the cyclization step may be slow or incomplete, leading to the isolation of uncyclized hydrazone intermediates and consequently, a low yield of the desired pyrazole.[1]

  • Root Cause Analysis: Insufficient reactivity of starting materials, suboptimal temperature, or an inappropriate solvent can hinder the reaction from reaching completion. For syntheses starting from β-ketonitriles, the initial condensation to form the hydrazone may be efficient, but the subsequent cyclization can be the rate-limiting step.

  • Recommended Solutions:

    • Increase Temperature: For thermodynamically controlled reactions favoring 5-aminopyrazoles, increasing the temperature (e.g., to reflux) can provide the necessary activation energy to drive the cyclization to completion.[1]

    • Catalyst Choice: The addition of a catalytic amount of a suitable acid (e.g., acetic acid) can promote both the initial condensation and the final cyclization step.[1]

    • Solvent Selection: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol can facilitate proton transfer steps involved in the mechanism. Aprotic solvents like toluene are often used with acidic catalysts at high temperatures.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-aminopyrazoles?

A1: The two most common and versatile methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][3] The main starting materials are:

  • β-Ketonitriles: These react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the aminopyrazole.[1][5]

  • α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position (e.g., 3-alkoxyacrylonitriles), react with hydrazines to form the pyrazole ring.[3]

Q2: What are the typical side products in 5-aminopyrazole synthesis?

A2: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates, especially under harsh conditions.[1]

Q3: How can I improve the purity of my final 5-aminopyrazole product?

A3: The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of isomeric mixtures in the first place.[1]

  • Optimize Reaction Conditions: Conduct small-scale trials to find the optimal solvent, catalyst, and temperature for your specific substrates.

  • Purification Techniques: If a mixture is obtained, purification can be achieved through column chromatography on silica gel or recrystallization.[4] The choice of solvent for recrystallization is crucial and may require some experimentation.

Q4: Can microwave irradiation improve the synthesis of 5-aminopyrazoles?

A4: Yes, microwave-assisted synthesis has been shown to be effective in reducing reaction times significantly, often from hours to minutes, without negatively impacting the regiochemical outcome.[3] It is a valuable tool for accelerating the optimization of reaction conditions.

Quantitative Data Summary

The following tables summarize the effect of reaction conditions on the yield and regioselectivity of aminopyrazole synthesis.

Table 1: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole vs. 1-Phenyl-3-aminopyrazole [3]

Target ProductStarting MaterialsBase/AcidSolventTemperatureYield (%)
5-Aminopyrazole 3-Methoxyacrylonitrile, PhenylhydrazineAcetic Acid (AcOH)TolueneMicrowave90
3-Aminopyrazole 3-Methoxyacrylonitrile, PhenylhydrazineSodium Ethoxide (EtONa)Ethanol (EtOH)Microwave85

Table 2: Optimization of a Three-Component Synthesis of a 5-Aminopyrazole Derivative [6]

CatalystSolventTemperature (°C)Time (min)Yield (%)
NoneWater/Ethanol5560Low
LDHWater/Ethanol556023
LDH@PTRMSWater/Ethanol556030
LDH@PTRMS@DCMBA@CuI Water/Ethanol 55 15 93
LDH@PTRMS@DCMBA@CuIEthanol552085
LDH@PTRMS@DCMBA@CuIWater554062
LDH@PTRMS@DCMBA@CuIAcetonitrile554555

Reactants: Phenyl hydrazine, malononitrile, and 4-chlorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 5-Aminopyrazoles (Thermodynamic Control) [1]

This protocol is optimized for the selective synthesis of the 5-aminopyrazole isomer.

Experimental Workflow for 5-Aminopyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a1 Dissolve β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M). a2 Add substituted hydrazine (1.1 eq). a1->a2 a3 Add glacial acetic acid (0.1 eq). a2->a3 b1 Heat mixture to reflux (~110°C) or use microwave (120-140°C). a3->b1 b2 Monitor by TLC until starting material is consumed. b1->b2 c1 Cool to room temperature. b2->c1 c2 Collect precipitate by filtration or concentrate solvent. c1->c2 c3 Purify crude product (recrystallization or chromatography). c2->c3

Caption: Workflow for 5-aminopyrazole synthesis (thermodynamic control).

  • Reaction Setup: In a suitable flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene to a concentration of approximately 0.2 M.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).[1]

  • Heating: Heat the mixture to reflux (approximately 110°C) and monitor the reaction's progress using TLC. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate is present, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Synthesis of N-Substituted 3-Aminopyrazoles (Kinetic Control) [1]

This protocol is optimized for the selective synthesis of the 3-aminopyrazole isomer and is provided for comparative purposes.

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to a concentration of 0.5 M). Cool the resulting solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified, typically by column chromatography.[1]

References

Technical Support Center: Regioselective Synthesis of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of aminopyrazole synthesis, and why is their selective formation crucial?

A1: In the synthesis of aminopyrazoles, particularly from unsymmetrical starting materials like a monosubstituted hydrazine and a β-ketonitrile or its equivalent, two constitutional isomers, known as regioisomers, can be formed: the 3-aminopyrazole and the 5-aminopyrazole.[1][2] Controlling the formation of a specific regioisomer is critical because different isomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What is the primary cause of poor regioselectivity in aminopyrazole synthesis?

A2: The main challenge in achieving regioselectivity arises from the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile, such as a β-ketonitrile. The two nitrogen atoms of the substituted hydrazine have different nucleophilicities, leading to two competing reaction pathways that result in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[2][3]

Q3: What are the common side products I should be aware of during aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other frequently observed side products include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[3]

  • N-Acetylated Aminopyrazoles: If using acetic acid as a solvent at elevated temperatures, the aminopyrazole product can sometimes undergo N-acetylation.[3]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are effective binucleophiles and can react further with starting materials or intermediates to form fused ring systems, such as pyrazolo[1,5-a]pyrimidines, particularly under harsh reaction conditions.[3][4]

Q4: How can I definitively determine the regiochemistry of my synthesized aminopyrazole?

A4: While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, they are often insufficient to unambiguously assign the regiochemistry. Advanced 2D NMR techniques are highly recommended. Specifically, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[3] For absolute confirmation of the structure, single-crystal X-ray diffraction analysis is the gold standard.[3]

Troubleshooting Guides

This section addresses specific experimental issues you might encounter.

Issue 1: My reaction is producing a mixture of 3-amino and 5-aminopyrazole regioisomers.

This is the most common challenge and is highly dependent on reaction conditions, which can be manipulated to favor one isomer through kinetic or thermodynamic control.[3][5]

Troubleshooting Workflow:

G start Mixture of 3- and 5-Aminopyrazoles Obtained q1 Which regioisomer is desired? start->q1 opt1 Desired: 3-Aminopyrazole (Kinetic Product) q1->opt1 3-Amino opt2 Desired: 5-Aminopyrazole (Thermodynamic Product) q1->opt2 5-Amino cond1 Implement Kinetic Control Conditions: - Basic medium (e.g., NaOEt) - Low temperature (e.g., 0 °C) - Rapid cyclization opt1->cond1 cond2 Implement Thermodynamic Control Conditions: - Neutral or acidic medium (e.g., AcOH) - Elevated temperature (e.g., reflux) - Allow for equilibration opt2->cond2 outcome1 Improved selectivity for 3-Aminopyrazole cond1->outcome1 outcome2 Improved selectivity for 5-Aminopyrazole cond2->outcome2

Caption: Decision workflow for optimizing regioselectivity.

Solution A: To selectively synthesize the 5-aminopyrazole (Thermodynamic Product)

  • Strategy: Employ neutral or acidic conditions at elevated temperatures. These conditions allow for the equilibration of reaction intermediates to form the more thermodynamically stable 5-aminopyrazole.[5]

  • Recommended Conditions: Refluxing in a solvent like toluene with a catalytic amount of acetic acid is a common and effective method.[2][3] Microwave-assisted synthesis at 120-140°C can also significantly improve yields and reduce reaction times.[2]

Solution B: To selectively synthesize the 3-aminopyrazole (Kinetic Product)

  • Strategy: Utilize basic conditions at low temperatures. These "kinetic conditions" promote a rapid cyclization after the initial Michael addition, trapping the kinetically favored 3-aminopyrazole isomer before it can equilibrate.[5][6]

  • Recommended Conditions: The use of a base like sodium ethoxide (NaOEt) in ethanol at 0°C has been shown to be effective.[2][6]

Issue 2: The reaction is slow or incomplete, with significant amounts of uncyclized intermediate remaining.

This often occurs when the cyclization step is energetically unfavorable under the chosen conditions.

Troubleshooting Workflow:

G start Incomplete Reaction/ Uncyclized Intermediate check1 Review Reaction Conditions start->check1 opt1 Increase Temperature/Energy Input check1->opt1 opt2 Add or Change Catalyst check1->opt2 opt3 Change Solvent check1->opt3 sol1 Reflux or use microwave irradiation to overcome activation barrier. opt1->sol1 sol2 Add catalytic acid (e.g., AcOH) to promote cyclization. opt2->sol2 sol3 Use fluorinated alcohols (TFE, HFIP) to enhance reactivity and selectivity. opt3->sol3 outcome Reaction Driven to Completion sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for incomplete reactions.

  • Solution:

    • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature by refluxing the solvent can provide the necessary activation energy for the final cyclization and aromatization steps.[3]

    • Use a Catalyst: Adding a catalytic amount of a protic acid (e.g., glacial acetic acid) can facilitate the dehydration and cyclization steps.[3]

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase both reaction rates and regioselectivity in pyrazole formation.[7]

Issue 3: I cannot separate the regioisomers using standard column chromatography.

The similar polarity of 3- and 5-aminopyrazole regioisomers can make their separation by flash chromatography challenging.

  • Solution:

    • Optimize for Selectivity: The most effective strategy is to avoid forming the mixture in the first place. Conduct small-scale trial reactions to find the optimal conditions (solvent, temperature, catalyst) for your specific substrates, as outlined in Issue 1.[3]

    • Derivative Formation: If separation of the final products is unavoidable, consider derivatizing the amino group (e.g., via acylation or sulfonylation). The resulting derivatives may have significantly different polarities, allowing for easier separation. The protecting group can then be removed in a subsequent step.

    • Advanced Chromatography: Explore alternative chromatography techniques, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes quantitative data on the regioselective synthesis of aminopyrazoles, illustrating the impact of different reaction conditions.

PrecursorsConditionsProduct Ratio (5-Amino : 3-Amino)Yield (%)Reference(s)
3-Methoxyacrylonitrile & PhenylhydrazineToluene, AcOH, Microwave (150°C, 10 min)>95 : 590[2]
3-Methoxyacrylonitrile & PhenylhydrazineEtOH, NaOEt, Microwave (120°C, 15 min)<5 : >9585[2]
β-Ketonitrile & Substituted HydrazineToluene, AcOH, RefluxFavors 5-Amino (Thermodynamic)Good[3]
β-Ketonitrile & Substituted HydrazineEtOH, Base, 0°C to RTFavors 3-Amino (Kinetic)Moderate[5]
1,3-Diketone & MethylhydrazineEthanol, RT, 45 minMixture (low selectivity)N/A[7]
1,3-Diketone & Methylhydrazine2,2,2-Trifluoroethanol (TFE), RT, 45 minImproved selectivity for one isomerN/A[7]

Key Experimental Protocols

Protocol 1: General Procedure for the Thermodynamically Controlled Synthesis of 5-Aminopyrazoles

This protocol is adapted from methods favoring the thermodynamically more stable 5-amino isomer.[3]

  • Materials:

    • β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • Toluene (to make a 0.2 M solution)

    • Glacial acetic acid (0.1 eq)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile in toluene.

    • Add the substituted hydrazine to the solution at room temperature.

    • Add the catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel or recrystallization to afford the pure 5-aminopyrazole.

Protocol 2: General Procedure for the Kinetically Controlled Synthesis of 3-Aminopyrazoles

This protocol is based on conditions that favor the formation of the kinetic 3-amino product.[5]

  • Materials:

    • 3-Alkoxyacrylonitrile (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • Anhydrous Ethanol

    • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Procedure:

    • To a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol at 0°C (ice bath), slowly add the sodium ethoxide.

    • Add the substituted hydrazine dropwise to the cooled solution over 45-60 minutes.

    • Stir the reaction at 0°C for an additional 2-3 hours, monitoring for the consumption of starting material by TLC.

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 3-aminopyrazole.

References

Technical Support Center: Purification of Synthesized 5-Amino-1-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized 5-amino-1-phenylpyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

The most common and effective purification techniques for this compound derivatives are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For this compound derivatives, common solvents to consider are ethanol, methanol, isopropanol, ethyl acetate, and mixtures of solvents like ethanol/water or hexane/ethyl acetate. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific derivative.

Q3: My compound is an oil and won't crystallize. What should I do?

"Oiling out" is a common problem. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities. Try using a lower boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization. Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.

Q4: What are common impurities I might encounter in the synthesis of this compound derivatives?

Common impurities can include unreacted starting materials, regioisomers (e.g., 3-amino-1-phenylpyrazole derivatives), and byproducts from side reactions. The separation of regioisomers can be particularly challenging and often requires careful optimization of chromatographic conditions.

Q5: How can I remove colored impurities from my product?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.- Add a co-solvent in which the compound is less soluble.
Low yield of crystals. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Allow sufficient time for cooling and crystallization, potentially at a lower temperature (ice bath).
Product "oils out" instead of crystallizing. - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.- Use a lower boiling point solvent.- Use a larger volume of solvent.- Try a different solvent or solvent system.- Purify by column chromatography first to remove impurities.
Crystals are discolored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this may reduce yield.
Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent).- Column was not packed properly (channels or cracks).- Column was overloaded with sample.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of Rf values.- Repack the column carefully, ensuring a uniform and compact bed.- Reduce the amount of sample loaded onto the column.
Compound is stuck on the column. - Compound is too polar for the chosen eluent.- Compound is interacting strongly with the acidic silica gel (common for basic amines).- Gradually increase the polarity of the eluent.- Use a more polar solvent system, such as dichloromethane/methanol.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize the silica surface[1].
Compound elutes too quickly (low retention). - Eluent is too polar.- Use a less polar solvent system.
Tailing of peaks. - Strong interaction between the compound and the silica gel.- Column overloading.- Add a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds, or triethylamine for basic compounds).- Reduce the sample load.
Preparative HPLC
Problem Possible Cause(s) Solution(s)
Poor peak shape (fronting or tailing). - Column overload.- Inappropriate mobile phase pH for the analyte.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like 5-aminopyrazoles, a higher pH mobile phase may be beneficial[2].- Use a different column with end-capping or a different stationary phase chemistry.
Low resolution between peaks. - Mobile phase composition is not optimal.- Inappropriate column.- Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity or higher efficiency (smaller particle size).
High backpressure. - Clogged column frit or tubing.- Sample precipitation in the system.- High mobile phase viscosity.- Filter the sample and mobile phases before use.- Flush the system and column with a strong solvent.- Ensure the sample is fully dissolved in the mobile phase. If solubility is an issue, consider injecting in a stronger solvent, but be mindful of potential peak distortion[3].- Use a less viscous mobile phase or increase the column temperature.
Low recovery of the purified compound. - Compound is adsorbing to the column or system components.- Incomplete elution from the column.- Modify the mobile phase to reduce secondary interactions.- Ensure the final mobile phase composition is strong enough to elute the compound completely.- Check for leaks in the system.

Experimental Protocols

Recrystallization of 5-Amino-1-phenyl-4-cyanopyrazole

This protocol is a general guideline and may require optimization for specific derivatives.

  • Dissolution: In a fume hood, place the crude 5-amino-1-phenyl-4-cyanopyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inner surface of the flask with a glass rod or place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Silica Gel Column Chromatography of a this compound Derivative

This protocol is based on the purification of celecoxib analogues, which are structurally related to this compound derivatives.[4]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes-acetone, 2:1, v/v).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The flow rate can be increased by applying positive pressure with a pump or inert gas.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Preparative HPLC of a this compound Derivative

This is a general protocol that will require method development for a specific derivative.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase, column, and gradient conditions. A common starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For celecoxib and its impurities, a mobile phase of phosphate buffer (pH 3.5) and acetonitrile has been used.[4]

  • Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if the solvents are volatile.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of this compound Analogs

Compound Type Stationary Phase Eluent System Observations Reference
Celecoxib AnalogueSilica GelHexanes-Acetone (2:1, v/v)Effective for the purification of the synthesized pyrazole.[4]
Amino-pyrazole derivativeSilica GelPetroleum ether - Benzene (1:3)Good separation observed on TLC for benzothiazolyl-phenyl pyrazole derivatives.[5]
Amino-pyrazole derivativeSilica GelCyclohexane - Ethyl acetate (50:3)Alternative solvent system for good TLC separation of benzothiazolyl-phenyl pyrazole derivatives.[5]

Table 2: Example Preparative HPLC Conditions for Purity Analysis of Celecoxib (a related compound)

Parameter Condition Reference
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Phosphate buffer (pH 3.5) : Acetonitrile (45:55 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 250 nm[4]
Temperature 25 °C[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound Derivative recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check prep_hplc Preparative HPLC column_chromatography->prep_hplc Further Purification column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Product purity_check->pure_product >95% Pure

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals Problem low_yield Low Yield start->low_yield Problem oiling_out Product Oils Out start->oiling_out Problem success Pure Crystals Obtained start->success Success concentrate_solution Concentrate Solution no_crystals->concentrate_solution Solution add_seed_crystal Add Seed Crystal no_crystals->add_seed_crystal Solution minimize_solvent Minimize Hot Solvent low_yield->minimize_solvent Solution ensure_slow_cooling Ensure Slow Cooling low_yield->ensure_slow_cooling Solution change_solvent Change Solvent/System oiling_out->change_solvent Solution use_more_solvent Use More Solvent oiling_out->use_more_solvent Solution

References

stability and storage conditions for 5-amino-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-amino-1-phenylpyrazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

ParameterRecommended ConditionSource
Temperature Room temperature[1][2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)[1][2]
Light Keep in a dark place[1][2]
Container Tightly sealed container[3]
Environment Dry and well-ventilated area[3]

Q2: What are the potential degradation pathways for this compound?

A2: Based on studies of structurally similar phenylpyrazole compounds like fipronil, this compound is likely susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][3][4] The primary degradation products could include analogs of fipronil sulfide, fipronil sulfone, and fipronil desulfinyl.[1][4]

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound may be indicated by:

  • Physical Changes: A noticeable change in color (e.g., from off-white to yellow or brown) or the appearance of clumping.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • Inconsistent Experimental Results: Unexpected or inconsistent results in your experiments can be an indicator of compound degradation.

Q4: Is this compound sensitive to light?

A4: Yes, phenylpyrazole compounds are known to be sensitive to light.[5][6] Photodegradation is a significant degradation pathway for the related compound fipronil.[5] Therefore, it is crucial to protect this compound from light during storage and handling to prevent the formation of photodegradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound stock solution or solid material.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ 1).

    • Perform Quality Control Check: Analyze the compound using a stability-indicating method, such as the HPLC protocol detailed below, to check for the presence of degradation products.

    • Use a Fresh Batch: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for your experiments.

    • Prepare Fresh Solutions: Always prepare solutions fresh before use. If solutions need to be stored, they should be kept at a low temperature (2-8 °C) and protected from light for a short period. Long-term storage of solutions is not recommended.

Problem 2: The compound has changed color or appearance.

  • Possible Cause: This is a strong indicator of chemical degradation, potentially due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored compound as its purity is compromised.

    • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and protected from light whenever the container is opened.

    • Procure a New Batch: Obtain a new lot of the compound and store it under the recommended conditions.

Problem 3: Poor solubility of the compound.

  • Possible Cause: While this compound is slightly soluble in chloroform and methanol, issues with solubility could be due to the use of an inappropriate solvent or potential degradation leading to less soluble byproducts.[1]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a suitable solvent. Gentle warming and sonication may aid in dissolution.

    • Check for Degradation: As degradation products may have different solubility profiles, analyze the material for purity.

    • Small-Scale Solubility Test: Before preparing a large batch of solution, perform a small-scale solubility test with a fresh sample of the compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products. This method is adapted from established methods for related compounds.[7][8][9]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% B; 10-50 min: 10-90% B; 50-51 min: 90-10% B; 51-60 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30 °C
Injection Volume 10 µL

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[10] The following conditions are adapted from studies on fipronil.[11]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

After exposure to these stress conditions, samples should be analyzed using the stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

degradation_pathway A This compound B Oxidation (e.g., H2O2) A->B D Hydrolysis (Acid/Base) A->D F Photolysis (UV Light) A->F C Oxidized Product (e.g., Sulfone analog) B->C E Hydrolyzed Product (e.g., Amide analog) D->E G Photodegradation Product (e.g., Desulfinyl analog) F->G

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A This compound Sample B Prepare Stock Solution A->B C Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D HPLC Analysis C->D E Data Interpretation D->E

Caption: Workflow for a forced degradation study.

References

overcoming low yield in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

Low product yield is a common challenge in organic synthesis. This guide addresses specific issues that may arise during the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and provides systematic solutions.

Problem 1: Significantly lower than expected yield (<50%)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Conditions 1. Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While various solvents can be used, ethanol and water have been shown to be effective in catalyst-free, one-pot syntheses.[1] Consider switching to a different solvent system if yields are low. 2. Temperature Control: The reaction is often performed at room temperature or with gentle heating (e.g., 45-55°C).[2][3] Ensure the reaction temperature is accurately monitored and controlled. Overheating can lead to side product formation. 3. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long times can lead to product degradation or side reactions.An increase in the yield of the desired product, as observed by TLC and after workup.
Inefficient Catalysis 1. Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts have been shown to significantly improve yields and reaction times.[3][4][5] Options include alumina-silica supported MnO2, SnO–CeO2 nanocomposites, or supported ionic liquids.[3][4] 2. Catalyst Loading: The amount of catalyst can be critical. Optimize the catalyst loading according to the specific protocol being followed. For example, a protocol using a novel modified LDH catalyst specified 0.05 g of the catalyst for a 1 mmol scale reaction.[2]A significant improvement in reaction rate and overall yield.
Poor Quality of Reagents 1. Purity of Starting Materials: Ensure that the benzaldehyde, phenylhydrazine, and malononitrile are of high purity. Impurities can interfere with the reaction. 2. Freshness of Reagents: Phenylhydrazine can oxidize over time. Using freshly distilled or purified phenylhydrazine is recommended.Consistent and reproducible high yields.

Problem 2: Presence of multiple spots on TLC, indicating side products

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions 1. Formation of Isomers: The reaction between a monosubstituted hydrazine and an unsymmetrical β-dicarbonyl equivalent can potentially lead to regioisomers. The use of specific reaction conditions (e.g., acidic or basic media) can influence the regioselectivity.[6] 2. Knoevenagel Condensation Product: The initial reaction between benzaldehyde and malononitrile is a Knoevenagel condensation. If the subsequent Michael addition of phenylhydrazine and cyclization do not proceed efficiently, this intermediate may persist or lead to other byproducts. Ensure all reactants are added in the correct stoichiometry and that the conditions favor the complete cascade reaction.A cleaner reaction profile on TLC with a dominant spot for the desired product.
Reaction Conditions Favoring Side Products 1. pH Control: The pH of the reaction medium can be crucial. Some protocols may benefit from the addition of a catalytic amount of acid or base to promote the desired reaction pathway. 2. Aerobic vs. Anaerobic Conditions: While many protocols do not specify inert atmosphere, the potential for oxidation of phenylhydrazine exists. If side products are a persistent issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduction or elimination of impurity spots on TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile?

A1: The most prevalent and efficient method is a one-pot, three-component reaction involving benzaldehyde, phenylhydrazine, and malononitrile.[1][3][4] This approach is favored for its operational simplicity and high atom economy.

Q2: Can this synthesis be performed under "green" conditions?

A2: Yes, several eco-friendly protocols have been developed. These often utilize water or ethanol as the solvent, avoiding hazardous organic solvents.[1][4] Some methods are also catalyst-free, further enhancing their green credentials.[1] Additionally, the use of recyclable catalysts has been reported.[4]

Q3: My yield is consistently low. What is the first thing I should check?

A3: The first aspect to investigate is your reaction conditions. Ensure the temperature is optimal, as excessive heat can promote side reactions. Also, verify the purity of your starting materials, particularly the phenylhydrazine, which can degrade upon storage. Finally, monitor the reaction to completion using TLC to ensure you are not stopping the reaction prematurely or letting it run for too long.

Q4: I see multiple products on my TLC plate. How can I improve the selectivity?

A4: The formation of multiple products often points to side reactions or the formation of isomers. The regioselectivity of the pyrazole ring formation can be influenced by the reaction conditions. For instance, acidic conditions in toluene have been shown to favor the formation of the 5-aminopyrazole isomer under microwave activation.[6] Experimenting with different solvents and the addition of catalytic amounts of acid or base may improve the selectivity for the desired product.

Q5: How can I purify the final product?

A5: The product is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol.[2] Some procedures also mention washing the crude product with ethanol to achieve high purity.[2] If significant impurities are present, column chromatography on silica gel may be necessary.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

CatalystSolventTemperature (°C)TimeYield (%)Reference
Alumina-silica supported MnO2WaterRoom Temp.-High[4]
SnO–CeO2 nanocompositeWater--81-96[4]
LDH@PTRMS@DCMBA@CuI-55-High[2]
Supported Imidazolium Ionic LiquidWater453 h92[3]
NoneWater/EthanolRoom Temp.-High[1]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in a Green Medium [1]

  • In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add phenylhydrazine (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 5-amino-1,3-aryl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis using a Modified LDH Catalyst [2]

  • Combine phenylhydrazine (1 mmol), the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) in a 5 mL round-bottomed flask.

  • Stir the mixture at 55 °C using a magnetic stirrer for the appropriate amount of time.

  • Monitor the reaction's progress using TLC (n-hexane/ethyl acetate: 0.5:0.5 mL).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product can then be isolated and purified, often by washing with ethanol.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - Benzaldehyde - Phenylhydrazine - Malononitrile solvent Add Solvent (e.g., Water/Ethanol) reagents->solvent catalyst Add Catalyst (Optional) solvent->catalyst stir Stir at Specified Temperature catalyst->stir monitor Monitor Progress (TLC) stir->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Solvent (e.g., Ethanol) filter->wash dry Dry the Product wash->dry

Caption: General experimental workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_catalysis Catalysis (if applicable) cluster_analysis Analysis cluster_solution Potential Solutions start Low Yield Observed tlc_analysis Analyze by TLC start->tlc_analysis check_temp Verify Temperature adjust_conditions Adjust T, t, Solvent check_temp->adjust_conditions check_time Optimize Reaction Time check_time->adjust_conditions check_solvent Evaluate Solvent check_solvent->adjust_conditions check_purity Check Reagent Purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents fresh_reagents Use Fresh Phenylhydrazine fresh_reagents->purify_reagents check_catalyst Optimize Catalyst/Loading optimize_catalyst Change/Optimize Catalyst check_catalyst->optimize_catalyst side_products Side Products Present? tlc_analysis->side_products Multiple Spots check_conditions check_conditions tlc_analysis->check_conditions Incomplete Reaction modify_ph Modify pH side_products->modify_ph inert_atm Use Inert Atmosphere side_products->inert_atm check_conditions->check_temp check_conditions->check_time check_conditions->check_solvent check_reagents check_reagents check_conditions->check_reagents check_catalysis check_catalysis check_conditions->check_catalysis check_reagents->check_purity check_reagents->fresh_reagents

Caption: Logical troubleshooting workflow for addressing low yields.

References

Navigating the Solid-Phase Synthesis of 5-Aminopyrazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solid-phase synthesis of 5-aminopyrazoles is a cornerstone technique in combinatorial chemistry and drug discovery, enabling the rapid generation of diverse compound libraries. However, like any complex chemical process, it is not without its challenges. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis, offering practical solutions and detailed protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the solid-phase synthesis of 5-aminopyrazoles?

The most versatile and widely used precursors are resin-bound β-ketonitriles.[1][2] These compounds readily react with hydrazines to form the desired 5-aminopyrazole core. Another effective starting material is a resin-supported enamine nitrile, which can be hydrolyzed to the corresponding β-ketonitrile derivative before cyclization with hydrazine.[1][2]

Q2: My reaction is resulting in a mixture of 3-amino and 5-aminopyrazole isomers. How can I control the regioselectivity?

Regioselectivity is a frequent challenge when using substituted hydrazines. The formation of the 5-aminopyrazole isomer is typically favored under thermodynamic control, while the 3-aminopyrazole isomer is the kinetic product. To selectively obtain the 5-aminopyrazole, running the reaction at a higher temperature (e.g., refluxing toluene) with a catalytic amount of acid is recommended. For the 3-aminopyrazole isomer, a strong base like sodium ethoxide in ethanol at a low temperature (e.g., 0°C) is preferred.

Q3: What are common side products I should be aware of?

Besides the undesired regioisomer, other potential side products include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.

  • N-acetylated Amides: If acetic acid is used as a solvent at elevated temperatures, it can sometimes react with the product to form an N-acetylated byproduct.

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are reactive binucleophiles and can undergo further reactions, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.

Q4: How can I confirm the correct structure of my synthesized 5-aminopyrazole?

While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, unambiguous determination of regiochemistry often requires more advanced techniques. 2D NMR experiments, such as HMBC and NOESY, can establish key correlations to confirm the connectivity of the pyrazole ring. In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural proof.

Troubleshooting Guide

This section addresses specific problems you may encounter during your solid-phase synthesis of 5-aminopyrazoles.

Issue 1: Low or No Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to issues with the solid support.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for free amines) to ensure the reaction has gone to completion. - Increase Temperature: For thermodynamically controlled reactions, increasing the temperature can drive the reaction forward. Microwave-assisted synthesis can also be a valuable tool to enhance reaction rates and yields. - Optimize Catalyst: Ensure the appropriate catalyst (acid or base) is used at the correct concentration.
Poor Resin Swelling - Choose an Appropriate Solvent: The resin must be adequately swelled for the reagents to access the reactive sites. Ensure the solvent used is compatible with your chosen resin (e.g., DMF, DCM for polystyrene resins). A good swelling factor is considered to be at least 4.0 mL/g.[3] - Check Resin Quality: Old or improperly stored resin may not swell effectively.
Inefficient Cleavage - Select the Right Cleavage Cocktail: The choice of cleavage reagent is critical and depends on the linker and the protecting groups on your molecule. A common cocktail for cleavage from Wang or Rink amide resins is a mixture of TFA with scavengers like water and triisopropylsilane (TIS). - Extend Cleavage Time: Some protecting groups or linkers may require longer cleavage times for complete removal.
Loss During Work-up and Purification - Optimize Precipitation: Ensure complete precipitation of the cleaved product by using a sufficient volume of cold diethyl ether. - Refine Purification Method: If using HPLC, optimize the gradient and column to achieve good separation. For crystalline products, recrystallization can be an effective purification step.
Issue 2: Difficulty in Cleavage of the Product from the Resin

Incomplete cleavage is a common bottleneck in solid-phase synthesis.

Possible Cause Troubleshooting Steps
Inappropriate Cleavage Cocktail - Consult Linker Compatibility: Different linkers require specific cleavage conditions. For example, a highly acid-labile linker like 2-chlorotrityl chloride can be cleaved under milder acidic conditions than a more robust linker like the Rink amide linker. - Use of Scavengers: Reactive functional groups on the pyrazole or side chains can react with carbocations generated during cleavage. Including scavengers in the cleavage cocktail (e.g., TIS, water, EDT for cysteine-containing peptides) is crucial to prevent side reactions and improve cleavage efficiency.
Insufficient Cleavage Time or Temperature - Optimize Cleavage Duration: Perform a time-course study on a small scale to determine the optimal cleavage time. - Gentle Heating: In some cases, gentle heating may be required, but this should be done with caution to avoid degradation of the product.
Resin-Related Issues - Ensure Dry Resin: Water can interfere with the cleavage reaction. Ensure the resin is thoroughly dried before adding the cleavage cocktail.
Issue 3: Unexpected Results in Analytical Data (NMR, MS)

Deviations from the expected analytical data can indicate side reactions or incomplete transformations.

Possible Cause Troubleshooting Steps
Presence of Side Products - Re-evaluate Reaction Conditions: As discussed in the FAQs, side reactions can lead to a mixture of products. Revisit the reaction conditions to minimize the formation of byproducts. - Thorough Purification: Employ orthogonal purification techniques (e.g., different HPLC columns or solvent systems) to isolate the desired compound.
Incomplete Deprotection - Verify Protecting Group Removal: Check the mass spectrum for peaks corresponding to the product with protecting groups still attached. If present, repeat the cleavage/deprotection step with fresh reagents or for a longer duration.
Formation of Adducts - Analyze the Cleavage Cocktail: Scavengers or their byproducts can sometimes form adducts with the product. Ensure the correct scavengers are used and that the work-up procedure effectively removes them.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Synthesis of 5-Aminopyrazoles via Resin-Bound β-Ketonitrile
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin pre-loaded with an amino acid) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Loading of the Cyanoacetic Acid: Couple cyanoacetic acid to the resin-bound amine using a standard coupling agent such as diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in DMF. Monitor the reaction for completion using the Kaiser test.

  • Formation of the β-Ketonitrile: Perform a Claisen condensation with an appropriate ester in the presence of a strong base like sodium hydride or lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF).

  • Cyclization with Hydrazine: Treat the resin-bound β-ketonitrile with a solution of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent. For thermodynamic control to favor the 5-aminopyrazole, use a solvent like toluene at reflux with a catalytic amount of acetic acid. For kinetic control to favor the 3-aminopyrazole, use a base like sodium ethoxide in ethanol at 0°C.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail appropriate for the linker and any protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Stir for 2-4 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation or filtration.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) or recrystallization.

Data Presentation

While specific yields are highly dependent on the substrates and reaction conditions, the following table provides a qualitative comparison of expected outcomes under different regioselective conditions.

Control Conditions Primary Product Typical Yield Range
Thermodynamic Refluxing toluene, catalytic acetic acid5-Aminopyrazole isomerGood to Excellent
Kinetic Sodium ethoxide in ethanol, 0°C3-Aminopyrazole isomerModerate to Good

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in solid-phase 5-aminopyrazole synthesis.

General Experimental Workflow

Experimental_Workflow Start Start: Select Resin Swell_Resin Swell Resin in Solvent Start->Swell_Resin Load_Precursor Load Precursor (e.g., Cyanoacetic Acid) Swell_Resin->Load_Precursor Form_Intermediate Form Resin-Bound Intermediate (e.g., β-Ketonitrile) Load_Precursor->Form_Intermediate Cyclization Cyclization with Hydrazine Form_Intermediate->Cyclization Wash_Resin Wash Resin Cyclization->Wash_Resin Cleavage Cleavage from Resin Wash_Resin->Cleavage Isolate_Crude Isolate Crude Product Cleavage->Isolate_Crude Purify Purify Product (HPLC / Crystallization) Isolate_Crude->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize End End: Pure 5-Aminopyrazole Characterize->End

Caption: A generalized experimental workflow for the solid-phase synthesis of 5-aminopyrazoles.

References

Technical Support Center: Optimization of Multitarget Drugs for Metabolic Syndrome Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of multitarget drugs for metabolic syndrome.

Frequently Asked Questions (FAQs)

Q1: What are the key benefits of a multitarget drug approach for metabolic syndrome?

A1: Metabolic syndrome is a complex condition characterized by multiple risk factors, including obesity, hyperglycemia, dyslipidemia, and hypertension.[1][2] A multitarget drug approach aims to address several of these components simultaneously with a single molecule.[1] This can lead to improved efficacy compared to single-target therapies and may reduce the pill burden for patients, potentially increasing adherence to treatment.[1][2] Furthermore, by carefully selecting targets with complementary or synergistic effects, it may be possible to achieve therapeutic benefits at lower doses, which could minimize side effects.[3]

Q2: What are some of the most promising target combinations for metabolic syndrome?

A2: Several target combinations are being actively investigated. One of the most studied is the dual agonism of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). PPARα activation primarily improves lipid profiles by lowering triglycerides, while PPARγ agonism enhances insulin sensitivity and glucose metabolism. Other promising combinations include dual agonists for the glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21) receptors, which have shown synergistic effects on weight loss and glucose control.[3][4][5]

Q3: How can I assess the synergistic effects of my multitarget compound?

A3: Assessing synergy is a critical step. In vitro, you can use methods like the Loewe additivity or Bliss independence models to quantify the degree of synergy.[1] This typically involves generating dose-response curves for the individual components (if applicable) and the multitarget drug, and then using software like CompuSyn to calculate a combination index (CI).[6] A CI value less than 1 generally indicates synergy. In vivo, synergy can be inferred if the therapeutic effect of the multitarget drug is significantly greater than the effects of single-target agents at equivalent doses.[7]

Q4: What are the main challenges in developing multitarget drugs for metabolic syndrome?

A4: A key challenge is achieving a balanced activity profile against the selected targets. An imbalance can lead to one effect dominating, or to unexpected side effects. Another significant hurdle is managing potential off-target effects, which can be more complex to deconvolute than with single-target agents.[8] Furthermore, translating promising in vitro results into in vivo efficacy can be difficult due to pharmacokinetic and pharmacodynamic complexities.[9] For instance, some dual PPARα/γ agonists have been associated with adverse cardiovascular effects in clinical trials, highlighting the importance of thorough safety profiling.[10][11][12]

Troubleshooting Guides

In Vitro & Cellular Assays

Q: My dual agonist shows high potency for both targets in biochemical assays, but in cellular assays, the response seems to be driven by only one target. What could be the issue?

A: This discrepancy can arise from several factors:

  • Differential Target Expression: The cell line you are using may express one target at a much higher level than the other, leading to a dominant signaling response. It is advisable to quantify the expression levels of both targets in your chosen cell model.

  • Cellular Environment: The intracellular environment can influence drug-target interactions. Factors like cofactor availability or the presence of endogenous ligands can modulate the activity of your compound on one target more than the other.

  • Signaling Pathway Crosstalk: The signaling pathways of your two targets may interact. One pathway might be dominant or inhibit the other, masking the effect of the second target. Consider using pathway-specific inhibitors or reporters to dissect the individual contributions of each target.

In Vivo Studies

Q: My multitarget drug was effective in reducing hyperglycemia in a diet-induced obese (DIO) mouse model, but it also caused unexpected weight gain. What could be the cause?

A: This is a known issue with some dual PPARα/γ agonists. While PPARα activation can promote fatty acid oxidation, strong PPARγ activation can lead to adipogenesis (fat cell formation) and fluid retention, resulting in weight gain.[11] To investigate this:

  • Body Composition Analysis: Perform body composition analysis (e.g., using DEXA or EchoMRI) to determine if the weight gain is due to an increase in fat mass or lean mass/fluid.

  • Dose-Response Study: Conduct a dose-response study to see if a lower dose can maintain the desired antihyperglycemic effect without causing significant weight gain.

  • Evaluate Off-Target Effects: Consider the possibility of off-target effects that could be contributing to the weight gain.

Q: My GLP-1/FGF21 dual agonist shows excellent efficacy in reducing body weight and improving glucose tolerance in mice, but I am concerned about potential off-target effects. How can I assess this?

A: Assessing off-target effects is crucial for the safety profile of your compound. A tiered approach is recommended:

  • In Silico Profiling: Use computational tools to predict potential off-target interactions based on the structure of your compound.[13]

  • In Vitro Screening: Screen your compound against a panel of common off-targets, such as the CEREP safety panel. This can identify interactions with receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions.

  • Target Deconvolution in a Cellular Context: Techniques like thermal proteome profiling (TPP) can help identify the direct and indirect targets of your compound in a more physiologically relevant setting.[14]

  • In Vivo Phenotyping: In your animal studies, perform a broad phenotypic assessment beyond the primary efficacy endpoints. This should include monitoring for changes in behavior, clinical chemistry, and histopathology of major organs.

Q: I am having trouble deconvoluting the in vivo effects of my multitarget drug. How can I determine the contribution of each target to the overall therapeutic effect?

A: Deconvoluting the effects of a multitarget drug in a whole organism is challenging but can be approached with the following strategies:

  • Pharmacological Tools: If available, use selective antagonists for each of your targets in combination with your multitarget drug. The reversal of a specific therapeutic effect by an antagonist can indicate the involvement of its corresponding target.

  • Genetically Modified Animal Models: Utilize knockout or tissue-specific knockout models for each of your targets. The lack of a therapeutic effect in a knockout model for one of the targets would strongly suggest its importance in the drug's mechanism of action.

  • Paired Single-Target Agonists: Compare the in vivo effects of your multitarget drug to the effects of single-target agonists for each of your targets, both individually and in combination. This can help to reveal synergistic or additive effects.

Data Presentation

Table 1: In Vitro Potency of Selected Dual PPAR Agonists

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Target Selectivity (α vs γ)
Muraglitazar1003003-fold for α
Tesaglitazar30201.5-fold for α
Saroglitazar1.21.81.5-fold for γ
Aleglitazar591.8-fold for γ

EC50 (half maximal effective concentration) values represent the concentration of the agonist that elicits a half-maximal response in a transactivation assay.

Table 2: In Vivo Efficacy of GLP-1/FGF21 Dual Agonist ZT-003 in Animal Models [4]

Animal ModelTreatment GroupDose (nmol/kg)Body Weight Reduction (Day 28)Change in Total CholesterolChange in Triglycerides
db/db obese miceZT-0033Significant, dose-dependent--
ZT-00310Significant, dose-dependent--
ZT-00330Significant, dose-dependent--
Diet-induced obese hamstersZT-0031-Improved vs. SemaglutideImproved vs. Semaglutide
ZT-0033-Improved vs. SemaglutideImproved vs. Semaglutide
ZT-00310-Improved vs. SemaglutideImproved vs. Semaglutide

Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess how quickly an orally administered glucose load is cleared from the bloodstream, providing an indication of insulin sensitivity.

Materials:

  • Glucose solution (20% in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized micro-hematocrit tubes)

  • Scale

Procedure:

  • Fast mice overnight for 16-18 hours, ensuring free access to water.[7]

  • Record the body weight of each mouse to calculate the glucose dose.[15]

  • Take a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.[16]

  • Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[16]

  • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[16]

  • Measure blood glucose levels at each time point using a glucometer.[16]

  • Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.

2. Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold standard method for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Materials:

  • Surgical tools for catheter implantation

  • Infusion pumps

  • Human insulin solution

  • Dextrose (glucose) solution (e.g., 20%)

  • [3-³H]glucose tracer (for measuring glucose turnover)

  • Blood glucose analyzer

  • Blood collection supplies

Procedure Summary:

  • Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) to allow for stress-free experiments in conscious, unrestrained mice.[8][17]

  • Fasting: Fast the mice for 5-6 hours on the day of the experiment.[5]

  • Basal Period: Infuse a tracer, such as [3-³H]glucose, for a 90-120 minute basal period to measure basal glucose turnover.[5]

  • Clamp Period:

    • Begin a continuous infusion of human insulin to achieve hyperinsulinemia (a state of high insulin levels).[4]

    • Measure blood glucose from the arterial catheter every 10-20 minutes.[4][5]

    • Infuse a variable rate of glucose to maintain euglycemia (a normal blood glucose level).[4][17]

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[8]

Mandatory Visualizations

Signaling_Pathway_PPAR cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dual Agonist Dual Agonist PPARa PPARα Dual Agonist->PPARa Activates PPARg PPARγ Dual Agonist->PPARg Activates Heterodimer_a PPARα/RXR PPARa->Heterodimer_a Heterodimer_g PPARγ/RXR PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE Heterodimer_a->PPRE Binds Heterodimer_g->PPRE Binds Gene_Transcription Gene_Transcription PPRE->Gene_Transcription Regulates Lipid Metabolism Lipid Metabolism Gene_Transcription->Lipid Metabolism Glucose Homeostasis Glucose Homeostasis Gene_Transcription->Glucose Homeostasis Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Dual PPARα/γ agonist signaling pathway.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (Dual-target assay) Hit_Confirmation Hit Confirmation (Orthogonal assays) HTS->Hit_Confirmation Synergy_Assessment In Vitro Synergy (CI calculation) Hit_Confirmation->Synergy_Assessment SAR Structure-Activity Relationship (SAR) Synergy_Assessment->SAR ADME_Tox In Vitro ADME/Tox (Metabolic stability, cytotoxicity) SAR->ADME_Tox Efficacy_Models In Vivo Efficacy Models (e.g., DIO mice) SAR->Efficacy_Models In_Vivo_PK In Vivo PK Studies ADME_Tox->In_Vivo_PK In_Vivo_PK->SAR PD_Studies Pharmacodynamic Studies (OGTT, Clamp) Efficacy_Models->PD_Studies Safety_Pharm Safety Pharmacology & Off-target profiling PD_Studies->Safety_Pharm Safety_Pharm->Efficacy_Models Iterative Optimization

References

Technical Support Center: Catalyst Recovery and Reusability in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst recovery and reusability in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reusable catalysts for pyrazole synthesis?

A1: Heterogeneous catalysts are generally preferred for their ease of recovery and reuse.[1][2] Common examples successfully used in pyrazole synthesis include:

  • Metal Oxide Nanoparticles: Such as nano-ZnO and magnetic nanoparticles like CuFe₂O₄ and Fe₃O₄.[2][3][4]

  • Supported Catalysts: Where active catalytic species are immobilized on supports like silica (SBA-15) or zirconia (ZrO₂).[5]

  • Ion-Exchange Resins: For example, Amberlyst-70 has been used effectively.[6]

  • Metal-Organic Frameworks (MOFs): These can sometimes be designed with magnetic properties for easy separation.[2]

  • Coordination Complexes: Such as [Ce(L-Pro)₂]₂(Oxa), which acts as a recyclable heterogeneous catalyst.[7][8]

Q2: What are the primary methods for recovering heterogeneous catalysts after pyrazole synthesis?

A2: The choice of recovery method depends on the physical properties of the catalyst. The three main techniques are:

  • Filtration: A straightforward method for separating solid catalysts from a liquid reaction mixture.[9] Simple vacuum filtration is often sufficient.[10]

  • Centrifugation: Used to separate catalysts, especially fine powders, based on density differences.[9][10] After centrifugation, the liquid supernatant is decanted, leaving the catalyst pellet.

  • Magnetic Separation: This is a highly efficient and rapid method for catalysts that are magnetic or supported on magnetic nanoparticles (e.g., Fe₃O₄).[2] An external magnet is used to immobilize the catalyst while the reaction mixture is decanted.

Q3: How many times can a catalyst typically be reused for pyrazole synthesis?

A3: The reusability of a catalyst is highly dependent on its stability and the reaction conditions. However, many modern catalysts show excellent reusability. For instance, Mn/ZrO₂ has been reused for up to six cycles, and other magnetic nanoparticle-based catalysts have been reused for five or more cycles without a significant drop in activity.[2][5] Some catalysts, like the SPVA catalyst, have been reported to be recycled more than six times without deactivation.[11]

Q4: What is catalyst leaching and why is it a concern?

A4: Catalyst leaching is the process where the active catalytic species from a solid heterogeneous catalyst dissolves into the liquid reaction medium.[10] This is a significant issue because it leads to:

  • A decrease in the catalyst's activity and reusability.

  • Contamination of the final pyrazole product with the leached metal, which can be problematic, especially in pharmaceutical applications.

  • The reaction proceeding via a homogeneous, rather than heterogeneous, pathway, which complicates catalyst recovery.

Troubleshooting Guides

Issue 1: Significant Decrease in Product Yield Upon Catalyst Reuse

  • Question: I've recovered my catalyst, but in the second run, the yield of my pyrazole product dropped by 50%. What could be the cause?

  • Answer: A sharp drop in yield upon reuse typically points to catalyst deactivation. The primary causes include:

    • Poisoning: The active sites of the catalyst may be blocked by impurities from the reactants, solvents, or byproducts.[12] Ensure high-purity starting materials are used.[13]

    • Thermal Degradation (Sintering): If the reaction is run at high temperatures, the catalyst's surface area can decrease due to particle agglomeration, reducing the number of active sites.[12]

    • Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[12]

    • Incomplete Recovery: A significant amount of the catalyst may have been lost during the recovery and washing steps. Ensure your recovery technique (filtration, centrifugation) is optimized to minimize mechanical loss.[2]

Issue 2: The Recovered Catalyst Has Changed Color/Appearance

  • Question: After recovery, my catalyst has changed from a dark powder to a lighter shade. Is this a problem?

  • Answer: A change in color or physical appearance can indicate a change in the catalyst's chemical state or structure. This could be due to:

    • Oxidation/Reduction: The oxidation state of the metal center may have changed during the reaction or workup.

    • Leaching: The active component may have leached into the solution, leaving behind the support material, which may be a different color.

    • Adsorption of Species: The color change might be due to the strong adsorption of reactants, intermediates, or products onto the catalyst surface. An aggressive washing step might be necessary.

Issue 3: Difficulty Separating the Catalyst from the Reaction Mixture

  • Question: I'm trying to recover my nano-catalyst by centrifugation, but it remains suspended in the solution. What can I do?

  • Answer: Fine catalyst powders can be challenging to separate.[9] Consider the following solutions:

    • Increase Centrifugal Force/Time: Use a higher speed or a longer centrifugation time to pellet the catalyst more effectively.[10]

    • Solvent Dilution: Diluting the reaction mixture with a less viscous solvent (like methanol or hexane) can reduce the medium's viscosity and improve separation during centrifugation.[10]

    • Flocculation: Adding a small amount of a flocculating agent can help aggregate the nanoparticles, making them easier to pellet.

    • Alternative Recovery: If centrifugation remains ineffective, consider using filtration with a membrane filter that has a pore size small enough to retain the nanoparticles. For future syntheses, consider immobilizing the catalyst on a magnetic support for easy magnetic separation.[2]

Data Presentation: Catalyst Reusability in Pyrazole Synthesis

The following table summarizes the performance and reusability of various heterogeneous catalysts used in the synthesis of pyrazole derivatives.

CatalystSynthesis TypeRecovery MethodNumber of CyclesFinal Yield (% of Initial)Reference
Mn/ZrO₂Multicomponent synthesis of pyrano[2,3-c]-pyrazolesNot Specified6Maintained similar efficiency[5]
CuFe₂O₄Multicomponent synthesis of pyrano[2,3-c]-pyrazolesMagnetic Separation5No significant decay[2]
Amberlyst-70Condensation of hydrazines and 1,3-diketonesFiltration5~85% (3% drop each cycle)[6]
[Ce(L-Pro)₂]₂(Oxa)Condensation of 1,3-dicarbonyls and phenyl hydrazinesFiltration5~95%[7][8]
SPVAMulticomponent synthesis of amino pyrazolesNot Specified>6No deactivation observed[11]
Brønsted acidic IL on Fe₃O₄@SiO₂Synthesis of pyrazole derivativesMagnetic Separation5Maintained catalytic activity[2]

Experimental Protocols

Protocol 1: General Catalyst Recovery by Filtration

  • Cooling: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.

  • Filtration: Set up a Buchner funnel with an appropriate filter paper. Wet the filter paper with the reaction solvent. Pour the reaction mixture into the funnel and apply vacuum to separate the solid catalyst from the liquid filtrate.

  • Washing: Wash the catalyst on the filter paper multiple times with a suitable solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed products or unreacted starting materials.[1][2]

  • Drying: Carefully transfer the recovered catalyst from the filter paper to a watch glass or vial. Dry the catalyst in an oven at a suitable temperature (e.g., 60-80 °C) or under vacuum until a constant weight is achieved.

  • Storage: Store the dried, reactivated catalyst in a desiccator for use in subsequent reaction cycles.

Protocol 2: Catalyst Recovery by Magnetic Separation

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Separation: Place a strong external magnet (e.g., a neodymium magnet) against the side of the reaction flask. The magnetic catalyst particles will be attracted to the magnet and held against the flask wall.

  • Decantation: Carefully decant or pipette the supernatant (the liquid reaction mixture) from the flask, leaving the catalyst behind.

  • Washing: Remove the magnet. Add a fresh portion of a washing solvent (e.g., acetone or ethanol) to the flask.[2] Agitate the mixture (e.g., by swirling or brief sonication) to wash the catalyst. Reapply the external magnet and decant the wash solvent. Repeat this washing step 2-3 times.

  • Drying: After the final wash, remove the solvent and dry the catalyst under vacuum or in a low-temperature oven. The catalyst is now ready for reuse.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Synthesis Step cluster_recovery Catalyst Recovery cluster_reuse Reusability Check Start Pyrazole Synthesis (Reaction Mixture with Catalyst) Completion Reaction Completion (Monitored by TLC/LC-MS) Start->Completion Recovery Catalyst Separation (Filtration, Centrifugation, or Magnetic) Completion->Recovery Washing Wash Catalyst with Appropriate Solvent Recovery->Washing Drying Dry Recovered Catalyst (Oven or Vacuum) Washing->Drying Reuse Add Fresh Reactants for Next Cycle Drying->Reuse Analysis Analyze Product Yield and Purity Reuse->Analysis Decision Evaluate Catalyst Performance Analysis->Decision Decision->Reuse Activity > Threshold End End of Cycles Decision->End Activity < Threshold

Caption: Experimental workflow for catalyst recovery and reusability testing.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Yield on Catalyst Reuse CheckLeaching Analyze Filtrate for Leached Metal (ICP-MS) Start->CheckLeaching CheckLoss Quantify Mechanical Loss (Weigh Catalyst Before/After) Start->CheckLoss CheckSurface Characterize Catalyst Surface (SEM, TEM, BET) Start->CheckSurface Result_Leaching Leaching Confirmed CheckLeaching->Result_Leaching Positive Result_Loss Significant Loss Confirmed CheckLoss->Result_Loss Positive Result_Deactivation Surface Deactivation (Poisoning/Sintering) CheckSurface->Result_Deactivation Changes Detected Sol_Leaching Modify Catalyst Support or Use Milder Conditions Sol_Loss Optimize Recovery Method (e.g., finer filter, higher g-force) Sol_Poisoning Purify Reactants/Solvents or Perform Catalyst Regeneration Sol_Sintering Lower Reaction Temperature Result_Leaching->Sol_Leaching Result_Loss->Sol_Loss Result_Deactivation->Sol_Poisoning Result_Deactivation->Sol_Sintering

Caption: Troubleshooting workflow for decreased catalyst performance.

Catalyst_Reusability_Factors cluster_properties Catalyst Properties cluster_conditions Reaction Conditions cluster_recovery Recovery Process center Catalyst Reusability Thermal_Stability Thermal Stability Thermal_Stability->center Chemical_Stability Chemical Stability (Leaching Resistance) Chemical_Stability->center Mechanical_Strength Mechanical Strength Mechanical_Strength->center Temperature Temperature Temperature->center Solvent Solvent Solvent->center Reactant_Purity Reactant Purity Reactant_Purity->center Recovery_Method Recovery Method (Filtration, etc.) Recovery_Method->center Washing_Efficiency Washing Efficiency Washing_Efficiency->center Drying_Conditions Drying Conditions Drying_Conditions->center

Caption: Key factors influencing catalyst reusability in pyrazole synthesis.

References

Validation & Comparative

Comparative Efficacy of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of various 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives across key therapeutic areas, including oncology, inflammation, and infectious diseases. The data presented is compiled from recent scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative efficacy data for representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives

Compound IDTargetAssayIC50 (nM)Cancer Cell Line(s)Reference
10h FGFR1Biochemical Assay46-[1]
FGFR2Biochemical Assay41-[1]
FGFR3Biochemical Assay99-[1]
FGFR2 V564FBiochemical Assay62-[1]
-Cell Proliferation19NCI-H520 (Lung)[1]
-Cell Proliferation59SNU-16 (Gastric)[1]
-Cell Proliferation73KATO III (Gastric)[1]
Compound 6 CDK9--MCF-7[2]
L2 -MTT Assay61,700CFPAC-1 (Pancreatic)[3][4]
L3 -MTT Assay81,480MCF-7 (Breast)[3][4]
74b -Anticancer Evaluation3,343MDA-MB-468 (Breast)[5]
-Anticancer Evaluation4,792T-47D (Breast)[5]

Table 2: Anti-inflammatory Activity of Pyrazole Carboxamide Derivatives

Compound IDTargetAssayIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
7a COX-2Enzyme Inhibition49212.24[6][7]
5-LOXEnzyme Inhibition2,400-[6][7]
7b COX-2Enzyme Inhibition60208.33[6][7]
5-LOXEnzyme Inhibition1,900-[6][7]
7j COX-2Enzyme Inhibition60158.33[6][7]
5-LOXEnzyme Inhibition2,500-[6][7]
2a COX-2Enzyme Inhibition19.87-[8]
3b COX-2Enzyme Inhibition39.4322.21[8]
5b COX-2Enzyme Inhibition38.7317.47[8]
5e COX-2Enzyme Inhibition39.1413.10[8]

Table 3: Antimicrobial Activity of Pyrazole Carboxamide Derivatives

Compound IDOrganismMIC (µg/mL)Reference
2f S. aureus ATCC 259237.81[9]
S. aureus ATCC 65387.81[9]
S. epidermidis ATCC 122287.81[9]
Clinical MRSA isolates1.96 - 7.81[9]
3c MDR Staphylococcus sp.32 - 64[10]
M. tuberculosisModerate Activity[10]
4b MDR Staphylococcus sp.32 - 64[10]
4a M. tuberculosisModerate Activity[10]
MDR M. tuberculosisModerate Activity[10]
21a Various Bacteria62.5 - 125[11]
Various Fungi2.9 - 7.8[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

This protocol is adapted from studies evaluating the cytotoxicity of pyrazole derivatives against various cancer cell lines.[3][4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, CFPAC-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against protein kinases like FGFR and CDK9. Specific substrates and conditions will vary depending on the kinase.

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., FGFR1, CDK9)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Inhibitor Pyrazole Carboxamide (e.g., 10h) Inhibitor->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and the inhibitory action of pyrazole carboxamide derivatives.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak) Caspase8->Bcl2_Family Bid cleavage Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

CDK9_Signaling_Pathway CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF CDK9_CyclinT1->DSIF_NELF Phosphorylates Promoter_Paused Promoter-Proximal Pausing RNAPII->Promoter_Paused DSIF_NELF->Promoter_Paused Induces Elongation Transcriptional Elongation Promoter_Paused->Elongation Release Gene_Expression Gene Expression (e.g., anti-apoptotic proteins) Elongation->Gene_Expression Inhibitor Pyrazole Carboxamide Inhibitor->CDK9_CyclinT1

Caption: CDK9-mediated regulation of transcriptional elongation.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Inhibitor Pyrazole Carboxamide Inhibitor->IRAK4

Caption: IRAK4-mediated inflammatory signaling pathway.

Experimental_Workflow_Drug_Discovery Synthesis Synthesis of Pyrazole Carboxamide Derivatives Primary_Screening Primary Screening (e.g., in vitro kinase assays, cell viability assays) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Screening In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized experimental workflow for the discovery of pyrazole carboxamide-based drug candidates.

References

A Comparative Guide to the Synthesis of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors, receptor antagonists, and antimicrobial agents. The efficient synthesis of these derivatives is therefore of paramount importance. This guide provides an objective comparison of three prominent synthetic routes to 5-aminopyrazole derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a hydrazine species with a three-carbon synthon containing nitrile and carbonyl or masked carbonyl functionalities. Here, we compare three major approaches: the reaction of β-ketonitriles, malononitrile derivatives, and cyanoacetamide derivatives with hydrazines.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYield (%)AdvantagesDisadvantages
From β-Ketonitriles β-Ketonitrile, Hydrazine hydrate/substituted hydrazineEthanol, reflux, often with acid or base catalyst60-95%Versatile, high yields, readily available starting materials.[1][2]β-Ketonitriles can sometimes be unstable.
From Malononitrile Derivatives Malononitrile dimer, Hydrazine hydrateMethanol, reflux~74%Utilizes a commercially available dimer, good yields.[3]The reaction can sometimes lead to different products depending on the order of reagent addition.[3]
From Cyanoacetamide Derivatives Cyanoacetamide derivative, Hydrazine hydrateEthanol, reflux80-90%Good to excellent yields.Can involve multi-step preparation of the starting cyanoacetamide derivative.[1][4]

Experimental Protocols

Route 1: Synthesis from β-Ketonitriles

This method is widely regarded as the most versatile for preparing 5-aminopyrazoles.[1][2] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

General Experimental Protocol:

  • Dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) or a substituted hydrazine. For less reactive hydrazines, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.

Route 2: Synthesis from Malononitrile Derivatives

This route often utilizes the malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) as a readily available starting material.

General Experimental Protocol: [3]

  • To a solution of malononitrile dimer (1.0 eq) in methanol, add hydrazine hydrate (1.0 eq).

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the precipitated solid by filtration and wash with cold methanol.

  • The product can be further purified by recrystallization if necessary.

Route 3: Synthesis from Cyanoacetamide Derivatives

This approach provides an alternative pathway, often with high yields, using functionalized cyanoacetamides as precursors.[1]

General Experimental Protocol:

  • Suspend the N-substituted cyanoacetamide derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 5-aminopyrazole product.

Synthetic Pathways and Biological Relevance

To visualize the synthetic transformations and their relevance, the following diagrams illustrate the general synthetic routes and a key signaling pathway where 5-aminopyrazole derivatives have shown significant biological activity.

G General Synthetic Routes to 5-Aminopyrazoles cluster_0 Route 1: From β-Ketonitriles cluster_1 Route 2: From Malononitrile Derivatives cluster_2 Route 3: From Cyanoacetamide Derivatives BK β-Ketonitrile AP1 5-Aminopyrazole BK->AP1 Condensation H Hydrazine H->AP1 MD Malononitrile Derivative AP2 5-Aminopyrazole MD->AP2 Cyclization H2 Hydrazine H2->AP2 CD Cyanoacetamide Derivative AP3 5-Aminopyrazole CD->AP3 Cyclocondensation H3 Hydrazine H3->AP3

Caption: Overview of three primary synthetic routes to 5-aminopyrazoles.

Certain 5-aminopyrazole derivatives have been identified as potent inhibitors of GABA (γ-aminobutyric acid) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.[5] The following diagram illustrates a simplified GABAA receptor signaling pathway and the potential point of intervention for 5-aminopyrazole-based inhibitors.

G Simplified GABA-A Receptor Signaling Pathway GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds to Chloride_Channel Chloride Ion Channel GABA_A_R->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Aminopyrazole 5-Aminopyrazole Inhibitor Aminopyrazole->GABA_A_R Blocks Binding

Caption: Inhibition of GABA-A receptor signaling by a 5-aminopyrazole derivative.

This guide provides a foundational understanding of the key synthetic strategies for accessing 5-aminopyrazole derivatives. The choice of a specific route will ultimately depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the scalability of the reaction. The provided protocols and comparative data are intended to facilitate this decision-making process for researchers in the field of drug discovery and development.

References

A Comparative Guide to HPLC-Based Amino Acid Analysis Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and precise quantification of amino acids is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the validation of these analytical methods is paramount to ensure data integrity and meet regulatory standards. This guide provides a comparative overview of common pre-column derivatization methods for amino acid analysis by HPLC, focusing on their validation in line with regulatory expectations.

Regulatory Framework for Method Validation

The validation of analytical procedures is guided by international standards to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guideline is a cornerstone for the validation of analytical procedures submitted in regulatory applications.[1][2][3][4] Similarly, the U.S. Food and Drug Administration (FDA) provides guidance, such as the M10 Bioanalytical Method Validation, which offers recommendations for assays in nonclinical and clinical studies.[5][6][7][8]

Key validation parameters, as stipulated by these guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

  • Accuracy: The closeness of test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Comparison of Common Pre-Column Derivatization Methods

Most amino acids lack a native chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging.[9] Pre-column derivatization addresses this by attaching a UV-active or fluorescent tag to the amino acids before HPLC separation. This guide focuses on three widely used derivatization chemistries: o-phthalaldehyde (OPA) combined with 9-fluorenylmethyl chloroformate (FMOC), phenylisothiocyanate (PITC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC or AccQ-Tag).

Below is a summary of their performance characteristics based on published validation data.

Table 1: Comparison of Validation Parameters for Common Derivatization Methods
Validation ParameterOPA/FMOCPITC (Pico-Tag)AQC (AccQ-Tag)
Specificity High; OPA for primary amines, FMOC for secondary. Wavelength switching required for detection.High; reacts with both primary and secondary amines.High; reacts with both primary and secondary amines.
Linearity (R²) >0.99[10][11]>0.998[12]>0.99
Linearity Range 10 to 1000 nmol/cm³[11]20 to 500 pmol[7]0.25 to 30 µmol/L[13]
Accuracy (Recovery) 93.3% - 109.4%[11]80% - 100%[14]Typically within ±15% of nominal
Precision (Repeatability RSD) < 4.14%[11]0.5% - 3%[12]< 1%[15]
Precision (Intermediate RSD) < 4.57%[11]Generally < 15%< 5%
LOD 0.13 to 0.37 pM[10]14 fmol to 1 pmol[12]~0.25 µmol/L[13]
LOQ 0.011 to 5.272 µg/cm³[11]~1 pmol~0.5 µmol/L
Derivative Stability OPA derivatives are less stable; FMOC derivatives are stable for days at 4°C.[2]Stable for ~10 hours at room temperature.[7]Highly stable for several days at room temperature.[6]

Experimental Protocols

Detailed and consistent execution of the derivatization protocol is crucial for reliable results. Below are representative protocols for each method.

Protocol 1: OPA/FMOC Derivatization (Automated)

This method is often automated using an HPLC autosampler for high precision.

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Boric Acid in water, adjusted to pH 10.2 with NaOH.

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid (3-MPA).

    • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.

  • Automated Derivatization Program:

    • The autosampler is programmed to perform the following steps in sequence.

    • Aspirate 1 µL of the sample.

    • Aspirate 2.5 µL of borate buffer and mix.

    • Aspirate 0.5 µL of OPA reagent, mix, and wait for the reaction to complete (typically < 1 minute). This derivatizes the primary amino acids.

    • Aspirate 0.4 µL of FMOC reagent, mix, and wait for the reaction to complete. This derivatizes the secondary amino acids.

    • Inject the reaction mixture onto the HPLC column.

Protocol 2: PITC (Phenylisothiocyanate) Derivatization

This method requires a drying step and is often performed manually.

  • Sample Preparation:

    • Place the amino acid standard or sample in a reaction vial and dry completely under a vacuum.

  • Derivatization:

    • Add 20 µL of a freshly prepared solution of ethanol:water:triethylamine (2:2:1, v/v/v) to the dried sample. Vortex to dissolve.

    • Dry the sample again under vacuum.

    • Add 20 µL of a derivatizing solution of ethanol:water:triethylamine:PITC (7:1:1:1, v/v/v/v). Vortex and incubate at room temperature for 20 minutes.

    • Dry the sample completely under vacuum to remove excess reagent.

  • Reconstitution:

    • Reconstitute the dried PTC-amino acid derivatives in a suitable mobile phase, such as a phosphate buffer, for HPLC injection.

Protocol 3: AQC (AccQ-Tag) Derivatization

This method, commercialized by Waters Corporation, is known for producing highly stable derivatives.

  • Reagent Preparation:

    • Reconstitute the AccQ-Fluor Reagent (AQC) powder in the provided acetonitrile diluent.

  • Derivatization:

    • In a reaction vial, mix 10 µL of the amino acid sample or standard with 70 µL of AccQ-Fluor Borate Buffer.[6] Vortex briefly.

    • Add 20 µL of the reconstituted AccQ-Fluor Reagent.[6] Immediately cap the vial and vortex for several seconds.

    • Let the vial stand at room temperature for 1 minute.

    • Heat the vial at 55°C for 10 minutes to complete the derivatization of all amino acids and hydrolyze the excess reagent.[6]

  • Analysis:

    • After heating, the sample is ready for injection into the HPLC system. The derivatives are stable for several days.

Visualizing Workflows and Comparisons

Diagrams can effectively illustrate complex experimental processes and relationships.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_valid Validation & Data Analysis P1 Protein Hydrolysis (if required) P2 Sample Dilution & Internal Standard Spiking P1->P2 D1 Add Buffer & Reagent (e.g., OPA/FMOC, PITC, AQC) P2->D1 D2 Incubate (Time & Temperature as per protocol) D1->D2 H1 Injection D2->H1 H2 RP-HPLC Separation (Gradient Elution) H1->H2 H3 Detection (UV or Fluorescence) H2->H3 H4 Data Acquisition H3->H4 V1 Peak Integration & Quantification H4->V1 V2 Performance Calculation (Linearity, Accuracy, Precision) V1->V2

Caption: Experimental workflow for HPLC amino acid analysis validation.

G OPA_FMOC OPA/FMOC Pros: Fast, automated Good for primary & secondary amines Cons: OPA derivatives less stable Requires wavelength switching PITC PITC (Pico-Tag) Pros: Reacts with primary & secondary amines Stable derivatives Cons: Complex, manual sample prep Longer derivatization time AQC AQC (AccQ-Tag) Pros: Highly stable derivatives Reacts with primary & secondary amines Simple, single-step reaction Cons: Proprietary reagents can be costly

Caption: Comparison of pre-column derivatization methods.

References

A Comparative Guide to UPLC-Q-Orbitrap HRMS for High-Performance Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the development and validation of Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) for metabolite analysis. It offers a comparative perspective against alternative platforms and includes detailed experimental protocols and performance data to support its application in metabolomics research and drug development.

Introduction to UPLC-Q-Orbitrap HRMS Technology

The coupling of UPLC with Q-Orbitrap HRMS has emerged as a powerful platform for both qualitative and quantitative metabolite analysis. This technology combines the high-resolution separation capabilities of UPLC with the high mass accuracy and resolving power of the Orbitrap mass analyzer.[1][2] This combination allows for the confident identification of metabolites and the accurate quantification of their levels in complex biological matrices. The Orbitrap mass analyzer's high resolution is significantly superior to that of triple quadrupole mass spectrometry, leading to much higher qualitative accuracy by effectively eliminating interference from matrix components with similar mass-to-charge ratios.[1] Furthermore, its rapid scanning speed ensures that sufficient data points are acquired across narrow UPLC peaks, enabling quantitative performance that is comparable to triple quadrupole mass spectrometry.[1][2]

Performance Comparison: UPLC-Q-Orbitrap HRMS vs. Alternative Platforms

The choice of an analytical platform is critical for the success of metabolomics studies. Below is a comparison of UPLC-Q-Orbitrap HRMS with other commonly used mass spectrometry platforms.

Table 1: Comparison of Mass Spectrometry Platforms for Metabolite Analysis

FeatureUPLC-Q-Orbitrap HRMSUPLC-Triple Quadrupole MS (QqQ)UPLC-Time-of-Flight MS (ToF)
Primary Application Untargeted and targeted metabolomics, metabolite identification, and quantification.Targeted quantification.Untargeted screening and profiling.
Mass Resolution High (up to >140,000 FWHM)LowHigh
Mass Accuracy High (< 5 ppm)LowHigh (< 5 ppm)
Sensitivity High, comparable to QqQ for targeted analysis.[2][3]Very High (Gold standard for quantification)High
Scan Speed Fast, but can be inversely related to resolution.[4][5]Very FastVery Fast, independent of resolution.[4][5]
Qualitative Capability Excellent, due to high mass accuracy and resolution.[1]LimitedVery Good
Quantitative Capability Excellent, with a wide dynamic range.[3]Excellent, highly reproducible.Good, but can be limited by dynamic range.

Recent studies have demonstrated that modern HRMS instruments like the Q-Orbitrap are reliable and sensitive for quantitative analyses, with performance comparable to triple quadrupole systems.[3] While triple quadrupoles remain the gold standard for targeted quantification due to their sensitivity and selectivity in selected reaction monitoring (SRM) mode, the Q-Orbitrap's ability to perform high-resolution full scans allows for the simultaneous quantification of a large number of metabolites, making it highly suitable for both targeted and untargeted approaches.[3]

When compared to Time-of-Flight (ToF) instruments, the Q-Orbitrap offers comparable high-resolution capabilities. However, a key difference lies in the relationship between scan speed and resolution. In Orbitrap systems, resolution is inversely proportional to scan speed, which can be a limitation for rapidly eluting UPLC peaks.[4][5] In contrast, ToF instruments maintain high resolution across all scan speeds, which can be advantageous for capturing very narrow chromatographic peaks.[4][5]

Quantitative Performance of UPLC-Q-Orbitrap HRMS

The following table summarizes the quantitative performance of a validated UPLC-Q-Orbitrap HRMS method for the analysis of p-Nitroaniline (p-NA) and its metabolites in blood, demonstrating the platform's capabilities.

Table 2: Method Validation Summary for p-NA and its Metabolites

ParameterPerformance
Linearity (r) > 0.999[1][2][6][7]
Concentration Range 1–100 µg/L[1][2][6][7]
Lower Limit of Detection (LLOD) 0.6–2.2 µg/L[1][2][6][7]
Lower Limit of Quantification (LLOQ) 2.0–7.4 µg/L[1][2][6][7]
Intra-day Precision (CV%) < 9.9%[1][6][7]
Inter-day Precision (CV%) < 8.7%[1][6][7]
Accuracy 83.1% to 101.3%[1][6][7]

These results highlight the excellent linearity, sensitivity, precision, and accuracy of the UPLC-Q-Orbitrap HRMS platform for the quantitative analysis of small molecule metabolites in a complex biological matrix.[1][2][6][7]

Experimental Protocols

This section provides a detailed methodology for a typical UPLC-Q-Orbitrap HRMS-based metabolite analysis workflow.

Sample Preparation (Human Blood)
  • Extraction: Blood samples are extracted with ethyl acetate. The organic layer is collected for analysis.[2][6][7] This liquid-liquid extraction method is effective for separating organic and polar molecules.

UPLC System and Conditions
  • System: Vanquish UPLC system (Thermo Scientific).[1]

  • Column: ACQUITY UPLC BEH Shield RP18 (2.1 mm i.d. × 10 cm, 1.7 µm particle size, Waters).[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Injection Volume: 5 µL.[1][2]

  • Mobile Phase A: 0.1% formic acid in water.[1][8]

  • Mobile Phase B: Methanol[1] or acetonitrile with 0.1% formic acid.[8]

  • Flow Rate: 200 µL/min.[1]

  • Gradient Elution:

    • 0–1.5 min, 5% B

    • 1.5–2.5 min, 5%–60% B

    • 2.5–7.0 min, 60%–80% B

    • 7.0–7.5 min, 80%–5% B

    • 7.5–10 min, 5% B[1]

Q-Orbitrap HRMS System and Conditions
  • System: Orbitrap Exploris 120 (Thermo Scientific) equipped with a heated electrospray ionization (HESI) source.[1]

  • Ionization Mode: Positive or negative, depending on the analytes of interest.

  • Sheath Gas: 35 arb.[1][2]

  • Auxiliary Gas: 7 arb.[1][2]

  • Ion Transfer Tube Temperature: 320 °C.[1][2]

  • Vaporizer Temperature: 275 °C.[1][2]

  • Mass Spectrometry Analysis Mode: tMS² (similar to parallel reaction monitoring).[1]

  • Isolation Window: 1.0 m/z.[1]

  • Orbitrap Resolution: 15,000 @ m/z 200.[1]

Visualized Workflows

The following diagrams illustrate the key workflows in a UPLC-Q-Orbitrap HRMS-based metabolomics study.

UPLC-Q-Orbitrap HRMS Metabolite Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis BiologicalSample Biological Sample (e.g., Blood, Urine, Tissue) Extraction Metabolite Extraction (e.g., LLE, SPE) BiologicalSample->Extraction UPLC UPLC Separation Extraction->UPLC MS Q-Orbitrap HRMS Detection UPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataProcessing Data Processing (Peak Picking, Alignment) DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->StatisticalAnalysis MetaboliteID Metabolite Identification StatisticalAnalysis->MetaboliteID

Caption: A high-level overview of the UPLC-Q-Orbitrap HRMS metabolomics workflow.

Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation OptimizeLC Optimize UPLC Conditions (Column, Mobile Phase, Gradient) OptimizeMS Optimize MS Parameters (Ionization, Resolution, Collision Energy) OptimizeLC->OptimizeMS Linearity Linearity & Range OptimizeMS->Linearity Sensitivity LLOQ & LLOD Linearity->Sensitivity Precision Precision (Intra- & Inter-day) Sensitivity->Precision Accuracy Accuracy Precision->Accuracy Stability Stability Accuracy->Stability

References

comparing ethiprole and fipronil in terms of photochemistry and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photochemistry and Metabolism of Ethiprole and Fipronil

For researchers and professionals in drug and pesticide development, a thorough understanding of a compound's environmental and biological fate is paramount. This guide provides an objective comparison of the photochemical and metabolic pathways of two key phenylpyrazole insecticides: ethiprole and fipronil. While structurally similar, their differing substituents lead to distinct degradation and transformation profiles.

Photochemistry: Stability and Degradation Pathways

The photochemical behavior of ethiprole and fipronil dictates their persistence and transformation in the presence of light. Key differences emerge in their primary reaction pathways and degradation rates, particularly in aquatic environments.

Comparative Photochemical Data
ParameterEthiproleFipronilKey Observations
Major Photoreaction (Thin Film) Oxidation, reduction, desethylsulfinylation[1][2][3][4]Desulfinylation (cleavage of the sulfinyl group)[1][2][3][4][5]Fipronil undergoes a characteristic loss of its trifluoromethylsulfinyl group, a reaction not observed with ethiprole.[1]
Major Photoreaction (Aquatic) Cyclization/dechlorination, hydroxylation/dechlorination[6][7][8][9]Desulfinylation to form fipronil-desulfinyl[5][10][11]The pathways diverge significantly in aqueous solutions, with ethiprole undergoing more complex ring formation and dechlorination.[6]
Photochemical Half-life (t½) ~2.7 times longer than fipronil in aquatic systems[6][7]Shorter than ethiprole[6][7][12]Ethiprole is significantly more photochemically stable in water compared to fipronil.
Major Photoproducts Didechlorinated products (e.g., benzimidazole of des-chloro-hydroxy-ETH)[6][7][8][9]Fipronil-desulfinyl, Fipronil-sulfide, Fipronil-sulfone[5][13]The primary photoproducts are structurally distinct, reflecting the different degradation pathways.
Photodegradation Pathways

The degradation pathways illustrate the sequence of chemical transformations each compound undergoes upon light exposure.

G cluster_ethiprole Ethiprole Photodegradation cluster_fipronil Fipronil Photodegradation Ethiprole Ethiprole Oxidation Oxidation Product (Ethiprole Sulfone) Ethiprole->Oxidation Sunlight Reduction Reduction Product (Ethiprole Sulfide) Ethiprole->Reduction Sunlight Desethylsulfinylation Desethylsulfinylation Product Ethiprole->Desethylsulfinylation Sunlight Cyclization Cyclization/ Dechlorination Products Ethiprole->Cyclization Sunlight Fipronil Fipronil Desulfinylation Desulfinylation Product (Fipronil-desulfinyl) Fipronil->Desulfinylation Sunlight (Major) Sulfide Fipronil Sulfide Fipronil->Sulfide Sunlight (Minor) Sulfone Fipronil Sulfone Fipronil->Sulfone Sunlight (Minor)

Figure 1: Comparative Photodegradation Pathways.
Experimental Protocol: Aquatic Photodegradation

This protocol outlines a typical experiment to determine the photodegradation half-life and identify products in an aqueous environment.

G start Start prep Prepare 2.5 mg/L solution of Ethiprole or Fipronil in 2.5% (v/v) aqueous Methanol start->prep transfer Transfer solution to flat-bottomed quartz bottles prep->transfer dark_control Store a control sample in the dark at 25°C transfer->dark_control Control irradiate Irradiate samples with a simulated sunlight source (e.g., Xenon lamp) transfer->irradiate sampling Collect aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24h) irradiate->sampling analysis Analyze samples by LC-MS/MS to quantify parent compound and identify degradation products sampling->analysis calc Calculate t½ by plotting concentration vs. time. Identify product structures from MS/MS fragmentation. analysis->calc end End calc->end

Figure 2: Aquatic Photodegradation Experimental Workflow.

Methodology Details:

  • Solution Preparation : A stock solution of the test compound (ethiprole or fipronil) is prepared in a suitable solvent (e.g., methanol). This is then diluted with purified water to achieve the desired final concentration (e.g., 2.5 mg/L) with a small percentage of co-solvent (e.g., 2.5% methanol) to ensure solubility.[6]

  • Irradiation : The solution is placed in quartz vessels, which are transparent to UV light, and exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). The temperature is maintained at a constant value (e.g., 25°C).

  • Sampling : Aliquots of the solution are collected at various time points. A parallel experiment is run in the dark to control for non-photochemical degradation (e.g., hydrolysis).[6]

  • Analysis : Samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The parent compound is quantified by comparing its peak area to a calibration curve. Degradation products are identified based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]

  • Data Interpretation : The natural logarithm of the parent compound concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the resulting line, and the half-life is calculated as t½ = 0.693/k.

Metabolism: Biological Transformation Pathways

In biological systems, ethiprole and fipronil are transformed by metabolic enzymes, primarily Cytochrome P450s (CYPs). The rate and primary route of metabolism are key determinants of their bioactivity and toxicological profiles.

Comparative Metabolic Data
ParameterEthiproleFipronilKey Observations
Primary Metabolic Reaction Oxidation of the sulfoxide to sulfone[1][4]Oxidation of the sulfoxide to sulfone[1][4][14]Both compounds share the same primary metabolic activation step to their respective sulfone derivatives.
Metabolic Rate Sulfone formation is more rapid than with fipronil (in human CYP3A4 and mice)[1][2][3][4][15]Slower conversion to the sulfone compared to ethiprole[1][2][3][4]The ethylsulfinyl group of ethiprole is more readily oxidized than the trifluoromethylsulfinyl group of fipronil.[1][4]
Major Metabolites (Mammals) Ethiprole sulfone[1]Fipronil sulfone (major), Fipronil sulfide (minor)[14][16][17]The sulfone metabolite is the principal product for both. Fipronil also produces a minor sulfide metabolite.
Major Metabolites (Plants) Ethiprole sulfone[18]Not specified in detail, but degradation occurs[19]In plants like rice and cotton, oxidation to the sulfone is also the main pathway for ethiprole.[18]
Metabolic Pathways

The metabolic conversion in mammals primarily involves oxidation by liver enzymes.

G cluster_ethiprole Ethiprole Metabolism cluster_fipronil Fipronil Metabolism Ethiprole Ethiprole (Sulfoxide) E_Sulfone Ethiprole Sulfone Ethiprole->E_Sulfone CYP3A4 (Rapid) Fipronil Fipronil (Sulfoxide) F_Sulfone Fipronil Sulfone Fipronil->F_Sulfone CYP450s (Slower) F_Sulfide Fipronil Sulfide Fipronil->F_Sulfide Reduction

Figure 3: Primary Mammalian Metabolic Pathways.
Experimental Protocol: In Vitro Metabolism Assay

This protocol describes a common method for studying metabolism using human liver microsomes.

Methodology Details:

  • Reaction Mixture Preparation : A reaction mixture is prepared in a microcentrifuge tube containing a buffer (e.g., potassium phosphate, pH 7.4), human liver microsomes (which contain CYP enzymes), and the test compound (ethiprole or fipronil) dissolved in a solvent like methanol.

  • Initiation of Reaction : The metabolic reaction is initiated by adding a cofactor solution, typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is required for CYP enzyme activity.

  • Incubation : The mixture is incubated at 37°C (human body temperature) in a shaking water bath for a specific period (e.g., 60 minutes). A control reaction without the NADPH system is run in parallel to account for non-enzymatic degradation.

  • Termination of Reaction : The reaction is stopped by adding a cold organic solvent, such as acetonitrile. This precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing : The tubes are centrifuged to pellet the precipitated protein. The supernatant, containing the parent compound and any metabolites, is transferred to a new vial for analysis.

  • LC-MS/MS Analysis : The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites, particularly the sulfone derivatives. The rate of metabolism can be determined by measuring the depletion of the parent compound or the formation of the metabolite over time.

Summary and Conclusion

While ethiprole and fipronil are both effective phenylpyrazole insecticides, their environmental and biological fates are notably different.

  • Photochemically , ethiprole is more persistent than fipronil, especially in water. Their degradation pathways are distinct, with fipronil primarily undergoing desulfinylation while ethiprole is subject to oxidation and cyclization/dechlorination.

  • Metabolically , both compounds are activated via oxidation to their sulfone derivatives. However, this conversion is significantly faster for ethiprole.[1][2][3][4][15]

These differences in photochemistry and metabolism are critical for assessing the environmental risk, bioaccumulation potential, and toxicological profiles of these insecticides. The faster metabolism of ethiprole to its active sulfone form and its greater stability in sunlight are key factors that differentiate its performance and environmental impact from that of fipronil. This guide provides the foundational data and methodologies for researchers to further investigate these important compounds.

References

A Comparative Guide to the In Vitro Anticancer Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with potent and diverse pharmacological activities. In the realm of oncology, substituted pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines. This guide provides an objective comparison of the in vitro anticancer performance of various substituted pyrazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the identification and development of novel cancer therapeutics.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected substituted pyrazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value is indicative of greater cytotoxic potency. For comparative purposes, the activities of standard anticancer drugs, Doxorubicin and Cisplatin, are also included where available.

Compound ID/NameSubstitution PatternCancer Cell LineCancer TypeIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Compound 11 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1Pancreatic Adenocarcinoma16.8--
U251Glioblastoma11.9--
Compound 28 1,3,4-trisubstituted pyrazoleHCT116Colon Carcinoma0.035Sorafenib-
HepG2Hepatocellular Carcinoma0.028Sorafenib-
Compound 33 Indole linked to pyrazole moietyHCT116Colon Carcinoma<23.7Doxorubicin24.7-64.8
MCF7Breast Cancer<23.7Doxorubicin24.7-64.8
HepG2Hepatocellular Carcinoma<23.7Doxorubicin24.7-64.8
A549Lung Carcinoma<23.7Doxorubicin24.7-64.8
Compound 34 Indole linked to pyrazole moietyHCT116Colon Carcinoma<23.7Doxorubicin24.7-64.8
MCF7Breast Cancer<23.7Doxorubicin24.7-64.8
HepG2Hepatocellular Carcinoma<23.7Doxorubicin24.7-64.8
A549Lung Carcinoma<23.7Doxorubicin24.7-64.8
Compound 43 Pyrazole carbaldehyde derivativeMCF7Breast Cancer0.25Doxorubicin0.95
Compound 50 Fused pyrazole derivativeHepG2Hepatocellular Carcinoma0.71Erlotinib10.6
Sorafenib1.06
Compound 55 1,3,4-triarylpyrazoleMCF7Breast Cancer6.53Doxorubicin45.0
A549Lung Carcinoma26.40Doxorubicin48.8
HCT116Colon Carcinoma59.84Doxorubicin65.1
Compound 59 Polysubstituted pyrazoleHepG2Hepatocellular Carcinoma2Cisplatin5.5
b17 Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanoneHepG-2Hepatocellular Carcinoma3.57Cisplatin8.45[1]
Celecoxib Pyrazole derivativeMCF-7Breast Cancer25.2 - 37.2--[2]
HCT-116Colon Cancer~37--[2]
HepG2Liver Cancer~28--[2]
Sorafenib Pyrazole derivativePLC/PRF/5Liver Cancer6.3--[2]
HepG2Liver Cancer4.5--[2]
Crizotinib Pyrazole derivativePANC-1Pancreatic Cancer~5--[2]

Experimental Protocols

The in vitro anticancer activity of the substituted pyrazole derivatives cited in this guide was predominantly evaluated using the following standard experimental protocols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole derivatives or a standard drug. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals that have formed in metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis/Necrosis Evaluation by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC₅₀ concentration for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.[2]

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are identified based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.[2]

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[2]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[2]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the evaluation of the anticancer activity of pyrazole derivatives.

G cluster_0 In Vitro Anticancer Activity Workflow A Cancer Cell Lines (e.g., MCF-7, A549, HepG2) B Treatment with Pyrazole Derivatives (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies E->F J Identification of Lead Compounds E->J G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis F->H I Western Blot (Protein Expression) F->I

Caption: Experimental workflow for in vitro anticancer drug screening.

G cluster_1 Simplified Apoptosis Signaling Pathway P Pyrazole Derivative T Target Protein (e.g., Kinase, Enzyme) P->T Inhibition/ Activation S Downstream Signaling Cascade Modulation T->S A Activation of Caspase Cascade S->A C Cellular Changes (e.g., DNA fragmentation, membrane blebbing) A->C D Apoptosis (Programmed Cell Death) C->D

Caption: Generalized signaling pathway leading to apoptosis.

References

Mass Spectrometry for Molecular Weight Confirmation of 5-amino-1-phenylpyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the crucial task of confirming the molecular weight of the heterocyclic compound 5-amino-1-phenylpyrazole. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.

Molecular Weight Confirmation of this compound by Mass Spectrometry

Mass spectrometry is a powerful and widely used analytical technique for determining the molecular weight of a compound with high accuracy and sensitivity. For this compound (C₉H₉N₃), the theoretical monoisotopic mass is 159.0796 g/mol .

Expected Mass Spectrometry Data

Based on the analysis of closely related compounds, such as 5-amino-3-methyl-1-phenylpyrazole, the mass spectrum of this compound is expected to show a prominent molecular ion peak. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the three nitrogen atoms in this compound.[1][2]

The following table summarizes the expected and theoretical mass-to-charge ratios (m/z) for this compound in a typical mass spectrometry analysis.

Ion SpeciesTheoretical m/zExpected Observation
[M+H]⁺160.0874The protonated molecule, often the base peak in electrospray ionization (ESI) in positive mode.
[M]⁺˙159.0796The molecular ion, typically observed in electron ionization (EI).
[M-H]⁻158.0718The deprotonated molecule, potentially observable in ESI in negative mode.

Note: The expected observations are based on common ionization techniques. The actual spectrum may vary depending on the experimental conditions.

Experimental Workflow and Protocol

A typical workflow for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter dissolve->filter in appropriate solvent lc LC Separation filter->lc Inject ms Mass Spectrometry lc->ms Elute peak Peak Detection ms->peak Acquire Data confirm MW Confirmation peak->confirm Compare m/z decision_tree cluster_start Starting Point cluster_primary Primary Analysis cluster_secondary Secondary/Alternative Analysis cluster_methods Recommended Method start Need to Confirm Molecular Weight ms_check High Sensitivity & Accuracy Needed? start->ms_check nmr_check Detailed Structural Information Required? ms_check->nmr_check No ms Mass Spectrometry ms_check->ms Yes macro_check Is it a Macromolecule? nmr_check->macro_check No nmr NMR Spectroscopy nmr_check->nmr Yes macro_check->ms No gpc_ls GPC / Light Scattering macro_check->gpc_ls Yes

References

comparative analysis of analytical methods for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Consequently, robust and efficient analytical methods are paramount for the quality control, pharmacokinetic studies, and metabolic profiling of pyrazole-containing drug candidates. This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quantification of pyrazole derivatives, supported by experimental data and detailed protocols.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of pyrazole derivatives due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC (RP-HPLC) is particularly common.

Table 1: Comparative Data for HPLC-Based Quantification of Pyrazole Derivatives

AnalyteHPLC MethodColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
Pyrazoline DerivativeRP-HPLCEclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)Water:Methanol1.0UV at 206 nm50 - 1500.9995[1]
5-Hydrazinyl-4-phenyl-1H-pyrazoleRP-HPLCC18 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile:0.1% TFA in water (75:25 v/v)1.0UV at 254 nm2.5 - 50> 0.999[2]
PyrazoleRP-HPLCNewcrom R1Acetonitrile:Water with Phosphoric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocol: RP-HPLC for a Pyrazoline Derivative [1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of water and methanol. The exact ratio should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2°C.

  • Injection Volume: 5.0 µL.

  • Detection: UV detection at 206 nm.

  • Sample Preparation:

    • Prepare a stock solution by dissolving an accurately weighed amount of the analyte in methanol.

    • Further dilute the stock solution with the mobile phase to prepare calibration standards and quality control samples at desired concentrations (e.g., 50, 80, 100, 120, and 150 µg/mL).

Experimental Protocol: RP-HPLC for 5-Hydrazinyl-4-phenyl-1H-pyrazole [2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.

    • Sample Solution: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linearity range.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the chemical structure of pyrazole derivatives.[4][5] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in pyrazole derivatives.[5][6] Characteristic stretching frequencies, such as C=N stretching, are indicative of the pyrazole ring.[5]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or HPLC (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of pyrazole derivatives, aiding in their identification and structural confirmation.[7][8]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of pyrazole derivatives, as many of these compounds exhibit strong UV absorbance.[4]

Table 2: Spectroscopic Data for Characterization of Pyrazole Derivatives

Pyrazole Derivative¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)Reference
CPMHP-INot specifiedNot specifiedNH stretching downshift due to H-bondingNot specified[9]
CFHMP-IINot specifiedNot specifiedNH stretching downshift due to H-bondingNot specified[9]
HalogenoaminopyrazolesMethylene protons (NHCH₂) at 5.34–5.55Not specifiedNot specifiedNot specified[4]
3,5-dimethyl-1H-pyrazole (L1)N-H at 12.38, CH₃ at 2.31Not specifiedC=N at 1600Not specified[5]
3,5-diphenyl-1H-pyrazole (L2)N-H at 10.96Not specifiedC=N at 1568Not specified[5]
Electrochemical Methods

Electrochemical methods offer a sensitive and often simpler alternative for the analysis of electroactive pyrazole derivatives. These techniques can be applied to study the redox behavior and for the quantitative determination of these compounds.[10][11] Electrochemical synthesis is also an emerging green method for producing pyrazole derivatives.[12][13]

Experimental Protocol: Electrochemical Analysis (General)

  • Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Working Electrode: Glassy carbon electrode, boron-doped diamond electrode, or other suitable material.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Supporting Electrolyte: A solution of an inert salt (e.g., KCl, LiClO₄) in a suitable solvent (e.g., water, acetonitrile).

  • Procedure: The pyrazole derivative is dissolved in the supporting electrolyte, and techniques such as cyclic voltammetry or differential pulse voltammetry are used to record the electrochemical response. The peak current is typically proportional to the concentration of the analyte.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Pyrazole Derivative Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution HPLC HPLC Dilution->HPLC Spectroscopy Spectroscopy Dilution->Spectroscopy Electrochemistry Electrochemistry Dilution->Electrochemistry Data_Acquisition Data Acquisition HPLC->Data_Acquisition Spectroscopy->Data_Acquisition Electrochemistry->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification / Characterization Data_Processing->Quantification

Caption: General experimental workflow for the analysis of pyrazole derivatives.

Signaling_Pathway COX2 COX-2 Enzyme Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 signaling pathway by a pyrazole derivative.

Method_Selection Goal Analytical Goal Quantification Quantification Goal->Quantification Structure Structural Elucidation Goal->Structure Redox Redox Properties Goal->Redox HPLC HPLC Quantification->HPLC High Throughput NMR_MS NMR / MS Structure->NMR_MS Definitive Structure Electrochem Electrochemistry Redox->Electrochem Direct Measurement

Caption: Logical guide for selecting an analytical method for pyrazole derivatives.

References

Unmasking Fipronil's Footprint: A Comparative Guide to Metabolite Identification Using Time-of-Flight Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of time-of-flight mass spectrometry (TOF-MS) with other analytical techniques for the identification and quantification of fipronil metabolites. Backed by experimental data, this document provides detailed protocols and visual workflows to support your analytical endeavors.

Fipronil, a widely used phenylpyrazole insecticide, undergoes extensive metabolism in biological systems, leading to various transformation products. Accurate identification and quantification of these metabolites are crucial for toxicological studies, human exposure assessment, and understanding its environmental fate. While traditional methods like triple quadrupole mass spectrometry (QqQ-MS) excel at targeted quantification, high-resolution TOF-MS has emerged as a powerful tool for both identifying known metabolites and discovering novel ones.

Performance Comparison: TOF-MS vs. Triple Quadrupole MS

Time-of-flight mass spectrometry offers distinct advantages in metabolite identification due to its high mass accuracy and resolution, enabling the determination of elemental compositions for unknown compounds. In contrast, triple quadrupole instruments are primarily utilized for their high sensitivity and selectivity in targeted quantification using multiple reaction monitoring (MRM).

ParameterTime-of-Flight (TOF) MSTriple Quadrupole (QqQ) MS
Primary Application Non-targeted screening, identification of unknown metabolitesTargeted quantification of known analytes
Mass Accuracy High (< 5 ppm)Low
Resolution HighLow
Sensitivity Good to excellentExcellent (in MRM mode)
Selectivity Moderate (full scan)Excellent (in MRM mode)
Limit of Detection (LOD) Generally higher than QqQ for targeted analysisAs low as 0.01 ng/mL[1]
Limit of Quantification (LOQ) Typically in the low ng/mL rangeAs low as 0.05 ng/mL[1]
Key Advantage Ability to identify novel metabolites without reference standards[2][3]High sensitivity and specificity for routine monitoring[4][5][6]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following protocols are based on established methods for the analysis of fipronil and its metabolites.

Sample Preparation: Rat Serum

This protocol is adapted from a study that successfully identified fipronil metabolites in rodent models.[3]

  • Denature 25 µL of rat serum with 100 µL of 0.1 M formic acid.

  • Precipitate proteins by adding 1 mL of cold acetonitrile containing an internal standard (e.g., fipronil des-F3, 25 ng).

  • Centrifuge the sample at 12,500 ×g for 5 minutes.

  • Transfer an aliquot of the supernatant and mix it 50:50 with 10 mM ammonium acetate buffer.

  • The sample is now ready for LC-TOF-MS analysis.[3]

Sample Preparation: Rat Urine

This method was employed for the discovery of novel fipronil metabolites.[3]

  • Precipitate 100 µL of rat urine with 900 µL of cold acetonitrile.

  • Centrifuge for 8 minutes at 12,500 ×g.

  • Extract an aliquot of the supernatant and mix it 50:50 with 10 mM ammonium acetate buffer before analysis.[3]

Sample Preparation: Human Urine (with SPE cleanup)

For complex matrices like human urine, solid-phase extraction (SPE) is often necessary to reduce matrix interference.[3]

  • Centrifuge the urine sample for 10 minutes at 12,500 ×g.

  • Condition an Oasis HLB 3 cc SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of a 95:5 water/acetonitrile solution.

  • Elute the analytes with 3 mL of acetonitrile.

  • Evaporate the eluate under a stream of nitrogen at 40 °C until approximately 200 µL remains.

  • Reconstitute the concentrated solution by mixing it 50:50 with 10 mM ammonium acetate buffer for LC-TOF-MS analysis.[3]

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

The following parameters are illustrative of a typical LC-TOF-MS setup for fipronil metabolite analysis.[3]

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 3.5 µm) with a guard column

  • Mobile Phase A: 0.4 mM ammonium formate in 95:5 water:methanol

  • Mobile Phase B: 0.4 mM ammonium formate in 95:5 methanol:water

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30 °C

  • Gradient:

    • 0–5 min: Linear gradient from 50% B to 100% B

    • 5–15 min: Hold at 100% B

    • 15–18 min: Re-equilibrate at 50% B

  • Mass Spectrometer: Agilent 6220 TOF-MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic transformations of fipronil, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Serum, Urine) Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 SPE Solid-Phase Extraction (if required) Centrifugation1->SPE Complex Matrix Evaporation Evaporation & Reconstitution Centrifugation1->Evaporation Simple Matrix SPE->Evaporation Final_Extract Final Extract for Analysis Evaporation->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation TOF_MS_Detection TOF-MS Detection (High-Resolution) LC_Separation->TOF_MS_Detection Data_Processing Data Processing & Metabolite Identification TOF_MS_Detection->Data_Processing

Caption: Experimental workflow for fipronil metabolite identification.

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_other Other Transformations Fipronil Fipronil Fipronil_Sulfone Fipronil Sulfone (Major Metabolite) Fipronil->Fipronil_Sulfone Oxidation Fipronil_Sulfide Fipronil Sulfide Fipronil->Fipronil_Sulfide Reduction Fipronil_Desulfinyl Fipronil Desulfinyl Fipronil->Fipronil_Desulfinyl Nitroso_Compound Nitroso Compound (M4 - Putative) Fipronil->Nitroso_Compound Imine_Compound Imine (M7 - Putative) Fipronil->Imine_Compound

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Amino-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-1-phenylpyrazole, emphasizing safety and operational best practices.

Immediate Safety Precautions:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4] Never dispose of this chemical down the drain or in regular trash.[4]

1. Waste Segregation:

Proper segregation is the foundational step to prevent hazardous chemical reactions and ensure compliant disposal.[4][5]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in this container.[4]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4]

    • Do not mix solutions of this compound with other incompatible waste streams. For instance, organic solvent solutions should not be mixed with aqueous waste.[4]

2. Container Selection and Labeling:

The integrity and clear labeling of waste containers are critical for safe handling, storage, and transport.

  • Container Requirements:

    • Use containers that are chemically compatible with this compound and any associated solvents. High-density polyethylene (HDPE) or glass bottles are generally suitable.[4]

    • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[6]

    • For liquid waste, leave at least 10% headspace to accommodate vapor expansion.[4]

  • Labeling:

    • Clearly label each waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List all components of a mixture, including solvents, with their approximate percentages.[4]

    • Indicate the date when waste was first added to the container.[4]

3. Storage of Waste Pending Disposal:

Proper temporary storage of chemical waste is essential for maintaining a safe laboratory.

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]

  • Segregate containers of incompatible materials using secondary containment or physical barriers.[4]

  • The storage area should be cool and dry.[4]

4. Arranging for Professional Disposal:

The final step is to ensure the waste is handled by qualified professionals.

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Provide a detailed inventory of the waste, including chemical names and quantities.[4]

  • Follow their specific instructions for packaging and preparing the waste for transport.[4]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data such as LD50, flashpoint, and specific toxicity values are not available. However, for the structurally similar compound, 5-Amino-3-methyl-1-phenylpyrazole, the following hazard classifications have been reported:

Hazard ClassificationGHS CategoryPercentage of Reports
Acute Toxicity, OralCategory 419.7%
Skin IrritationCategory 268.9%
Serious Eye IrritationCategory 268.9%
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 367.2%
Data sourced from aggregated GHS information provided in 61 reports by companies to the ECHA C&L Inventory.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in this disposal guide. Users should refer to their specific research protocols and safety assessments for handling instructions prior to disposal.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name & Concentration - Date solid_container->labeling liquid_container->labeling storage Store in Designated Waste Accumulation Area labeling->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-1-phenylpyrazole (CAS No. 826-85-7), a key reagent in the synthesis of various inhibitors and molecular probes. Adherence to these protocols is critical for minimizing exposure risk and ensuring a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a substance that can cause skin and eye irritation.[1] In case of contact, it is crucial to take immediate and appropriate first aid measures.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical advice or attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of water. If skin irritation develops or persists, seek medical attention.[1]

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]

  • If Swallowed: Rinse the mouth with water. Seek medical advice or attention if you feel unwell.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or Chemical Safety GogglesMust conform to recognized standards such as EN 166 (EU) or ANSI Z87.1 (US). For tasks with a higher risk of splashing, chemical safety goggles are recommended.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Always inspect gloves for signs of degradation before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn and fully fastened to protect street clothing.
Respiratory Protection Dust Mask/RespiratorIf handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. All handling of the solid compound should ideally be performed in a chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize the risk of exposure and contamination.

  • Preparation and Pre-Handling:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment, including spatulas, weighing paper or boats, and appropriately labeled glassware.

    • Verify the location and accessibility of the nearest eyewash station and safety shower.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling of the Solid Compound:

    • Perform all manipulations of solid this compound within a chemical fume hood to control airborne particles.

    • When weighing the compound, use a tared, sealed container to the extent possible to minimize dust generation.

    • Use clean, dry spatulas for transferring the solid. Avoid direct contact with the compound.

  • Solution Preparation:

    • If preparing a solution, add the solid this compound to the solvent slowly and in a controlled manner.

    • If the dissolution process is exothermic, utilize an ice bath to manage the temperature.

    • Ensure the final container is clearly and accurately labeled with the chemical name, concentration, solvent, and date of preparation.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated disposable PPE, such as gloves and weighing paper, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing all handling procedures.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood prep_equipment Assemble Equipment prep_fume_hood->prep_equipment prep_safety Locate Safety Stations prep_equipment->prep_safety prep_ppe Don PPE prep_safety->prep_ppe handle_solid Weigh/Transfer Solid in Hood prep_ppe->handle_solid handle_solution Prepare Solution handle_solid->handle_solution post_decontaminate Decontaminate Surfaces handle_solution->post_decontaminate post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

  • Waste Characterization: Treat all unused this compound and materials contaminated with it as hazardous chemical waste.[2]

  • Solid Waste:

    • Collect unused or contaminated solid waste (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealable hazardous waste container.[3]

    • The label must include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Rinsate:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2]

  • Storage and Disposal:

    • Store hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and recommended disposal method for such compounds.[3]

  • Prohibited Disposal:

    • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2]

Disposal Plan for this compound cluster_collection Waste Collection cluster_containerization Containerization cluster_final Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) container Designated, Labeled Hazardous Waste Container collect_solid->container collect_liquid Liquid Waste (Solutions) collect_liquid->container collect_rinsate First Rinsate of Empty Containers collect_rinsate->container storage Store in Designated Accumulation Area container->storage pickup Arrange for Professional Disposal (EHS) storage->pickup

Caption: A logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-phenylpyrazole
Reactant of Route 2
5-Amino-1-phenylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.